Product packaging for 7-Methoxyquinazolin-4-amine(Cat. No.:CAS No. 21560-97-4)

7-Methoxyquinazolin-4-amine

Número de catálogo: B1287698
Número CAS: 21560-97-4
Peso molecular: 175.19 g/mol
Clave InChI: OPTQENVXDQCIOV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

7-Methoxyquinazolin-4-amine (CAS 21560-97-4) is a high-value quinazoline derivative of significant interest in medicinal chemistry and drug discovery. This compound serves as a versatile chemical scaffold and key synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology . The quinazoline core is a "privileged structure" known for its ability to interact with diverse biological targets, leading to a broad spectrum of pharmacological activities . In anticancer research, this compound is a critical precursor in the synthesis of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) . These small molecule inhibitors, which include drugs like gefitinib and erlotinib, are designed to target EGFR-driven malignancies such as non-small cell lung cancer and gastric cancer . The methoxy substitution at the 7-position of the quinazoline ring is a common structural feature that influences the molecule's binding affinity and pharmacokinetic properties . Furthermore, this compound and its derivatives are being investigated as potential positron emission tomography (PET) imaging agents for tumor detection . Beyond oncology, the quinazoline scaffold shows promising applications in infectious disease research. Recent structure-activity relationship studies explore 2-(amino)quinazolin-4(3H)-one derivatives, which share a closely related core structure, as potent inhibitors of methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential of this chemical class in addressing the critical need for new antibacterial agents. The synthetic route to this compound typically begins with a suitably substituted benzoic acid derivative, such as 2-amino-4-methoxybenzoic acid, followed by cyclization to form the quinazolin-4(3H)-one intermediate, chlorination at the 4-position, and finally nucleophilic displacement with ammonia to install the 4-amine group . Please note : This product is intended for research purposes only and is not approved for diagnostic or therapeutic use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O B1287698 7-Methoxyquinazolin-4-amine CAS No. 21560-97-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

7-methoxyquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-13-6-2-3-7-8(4-6)11-5-12-9(7)10/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTQENVXDQCIOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604328
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21560-97-4
Record name 7-Methoxyquinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604328
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-methoxyquinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

7-Methoxyquinazolin-4-amine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 7-Methoxyquinazolin-4-amine: A Core Scaffold in Medicinal Chemistry

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] Its unique heterocyclic structure allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Quinazoline derivatives are particularly prominent as anticancer agents due to their ability to act as protein kinase inhibitors.[1] Several FDA-approved drugs, including gefitinib, afatinib, and dacomitinib, are based on the N-substituted quinazolin-4-amine framework and are used in the treatment of non-small cell lung cancer.[1]

This guide focuses on a key building block within this chemical class: This compound . While not an active pharmaceutical ingredient (API) itself, its structure represents a foundational intermediate for the synthesis of more complex and potent molecules.[2] The presence of the methoxy group at the 7-position and the reactive amine at the 4-position provides strategic points for chemical modification. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering a detailed examination of its chemical properties, structure, synthesis, and its pivotal role in the development of targeted therapeutics.

Chemical Identity and Properties

This compound is an aromatic heterocyclic compound. The structure consists of a fused pyrimidine and benzene ring system, which defines the quinazoline core. It is substituted with a methoxy group (-OCH₃) at position C7 and a primary amine group (-NH₂) at position C4.

PropertyValueSource
IUPAC Name This compoundN/A
Molecular Formula C₉H₉N₃OCalculated
Molecular Weight 175.19 g/mol Calculated
CAS Number Not explicitly assigned; may be registered under a more complex derivative.N/A
Predicted Appearance Off-white to light yellow solid[3]
Predicted Solubility Soluble in DMSO, Methanol; sparingly soluble in waterGeneral observation for similar heterocycles
SMILES COc1cc2c(cc1)N=CN=C2NN/A

Synthesis and Mechanism

The synthesis of 4-aminoquinazoline derivatives typically involves the construction of the quinazoline core followed by the introduction of the amine group. A common and efficient strategy relies on a nucleophilic aromatic substitution (SNAr) reaction using a 4-chloroquinazoline precursor. The electron-withdrawing nature of the quinazoline ring system activates the C4 position, making it susceptible to attack by nucleophiles like ammonia.

Experimental Protocol: Synthesis of this compound

This protocol describes a plausible, field-proven method for synthesizing the title compound from 4-chloro-7-methoxyquinazoline.

Step 1: Preparation of 4-Chloro-7-methoxyquinazoline from 7-Methoxyquinazolin-4(3H)-one

  • Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 7-methoxyquinazolin-4(3H)-one (1.0 eq).[4]

  • Chlorination: Add phosphorus oxychloride (POCl₃, ~10 eq) to the flask. The POCl₃ serves as both the chlorinating agent and the solvent. Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

  • Reaction: Heat the mixture to reflux (approx. 110 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The rationale for using reflux is to provide sufficient energy to overcome the activation barrier for the chlorination reaction.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into crushed ice with vigorous stirring. The excess POCl₃ will be quenched by the water.

  • Isolation: Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. The product, 4-chloro-7-methoxyquinazoline, will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product. This intermediate can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol.

Step 2: Amination of 4-Chloro-7-methoxyquinazoline

  • Reagents & Setup: In a sealed pressure vessel, dissolve the 4-chloro-7-methoxyquinazoline (1.0 eq) from the previous step in a suitable solvent such as isopropanol or ethanol.

  • Ammonia Source: Add a solution of ammonia in methanol (7N) or bubble ammonia gas through the solution. A large excess of ammonia is used to drive the reaction to completion and minimize the formation of side products.

  • Reaction: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. The elevated temperature and pressure are necessary for the nucleophilic substitution to occur efficiently.

  • Work-up: Cool the vessel to room temperature. The product, this compound, often precipitates out of the solution upon cooling.

  • Isolation & Purification: Collect the solid precipitate by vacuum filtration. Wash the solid with the reaction solvent and then with a non-polar solvent like diethyl ether to remove impurities. The final product can be further purified by column chromatography or recrystallization if necessary.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Amination (SNAr) A 7-Methoxyquinazolin-4(3H)-one B POCl3, DMF (cat.) Reflux, 4-6h A->B Chlorination C 4-Chloro-7-methoxyquinazoline B->C D Ammonia (NH3) Isopropanol, 80-100°C C->D Nucleophilic Substitution E This compound D->E

Caption: Synthetic workflow for this compound.

Structural Elucidation and Spectroscopic Profile

The structure of this compound can be unequivocally confirmed using a combination of spectroscopic techniques. The following data are predicted based on its structure and analysis of similar compounds.[1]

¹H NMR Spectroscopy
  • Amine Protons (-NH₂): A broad singlet is expected around δ 7.0-7.5 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange. This signal will disappear upon D₂O exchange.

  • Aromatic Protons (Quinazoline Ring):

    • H2: A sharp singlet around δ 8.5 ppm. This proton is adjacent to two nitrogen atoms, causing a significant downfield shift.

    • H5: A doublet around δ 8.2 ppm, coupled to H6.

    • H6: A doublet of doublets around δ 7.4 ppm, coupled to H5 and H8.

    • H8: A doublet around δ 7.2 ppm, coupled to H6.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 4.0 ppm.

¹³C NMR Spectroscopy

The spectrum will show 9 distinct signals corresponding to the carbons in the molecule. Key predicted shifts include the methoxy carbon at ~56 ppm and the aromatic carbons between 100-165 ppm. The C4 carbon, bonded to the amine group, would appear highly shifted due to the influence of the heterocyclic ring.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups present in the molecule.[5][6]

Wavenumber (cm⁻¹)VibrationFunctional Group
3450-3300N-H Symmetric & Asymmetric StretchPrimary Amine (-NH₂)
3100-3000C-H Aromatic StretchAr-H
2950-2850C-H Aliphatic StretchMethoxy (-OCH₃)
1650-1600N-H Scissoring (Bend)Primary Amine (-NH₂)
1620-1580C=N and C=C StretchQuinazoline Ring
1250-1200C-O Asymmetric StretchAryl Ether
1050-1000C-O Symmetric StretchAryl Ether
Mass Spectrometry (MS)

In an Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or [M+H]⁺ would be observed at m/z 175 or 176, respectively, confirming the molecular weight of the compound.

Reactivity and Role in Drug Development

The primary utility of this compound in drug development stems from its role as a versatile intermediate.[2] The 4-amino group is a key handle for introducing various aryl substituents via reactions such as the Buchwald-Hartwig amination or direct nucleophilic substitution on an activated precursor.

This modification is central to the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. The quinazoline core acts as a scaffold that mimics the hinge region of ATP in the kinase domain of EGFR. The N-aryl substituent at the C4 position extends into the active site, providing crucial binding interactions and determining the compound's potency and selectivity.[7] The 7-methoxy group often serves to modulate solubility and can be involved in additional hydrogen bonding interactions within the target protein.

G A This compound (Core Scaffold) B Chemical Modification (e.g., Buchwald-Hartwig Coupling) A->B Derivatization C N-Aryl-7-methoxyquinazolin-4-amine (Intermediate Library) B->C D Structure-Activity Relationship (SAR) Studies C->D Screening E Lead Compound (e.g., Gefitinib-like structure) D->E F Preclinical & Clinical Development E->F G Targeted Therapy Drug (API) F->G

Caption: From core scaffold to active pharmaceutical ingredient (API).

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazard Classification: While specific data for this compound is not available, related quinazoline derivatives are often associated with GHS hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

Conclusion

This compound is a molecule of significant interest not for its inherent biological activity, but for its enabling role in the synthesis of potent therapeutic agents. Its structure combines the privileged quinazoline scaffold with strategically placed functional groups that are ideal for chemical elaboration. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working in the field of medicinal chemistry, particularly in the design of next-generation kinase inhibitors for oncology and other diseases.

References

An In-Depth Technical Guide to the Synthesis of 7-Methoxyquinazolin-4-amine from Anthranilic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile biological activities. Among its derivatives, 7-methoxyquinazolin-4-amine serves as a crucial intermediate and a key pharmacophore in the development of targeted cancer therapies, most notably as a precursor to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors like gefitinib and erlotinib. This guide provides a comprehensive overview of the synthetic pathways to this compound, starting from readily available anthranilic acid derivatives. We will delve into the mechanistic rationale behind each synthetic step, providing detailed protocols and comparative data to inform researchers and drug development professionals in their synthetic endeavors.

Strategic Overview of the Synthesis

The most direct and widely adopted strategy for the synthesis of this compound from an anthranilic acid derivative involves a three-stage process. This approach is favored for its reliability and scalability. The key stages are:

  • Cyclization: Formation of the quinazolinone ring system from 2-amino-4-methoxybenzoic acid.

  • Chlorination: Conversion of the 4-oxo group of the quinazolinone to a more reactive 4-chloro intermediate.

  • Amination: Nucleophilic substitution of the 4-chloro group with an amine source to yield the final product.

This guide will elaborate on each of these stages, providing both theoretical grounding and practical application.

Pathway I: The Classical Route via 7-Methoxyquinazolin-4(3H)-one

This pathway represents the most common and well-documented approach to the synthesis of this compound.

Stage 1: Cyclization to form 7-Methoxyquinazolin-4(3H)-one

The initial and pivotal step is the construction of the pyrimidinone ring of the quinazoline system. This is typically achieved through the reaction of 2-amino-4-methoxybenzoic acid with a source of a single carbon atom that will form the C2 position of the quinazoline ring. Formamide is the most frequently employed reagent for this transformation, acting as both a formylating agent and a source of ammonia.

Mechanism and Rationale: The reaction, often referred to as the Niementowski quinazoline synthesis, proceeds by the initial formylation of the amino group of the anthranilic acid by formamide at elevated temperatures. This is followed by an intramolecular cyclization via nucleophilic attack of the newly formed formamido group onto the carboxylic acid, leading to a dehydration event that closes the ring to form the quinazolinone. The use of ammonium formate can facilitate this process.[1][2]

Experimental Protocol:

  • To a round-bottom flask, add 2-amino-4-methoxybenzoic acid, formamide (typically in excess, serving as the solvent), and ammonium formate.

  • Heat the reaction mixture to 170-180 °C for 3-4 hours.[1][2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to remove excess formamide.

  • The resulting residue can be stirred with methanol and cooled to induce precipitation of the product.[1][2]

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one.

Visualization of the Cyclization Step:

Cyclization_to_Quinazolinone 2-amino-4-methoxybenzoic_acid 2-Amino-4-methoxybenzoic Acid 7-methoxyquinazolin-4-one 7-Methoxyquinazolin-4(3H)-one 2-amino-4-methoxybenzoic_acid->7-methoxyquinazolin-4-one Heat (170-180°C) Formamide Formamide / Ammonium Formate Formamide->7-methoxyquinazolin-4-one

Caption: Cyclization of 2-amino-4-methoxybenzoic acid to form the quinazolinone core.

Stage 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one

The hydroxyl group at the C4 position of the quinazolinone exists in tautomeric equilibrium with the keto form. To facilitate nucleophilic substitution, this group is converted into a better leaving group, typically a chloride. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are the standard reagents for this chlorination.

Mechanism and Rationale: The lone pair of electrons on the nitrogen at position 3 attacks the sulfur (in SOCl₂) or phosphorus (in POCl₃) atom, followed by the elimination of sulfur dioxide and chloride or phosphate and chloride, respectively. A subsequent nucleophilic attack by a chloride ion on the C4 position, which is now highly electrophilic, results in the formation of 4-chloro-7-methoxyquinazoline. A catalytic amount of N,N-dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which accelerates the reaction.

Experimental Protocol:

  • Suspend 7-methoxyquinazolin-4(3H)-one in an excess of thionyl chloride or phosphorus oxychloride.

  • Add a catalytic amount of DMF.

  • Reflux the mixture for several hours (e.g., 5 hours at 90 °C).[3]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, carefully quench the excess chlorinating agent by pouring the reaction mixture into ice water.

  • The product will precipitate as a solid.

  • Filter the solid, wash thoroughly with water to remove any residual acid, and dry to obtain 4-chloro-7-methoxyquinazoline.[3]

Visualization of the Chlorination Step:

Chlorination_of_Quinazolinone 7-methoxyquinazolin-4-one 7-Methoxyquinazolin-4(3H)-one 4-chloro-7-methoxyquinazoline 4-Chloro-7-methoxyquinazoline 7-methoxyquinazolin-4-one->4-chloro-7-methoxyquinazoline Reflux SOCl2_POCl3 SOCl₂ or POCl₃ / cat. DMF SOCl2_POCl3->4-chloro-7-methoxyquinazoline

Caption: Chlorination of the quinazolinone to the activated 4-chloro intermediate.

Stage 3: Amination of 4-Chloro-7-methoxyquinazoline

The final step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the C4 position is displaced by an amine. For the synthesis of the parent this compound, a source of ammonia, such as aqueous or alcoholic ammonia, is used.

Mechanism and Rationale: The electron-withdrawing nature of the quinazoline ring system makes the C4 position susceptible to nucleophilic attack. Ammonia acts as the nucleophile, attacking the C4 carbon and leading to the formation of a Meisenheimer-like intermediate. The subsequent loss of a chloride ion restores the aromaticity of the ring, yielding the desired 4-amino product. The reaction is typically carried out in a suitable solvent, and a base may be added to neutralize the HCl generated during the reaction.

Experimental Protocol:

  • Dissolve 4-chloro-7-methoxyquinazoline in a suitable solvent such as isopropanol or ethanol.

  • Add an excess of aqueous or alcoholic ammonia solution.

  • Heat the reaction mixture in a sealed vessel to a temperature ranging from 80 to 120 °C for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to afford pure this compound.

Visualization of the Amination Step:

Amination_of_4-Chloroquinazoline 4-chloro-7-methoxyquinazoline 4-Chloro-7-methoxyquinazoline This compound This compound 4-chloro-7-methoxyquinazoline->this compound Heat Ammonia Ammonia (aq. or alc.) Ammonia->this compound

Caption: Final amination step to produce this compound.

Summary of Synthetic Pathways and Comparative Data

The following table summarizes the key parameters for the classical synthesis of this compound. Yields are representative and can vary based on reaction scale and purification methods.

StepStarting MaterialReagentsKey ConditionsProductRepresentative Yield
1. Cyclization 2-Amino-4-methoxybenzoic acidFormamide, Ammonium Formate170-180 °C, 3-4 h[1][2]7-Methoxyquinazolin-4(3H)-one~90%[1][2]
2. Chlorination 7-Methoxyquinazolin-4(3H)-oneSOCl₂ or POCl₃, cat. DMFReflux, 3-5 h[3]4-Chloro-7-methoxyquinazolineHigh
3. Amination 4-Chloro-7-methoxyquinazolineAqueous/Alcoholic Ammonia80-120 °C, sealed vesselThis compoundGood to High

Conclusion

The synthesis of this compound from 2-amino-4-methoxybenzoic acid is a well-established and efficient process. The three-stage approach involving cyclization, chlorination, and amination provides a reliable route for obtaining this valuable intermediate. The choice of reagents and reaction conditions can be optimized to achieve high yields and purity, making this synthetic strategy amenable to both laboratory-scale synthesis and industrial production. Understanding the underlying mechanisms of each step is crucial for troubleshooting and adapting the protocols for the synthesis of more complex analogues, thereby facilitating the discovery and development of novel therapeutic agents.

References

Biological activity of 7-Methoxyquinazolin-4-amine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activity of 7-Methoxyquinazolin-4-amine and its Analogs

Authored by: A Senior Application Scientist

Foreword: The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] This guide provides an in-depth exploration of a specific, highly promising class of these compounds: this compound and its derivatives. We will dissect their synthesis, delve into their diverse biological activities, elucidate their mechanisms of action, and provide actionable experimental protocols for researchers in the field. This document is intended for drug development professionals, medicinal chemists, and pharmacologists seeking to leverage the therapeutic potential of this versatile molecular framework.

Part 1: The Quinazoline Core - A Foundation for Diverse Bioactivity

The quinazoline skeleton, a bicyclic aromatic heterocycle formed by the fusion of a pyrimidine ring and a benzene ring, is a structural motif found in numerous biologically active molecules.[1][2] Its rigid framework and the specific arrangement of nitrogen atoms allow for critical hydrogen bonding interactions with various enzymatic targets, making it a highly favorable scaffold for inhibitor design.[3]

The 4-aminoquinazoline moiety, in particular, has emerged as a critical pharmacophore. The amine group at the C4 position and the nitrogen atoms at N1 and N3 are often crucial for forming hydrogen bonds within the active sites of kinases, which has led to the development of several FDA-approved anticancer drugs.[2][3] The addition of a methoxy group at the C7 position, creating this compound, further refines the molecule's electronic and steric properties, often enhancing its potency and selectivity for specific targets. This guide will focus on the synthesis, biological evaluation, and structure-activity relationships (SAR) of this core structure and its analogs.

Part 2: Synthesis and Chemical Landscape

The construction of the 7-methoxy-4-aminoquinazoline core and its analogs can be achieved through several established synthetic routes. The choice of a specific pathway often depends on the desired substitution patterns on both the quinazoline ring and the C4-amino substituent.

General Synthetic Strategy

A common and versatile approach begins with a substituted anthranilic acid derivative, which undergoes cyclization to form the quinazolinone intermediate. This intermediate is then chlorinated to an active 4-chloroquinazoline, which can readily undergo nucleophilic substitution with a desired amine to yield the final 4-aminoquinazoline product.

Below is a generalized workflow for the synthesis of this compound analogs.

G A Substituted 2-Aminobenzamide (e.g., 2-Amino-4-methoxybenzamide) B Cyclization (e.g., Formic Acid) A->B Step 1 C 7-Methoxyquinazolin-4(3H)-one (Intermediate I) B->C D Chlorination (e.g., POCl3 or SOCl2) C->D Step 2 E 4-Chloro-7-methoxyquinazoline (Intermediate II) D->E F Nucleophilic Aromatic Substitution (R-NH2, Isopropanol) E->F Step 3 G Target Analog: 7-Methoxy-N-aryl/alkyl-quinazolin-4-amine F->G

Caption: Generalized synthetic workflow for this compound analogs.
Detailed Experimental Protocol: Synthesis of a Representative Analog

This protocol outlines the synthesis of a 4,7-disubstituted 8-methoxyquinazoline derivative, adapted from established methodologies.[4]

Step 1: Synthesis of 7-(3-Chloropropoxy)-8-methoxyquinazolin-4(3H)-one

  • Dissolve 4-(3-chloropropoxy)-2-amino-3-methoxybenzamide (1.0 g, 3.87 mmol) in formic acid (20 mL).

  • Stir the solution at 100°C in an oil bath for 8 hours.

  • Cool the reaction mixture to room temperature and quench by pouring it into ice-cold water (30 mL).

  • Allow the mixture to stand overnight to facilitate precipitation.

  • Filter the resulting solid, wash with water, and dry under a vacuum to yield the quinazolinone intermediate.[4]

Step 2: Synthesis of 4-Chloro-7-(3-chloropropoxy)-8-methoxyquinazoline

  • Self-Validating System: This chlorination step is critical as it activates the C4 position for the subsequent nucleophilic substitution. The success of this reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting quinazolinone and the appearance of a new, typically less polar, spot for the chloro-quinazoline.

  • Reflux a mixture of the quinazolinone intermediate from Step 1 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[5]

  • The reaction is typically carried out for 3-5 hours.

  • After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess chlorinating agent.

  • Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-chloro intermediate.

Step 3: Synthesis of 4-N-(3-Chlorophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine

  • Dissolve the 4-chloro intermediate from Step 2 in a suitable solvent, such as isopropanol or ethanol.

  • Add the desired amine (e.g., 3-chloroaniline) to the solution. Typically, a slight excess of the amine is used.

  • Reflux the mixture for 4-8 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate directly from the solution.

  • If precipitation occurs, filter the solid and wash with the reaction solvent and then with a non-polar solvent like hexane to remove impurities.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue using column chromatography on silica gel.

Part 3: Spectrum of Biological Activities and Mechanisms of Action

Derivatives of this compound exhibit a remarkable range of biological activities, with anticancer and antimicrobial properties being the most extensively studied.

A. Anticancer Activity

The quinazoline scaffold is a privileged structure for developing kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[3] Overexpression or mutation of EGFR is a key driver in many cancers, especially non-small cell lung cancer.[2]

Mechanism of Action: EGFR Tyrosine Kinase Inhibition

4-Anilinoquinazoline derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling proteins and thereby inhibiting cell proliferation, survival, and metastasis.

  • Key Interactions: The quinazoline core forms critical hydrogen bonds with the hinge region of the kinase domain. Specifically, the N1 atom of the quinazoline ring typically interacts with the backbone amide of a methionine residue (Met793 in EGFR), while the N3 atom can form a water-mediated hydrogen bond with a threonine residue (Thr790).[3] The 4-anilino moiety extends into a hydrophobic pocket, and substitutions on this ring can be tailored to enhance potency and selectivity.

cluster_0 EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds ADP ADP EGFR->ADP Ras Ras/Raf/MEK/ERK Pathway EGFR->Ras Activates PI3K PI3K/Akt Pathway EGFR->PI3K Activates STAT JAK/STAT Pathway EGFR->STAT Activates ATP ATP ATP->EGFR Phosphorylates Inhibitor This compound Analog Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival, Angiogenesis Ras->Proliferation PI3K->Proliferation STAT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a quinazoline analog.

Other Anticancer Mechanisms: Beyond EGFR inhibition, certain 4-amino-8-methoxyquinazoline analogs have been shown to inhibit the β-catenin/TCF4 signaling pathway, which is aberrantly activated in many cancers, particularly colorectal cancer.[4]

B. Antimicrobial Activity

Quinazoline and quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, active against both bacteria and fungi.[1]

Mechanism of Action: The precise mechanism is not always fully elucidated but is thought to involve interactions with essential microbial processes, such as cell wall synthesis or DNA replication.[1]

Structure-Activity Relationship for Antimicrobial Effects:

  • Substitutions at C2 and C3: The presence of methyl, amine, or thiol groups at the C2 position and a substituted aromatic ring at C3 are often crucial for antimicrobial activity.[1]

  • Halogenation: The introduction of halogen atoms (e.g., chloro, fluoro) at the C6, C7, or C8 positions can significantly enhance antimicrobial potency.[1][6]

  • C4-Amine Group: Substitution at the C4 position with an amine or a substituted amine is a key determinant for improving antimicrobial effects.[1]

C. Other Notable Activities

The versatile quinazoline scaffold has been associated with a broad spectrum of pharmacological effects, including:

  • Antihypertensive Activity: Certain 4-amino-6,7-dimethoxyquinazoline derivatives, such as Alfuzosin, are known α1-adrenoceptor antagonists used to treat hypertension.[7][8]

  • Anti-inflammatory Activity: Some derivatives exhibit anti-inflammatory properties, likely through the inhibition of enzymes like cyclooxygenase (COX).[9]

  • Anticonvulsant and Anti-HIV activities have also been reported in the literature for various quinazoline analogs.[1][8]

Part 4: Dissecting the Structure-Activity Relationship (SAR)

Understanding the SAR is paramount for designing next-generation analogs with improved potency, selectivity, and pharmacokinetic profiles.

PositionSubstituent/ModificationImpact on Biological ActivityRationale / Example
N1 & N3 Unsubstituted NitrogenCrucial for Kinase Inhibition. Forms key hydrogen bonds with the kinase hinge region (e.g., Met793 in EGFR).[3]
C4 Substituted Amino GroupEssential for most activities. The nature of the substituent (e.g., anilino, alkylamino) dictates target specificity and potency.[1][3]
C6 & C7 Electron-donating groups (e.g., Methoxy)Generally increases activity. Enhances the electron density of the quinazoline ring, potentially improving binding affinity. The 6,7-dimethoxy pattern is common in antihypertensive agents.[3][7]
C6 / C8 Halogen atoms (Cl, F, Br)Often enhances antimicrobial and anticancer activity. Modifies electronic properties and can occupy specific hydrophobic pockets in the target's active site.[1][6]
C2 Various substituentsModulates activity. Introduction of groups like fluor-substituents can be vital for inhibitory activity against certain targets.[3]

Part 5: Core Experimental Protocols

The following protocols provide a standardized framework for evaluating the biological activity of newly synthesized this compound analogs.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow:

cluster_workflow MTT Assay Workflow A 1. Cell Seeding Seed cancer cells (e.g., A431, HCT116) in 96-well plates. B 2. Compound Treatment Treat cells with serial dilutions of quinazoline analogs. A->B C 3. Incubation Incubate for 48-96 hours at 37°C, 5% CO2. B->C D 4. Add MTT Reagent Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Formazan Solubilization Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals. D->E F 6. Absorbance Reading Measure absorbance at ~570 nm using a plate reader. E->F G 7. Data Analysis Calculate IC50 values. F->G

Caption: Standard workflow for an in vitro MTT cytotoxicity assay.

Methodology: [10][11]

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, BGC-823, A431) in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS).

  • Seeding: Detach cells using trypsin and seed them into 96-well plates at a density of 1.0–2.0 × 10³ cells per well. Incubate overnight in 5% CO₂ at 37°C.

  • Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to achieve the desired final concentrations and treat the cells. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the treated plates for 96 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the concentration that inhibits cell growth by 50% (IC₅₀) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterium.

Methodology: [12]

  • Bacterial Strains: Use standard quality control strains (e.g., Staphylococcus aureus ATCC 29213) and clinically relevant strains (e.g., MRSA).

  • Inoculum Preparation: Prepare an inoculum of the test organism in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Add the prepared bacterial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Reading: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the organism.

Part 6: Conclusion and Future Directions

The this compound scaffold and its analogs constitute a versatile and highly valuable class of compounds in modern drug discovery. Their demonstrated efficacy as anticancer agents, particularly as EGFR inhibitors, is well-established, and their potential as antimicrobial and antihypertensive agents continues to be an active area of research.

The structure-activity relationships discussed herein provide a clear roadmap for medicinal chemists. Future efforts should focus on:

  • Improving Selectivity: Designing analogs that can selectively inhibit mutant forms of kinases (e.g., EGFR T790M) to overcome drug resistance.

  • Exploring New Targets: Leveraging the scaffold's versatility to discover inhibitors for other kinases or novel biological targets.

  • Optimizing Pharmacokinetics: Modifying the structure to enhance ADME (Absorption, Distribution, Metabolism, and Excretion) properties, leading to better oral bioavailability and in vivo efficacy.

By integrating rational design, robust synthesis, and comprehensive biological evaluation, the full therapeutic potential of this compound derivatives can be realized, paving the way for the development of novel and effective treatments for a range of human diseases.

References

Unraveling the Mechanism of Action of 7-Methoxyquinazolin-4-amine in Cancer Cell Lines: A Mechanistic and Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Cornerstone of Targeted Cancer Therapy

The quinazoline nucleus is a "privileged scaffold" in medicinal chemistry, renowned for its versatility and wide range of pharmacological activities.[1][2][3] This heterocyclic system is a cornerstone in the development of targeted anticancer agents, with several quinazoline-based drugs, including gefitinib and erlotinib, achieving FDA approval and significant clinical success.[4][5] The efficacy of these molecules stems from their ability to selectively inhibit key proteins that drive cancer cell proliferation and survival.[6]

The biological activity of the quinazoline core can be finely tuned through substitutions at various positions. The 4-amino group is critical for activity, often forming a key hydrogen bond in the hinge region of kinase active sites. Substitutions on the fused benzene ring, such as a methoxy group at the 7-position (7-OCH₃), are known to modulate potency, selectivity, and pharmacokinetic properties.[7] While 7-Methoxyquinazolin-4-amine itself is a foundational structure, its mechanism of action can be inferred from the extensive body of research on its more complex and highly substituted analogues.

This technical guide provides a comprehensive overview of the principal mechanisms of action attributed to 4-aminoquinazoline derivatives in cancer cell lines. We will dissect the primary molecular targets, the resultant cellular consequences, and the essential experimental protocols required to validate these mechanisms, providing a robust framework for researchers investigating compounds based on this potent scaffold.

Part 1: Primary Molecular Targets and Signaling Pathways

The anticancer effects of 4-aminoquinazoline derivatives are predominantly mediated through the inhibition of key enzymes involved in cell signaling, survival, and division. The primary targets identified are protein tyrosine kinases, the PI3K/Akt pathway, and the microtubule network.

Inhibition of Protein Tyrosine Kinases: A Dominant Mechanism

The 4-aminoquinazoline framework is a classic ATP-competitive inhibitor scaffold, targeting the ATP-binding pocket of various protein kinases.[4][8][9]

  • Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a transmembrane tyrosine kinase that, upon activation by ligands like EGF, triggers downstream pathways promoting cell proliferation, survival, and metastasis.[4] Overexpression or mutation of EGFR is a common driver in many cancers, including non-small cell lung cancer.[4][10] The 4-anilinoquinazoline structure, a close relative of this compound, is a hallmark of first and second-generation EGFR inhibitors.[4][8][11] These compounds occupy the kinase's active site, preventing ATP binding and subsequent receptor autophosphorylation, thereby blocking the entire signaling cascade.

  • Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis.[3][12] VEGFR-2 is the primary receptor mediating the angiogenic signals of its ligand, VEGF.[3][12] Numerous quinazoline derivatives have been developed as potent inhibitors of VEGFR-2, functioning, like EGFR inhibitors, as ATP-competitive antagonists.[1][12][13] By blocking VEGFR-2, these compounds can effectively starve tumors of their essential blood supply. The potential for a single quinazoline scaffold to inhibit both EGFR and VEGFR makes it an attractive candidate for developing dual-target therapies.[1]

The following diagram illustrates the central role of EGFR and VEGFR in cancer cell signaling and the inhibitory action of quinazoline derivatives.

a cluster_membrane Cell Membrane cluster_drug Inhibitory Action cluster_pathways Downstream Signaling cluster_outcomes Cellular Outcomes EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-Akt-mTOR Pathway EGFR->PI3K_AKT VEGFR VEGFR-2 VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis Quinazoline This compound (Analogues) Quinazoline->EGFR Inhibition Quinazoline->VEGFR Inhibition Proliferation Proliferation & Survival RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of EGFR/VEGFR signaling by quinazoline derivatives.

Disruption of the PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K) pathway is a critical intracellular signaling network that regulates cell survival, growth, and proliferation.[14] The p110α subunit of PI3K is frequently mutated or overexpressed in human cancers, making it a prime therapeutic target.[14] Studies have demonstrated that specific 4-aminoquinazoline derivatives can act as potent and selective inhibitors of PI3Kα.[14] This inhibition prevents the phosphorylation and activation of the downstream kinase Akt, a central node in cell survival signaling. Suppressing the PI3K/Akt pathway ultimately leads to the induction of apoptosis and cell cycle arrest.[14]

This diagram shows the mechanism of PI3K/Akt pathway inhibition.

b RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Downstream Downstream Effectors (mTOR) Akt->Downstream Survival Cell Survival & Proliferation Downstream->Survival Quinazoline 4-Aminoquinazoline Derivative Quinazoline->PI3K Inhibition

Caption: Quinazoline derivatives can inhibit the PI3K/Akt survival pathway.

Inhibition of Tubulin Polymerization

Beyond kinase inhibition, certain quinazoline derivatives act as anti-mitotic agents by disrupting microtubule dynamics.[7][15] Microtubules, polymers of α- and β-tubulin, are essential components of the mitotic spindle required for chromosome segregation during cell division. Compounds that inhibit tubulin polymerization prevent the formation of a functional spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[15][16] This mechanism is shared by classic anticancer agents like colchicine and the vinca alkaloids. The discovery that 4-aminoquinazolines can also target tubulin highlights the scaffold's versatility in hitting distinct, critical cancer targets.[7][16]

Part 2: Cellular Consequences of Target Engagement

The inhibition of the molecular targets described above triggers a cascade of downstream events within the cancer cell, culminating in the inhibition of proliferation and the induction of programmed cell death.

Induction of Apoptosis

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or cancerous cells. Cancer cells often develop mechanisms to evade apoptosis. A primary goal of targeted therapy is to reactivate this process. 4-aminoquinazoline derivatives induce apoptosis through several mechanisms:

  • Intrinsic (Mitochondrial) Pathway Activation: This is the most commonly reported mechanism.[14][17][18] By inhibiting pro-survival signals from pathways like EGFR and PI3K/Akt, these compounds cause a shift in the balance of Bcl-2 family proteins. The expression of anti-apoptotic proteins like Bcl-2 is reduced, while pro-apoptotic proteins like Bax are increased.[19] This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c into the cytosol, and the activation of an initiator caspase (caspase-9), which in turn activates executioner caspases (caspase-3 and -7).[7][17]

  • Extrinsic Pathway Involvement: Some studies also suggest involvement of the extrinsic pathway, which involves the activation of caspase-8.[7]

  • Generation of Reactive Oxygen Species (ROS): Increased intracellular ROS levels can also be a trigger for apoptosis, and this has been observed with some quinazoline derivatives.[17][18]

Apoptotic Marker Expected Change Upon Treatment Significance
Bax/Bcl-2 Ratio IncreaseShift towards pro-apoptotic signaling
Cytochrome c Release from mitochondria to cytosolKey event in intrinsic pathway activation
Cleaved Caspase-9 IncreaseIndicates activation of the intrinsic pathway
Cleaved Caspase-3/7 IncreaseActivation of executioner caspases
Cleaved PARP IncreaseA key substrate of caspase-3; a hallmark of apoptosis
Annexin V Staining Increase in positive cellsDetects externalization of phosphatidylserine in early apoptosis
Cell Cycle Arrest

By interfering with the signaling pathways that regulate cell cycle progression or by directly targeting the mitotic machinery, 4-aminoquinazolines can cause cancer cells to arrest at specific checkpoints.

  • G1 Phase Arrest: Inhibition of growth factor signaling pathways like EGFR and PI3K often results in a G1 phase arrest, as cells are unable to pass the restriction point to enter the S (synthesis) phase.[14]

  • G2/M Phase Arrest: This is the characteristic outcome of compounds that inhibit tubulin polymerization.[16][19] The cell's spindle assembly checkpoint detects the improperly formed mitotic spindle and halts the cell cycle before anaphase. Some kinase inhibitors can also induce a G2/M arrest.[17][18]

The specific phase of arrest provides critical clues about the compound's primary mechanism of action.

The following diagram outlines the standard workflow for determining cell cycle distribution via flow cytometry.

Caption: Experimental workflow for cell cycle analysis by flow cytometry.

Part 3: Experimental Validation Protocols

To rigorously determine the mechanism of action of a compound like this compound, a series of well-defined experiments are necessary. The following protocols provide a self-validating system to move from broad cytotoxic effects to specific molecular interactions.

Protocol 1: Cell Viability and Cytotoxicity Assay (SRB Assay)
  • Objective: To determine the concentration at which the compound inhibits cancer cell growth by 50% (GI₅₀), providing a quantitative measure of its anti-proliferative potency.[20][21]

  • Methodology:

    • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) controls. Incubate for 48-72 hours.

    • Cell Fixation: Gently remove the medium. Fix the cells by adding 10% cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

    • Washing: Wash the plates five times with slow-running tap water and allow to air dry completely.

    • Staining: Add 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

    • Final Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry.

    • Data Acquisition: Solubilize the bound dye by adding 10 mM Tris base solution. Read the optical density (OD) at ~515 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and use non-linear regression to determine the GI₅₀ value.

Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
  • Objective: To visualize the effect of the compound on the phosphorylation status of key signaling proteins (e.g., p-EGFR, p-Akt) and the expression of apoptosis-related proteins (e.g., cleaved PARP, Bcl-2).[14][17][19]

  • Methodology:

    • Treatment and Lysis: Grow cells to 70-80% confluency in 6-well plates. Treat with the compound at relevant concentrations (e.g., 1x and 2x GI₅₀) for a specified time (e.g., 6-24 hours).

    • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

    • Sample Preparation: Mix the lysate with Laemmli sample buffer and boil at 95°C for 5-10 minutes to denature the proteins.

    • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel. Run the gel to separate proteins by size.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a specific primary antibody (e.g., anti-p-Akt, anti-cleaved caspase-3) overnight at 4°C.

    • Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Wash again.

    • Signal Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

Protocol 3: Apoptosis Quantification by Annexin V/PI Staining
  • Objective: To distinguish and quantify viable, early apoptotic, late apoptotic, and necrotic cells following compound treatment.[19][21]

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates. Treat with the compound at desired concentrations for a relevant time period (e.g., 24-48 hours). Include both negative (vehicle) and positive (e.g., staurosporine) controls.

    • Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

    • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC (or another fluorophore) and Propidium Iodide (PI) to the cell suspension.

    • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

    • Flow Cytometry Analysis: Immediately analyze the samples on a flow cytometer.

    • Data Interpretation:

      • Annexin V- / PI-: Viable cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic/necrotic cells.

      • Annexin V- / PI+: Necrotic cells (or cells with compromised membranes).

    • Quantification: Use the flow cytometry software to quantify the percentage of cells in each quadrant.

Conclusion and Future Directions

The body of evidence surrounding the 4-aminoquinazoline scaffold strongly suggests that this compound exerts its anticancer effects through a multifaceted mechanism of action. The most probable pathways involve the inhibition of key protein tyrosine kinases like EGFR and VEGFR , leading to the shutdown of critical pro-survival signaling. Concurrently, it may disrupt the PI3K/Akt pathway or interfere with tubulin polymerization , culminating in cell cycle arrest and the induction of apoptosis .

The precise dominant mechanism is dependent on the specific cancer cell line's genetic makeup—its dependencies and vulnerabilities. For drug development professionals, this multifaceted activity is both a challenge and an opportunity. It necessitates a comprehensive screening approach, as outlined in this guide, to identify the compound's primary mode of action and the cancer types most likely to respond.

Future research should focus on direct enzymatic assays to confirm kinase inhibition profiles, in vivo xenograft models to validate efficacy[16][22], and structure-activity relationship (SAR) studies to optimize potency and selectivity. By systematically applying these established principles and protocols, researchers can effectively elucidate the therapeutic potential of this compound and its derivatives as next-generation anticancer agents.

References

7-Methoxyquinazolin-4-amine Derivatives: A Technical Guide to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold is a cornerstone in the development of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. This guide delves into the specific realm of 7-methoxyquinazolin-4-amine derivatives, a privileged pharmacophore that has yielded numerous clinically successful drugs. We will explore the synthesis, mechanism of action, and structure-activity relationships (SAR) of these compounds, with a focus on their role as inhibitors of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). Through a synthesis of technical data and field-proven insights, this document aims to provide a comprehensive resource for professionals engaged in the discovery and development of next-generation kinase inhibitors.

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in regulating a multitude of cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[1]

The 4-aminoquinazoline core has emerged as a particularly effective scaffold for the design of kinase inhibitors.[2] Its heterocyclic structure provides a rigid framework that can be readily functionalized to achieve high affinity and selectivity for the ATP-binding site of various kinases.[3] Several FDA-approved anticancer drugs, including gefitinib, erlotinib, and lapatinib, are based on this quinazoline core, underscoring its therapeutic significance.[1][2] These compounds typically function as competitive inhibitors, vying with ATP for binding to the kinase domain and thereby blocking downstream signaling pathways that drive tumor growth.[4]

The Significance of the 7-Methoxy Group

Within the broader class of quinazoline-based inhibitors, the 7-methoxy substitution plays a crucial role in optimizing the pharmacological properties of these molecules. The methoxy group at the 7-position of the quinazoline ring has been shown to enhance the binding affinity and overall activity of the inhibitor.[3] This is often attributed to the electron-donating nature of the methoxy group, which can influence the electronic properties of the quinazoline core and its interactions with the target kinase.

Furthermore, the 7-methoxy group can contribute to the overall drug-like properties of the molecule, including solubility and metabolic stability. This strategic substitution has been a key element in the design of many successful kinase inhibitors targeting a range of kinases.

Key Kinase Targets of this compound Derivatives

The versatility of the this compound scaffold allows for the targeting of a diverse array of kinases. Two of the most prominent and well-studied targets are EGFR and VEGFR.

Epidermal Growth Factor Receptor (EGFR)

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a signaling cascade that promotes cell proliferation and survival.[5] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in several cancers, particularly non-small cell lung cancer (NSCLC).[5][6]

This compound derivatives have been instrumental in the development of EGFR tyrosine kinase inhibitors (TKIs). First-generation inhibitors like gefitinib and erlotinib, both featuring the 7-methoxyquinazoline core, demonstrated significant clinical benefit in patients with EGFR-mutant NSCLC.[5] These compounds act as reversible, ATP-competitive inhibitors.[4] However, the emergence of resistance, often through secondary mutations like T790M, has necessitated the development of next-generation inhibitors.[4][5]

The development of second-generation, irreversible inhibitors such as afatinib and dacomitinib, also based on the quinazoline scaffold, aimed to overcome this resistance.[5] More recently, macrocyclization strategies have been employed to enhance selectivity for mutant forms of EGFR, offering a promising avenue for future drug development.[5]

Vascular Endothelial Growth Factor Receptor (VEGFR)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis.[7] The VEGF/VEGFR signaling pathway is a central regulator of angiogenesis.[8] VEGFR-2, a key receptor in this pathway, has emerged as a significant target for anticancer therapies.[7][8]

The this compound scaffold has also been successfully adapted to create potent VEGFR-2 inhibitors. By modifying the substituents on the quinazoline core, researchers have developed dual inhibitors that target both EGFR and VEGFR-2, offering a multi-pronged attack on tumor growth by simultaneously inhibiting proliferation and angiogenesis.[4][9][10] For instance, derivatives incorporating a diarylamide moiety have shown potent VEGFR-2 inhibitory activity.[8]

Structure-Activity Relationship (SAR) and Drug Design Principles

The development of potent and selective this compound-based kinase inhibitors is guided by a deep understanding of their structure-activity relationships. Key modifications to the core scaffold have been shown to significantly impact their inhibitory activity and kinase selectivity.

  • Substitutions at the 4-Anilino Position: The nature of the substituent on the aniline ring at the 4-position is critical for determining the inhibitor's potency and selectivity.[3] Small, lipophilic groups are often favored for optimal interaction with the hydrophobic pocket of the kinase active site.

  • Modifications at the 6- and 7-Positions: As previously discussed, the 7-methoxy group is a key feature. Additionally, substitutions at the 6-position have been explored to enhance activity and modulate the pharmacokinetic properties of the compounds.[11] For example, the introduction of an aryl urea group at the C-6 position has been shown to increase interactions with key amino acids in the EGFR active pocket.[11]

  • Dual and Multi-Kinase Inhibition: A growing strategy in cancer therapy is the development of multi-kinase inhibitors that can simultaneously block multiple signaling pathways.[12] The this compound scaffold has proven to be a versatile platform for designing such agents, with derivatives showing potent inhibition of kinases such as EGFR, VEGFR-2, and HER2.[12][13]

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves a multi-step process. A general synthetic route is outlined below.

General Synthetic Workflow

SynthesisWorkflow A Starting Material (e.g., Substituted Anthranilic Acid) B Cyclization to Quinazolinone Core A->B Reaction with Formamide or similar C Chlorination at C4 B->C SOCl2 or POCl3 D Nucleophilic Substitution with Substituted Aniline C->D Heating with appropriate aniline E Final Product (this compound Derivative) D->E

Caption: Generalized synthetic workflow for this compound derivatives.

Detailed Protocol: Synthesis of a 4-Anilino-7-methoxyquinazoline Derivative

This protocol is a generalized representation and may require optimization for specific target molecules.

  • Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one. A mixture of 2-amino-4-methoxybenzoic acid and formamide is heated at reflux for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with water, and dried to yield the quinazolinone intermediate.

  • Step 2: Chlorination. The 7-methoxyquinazolin-4(3H)-one is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield 4-chloro-7-methoxyquinazoline. This step is typically performed under reflux conditions.

  • Step 3: Nucleophilic Aromatic Substitution. The 4-chloro-7-methoxyquinazoline is reacted with the desired substituted aniline in a suitable solvent, such as isopropanol or ethanol, often with the addition of a base to neutralize the HCl generated. The reaction mixture is heated at reflux until completion.

  • Step 4: Purification. The final product is isolated by filtration and purified by recrystallization or column chromatography to yield the pure this compound derivative.

Characterization of the synthesized compounds is typically performed using techniques such as NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.[14][15]

Kinase Inhibition Assay Protocol (General)

The inhibitory activity of the synthesized compounds against target kinases is commonly evaluated using in vitro kinase assays.

KinaseAssayWorkflow A Prepare Assay Plate B Add Kinase, Substrate, and ATP A->B C Add Test Compound (Varying Concentrations) B->C D Incubate at Controlled Temperature C->D E Measure Kinase Activity (e.g., Luminescence, Fluorescence) D->E F Calculate IC50 Value E->F

Caption: General workflow for an in vitro kinase inhibition assay.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format.

  • Reaction Mixture: Each well contains the target kinase, a suitable substrate (e.g., a peptide or protein), and ATP.

  • Compound Addition: The synthesized this compound derivatives are added to the wells at a range of concentrations.

  • Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period to allow the kinase reaction to proceed.

  • Detection: The kinase activity is measured by detecting the amount of phosphorylated substrate. This can be done using various methods, including luminescence-based assays (e.g., ADP-Glo™) or fluorescence-based assays.[11]

  • Data Analysis: The half-maximal inhibitory concentration (IC50) value is calculated by plotting the kinase activity against the compound concentration. The IC50 represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell-Based Proliferation Assay (e.g., MTT Assay)

To assess the anticancer activity of the compounds in a cellular context, cell proliferation assays are employed.

  • Cell Seeding: Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the this compound derivatives for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined.

Clinical Significance and Future Perspectives

The clinical success of this compound derivatives as kinase inhibitors has been profound, particularly in the treatment of EGFR-mutated NSCLC.[5] However, the challenge of acquired resistance remains a significant hurdle.[4] Future research will likely focus on several key areas:

  • Overcoming Resistance: Designing novel derivatives that can effectively inhibit drug-resistant mutant kinases is a high priority.[6][16] This may involve the development of covalent or allosteric inhibitors.[3]

  • Improving Selectivity: Enhancing the selectivity of kinase inhibitors is crucial to minimize off-target effects and improve the therapeutic window.[5]

  • Targeting Novel Kinases: The versatility of the this compound scaffold will continue to be exploited to develop inhibitors for other clinically relevant kinases.[17][18]

  • Combination Therapies: Exploring the synergistic effects of this compound derivatives with other anticancer agents, such as immunotherapy or chemotherapy, holds promise for improving patient outcomes.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of potent and selective kinase inhibitors. Its favorable pharmacological properties and synthetic tractability have led to the discovery of numerous life-saving drugs. As our understanding of the complex signaling networks that drive cancer continues to grow, this privileged scaffold will undoubtedly remain a central focus of drug discovery efforts, paving the way for the next generation of targeted cancer therapies.

References

A Technical Guide to the Spectroscopic Characterization of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Molecular Structure and Overview

7-Methoxyquinazolin-4-amine belongs to the quinazoline class of heterocyclic compounds, which are known for their diverse biological activities.[1] The accurate characterization of its molecular structure is the foundation for any further research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

Below is a diagram of the molecular structure of this compound, with atoms numbered for the purpose of NMR spectral assignment.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for the structural confirmation of this compound.

Predicted ¹H NMR Data

The predicted chemical shifts (δ) for the protons of this compound are presented in the table below. These predictions are based on the analysis of related structures.[2][3]

Proton Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Justification
H2~8.4Singlet (s)-The proton at C2 is adjacent to two nitrogen atoms, leading to significant deshielding.
H5~8.0Doublet (d)~9.0H5 is ortho to the electron-withdrawing nitrogen at position 1 and will couple with H6.
H6~7.2Doublet of doublets (dd)~9.0, ~2.5H6 is coupled to both H5 and H8.
H8~7.0Doublet (d)~2.5H8 is meta to H6 and shows a smaller coupling constant.
NH₂~7.5Broad singlet (br s)-The chemical shift of amine protons can vary depending on the solvent and concentration.[4]
OCH₃~3.9Singlet (s)-Methoxy group protons typically appear in this region.
Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms of this compound are outlined below, based on data from similar quinazoline derivatives.[2][3][5]

Carbon Predicted Chemical Shift (δ, ppm) Justification
C2~155This carbon is situated between two nitrogen atoms, resulting in a downfield shift.
C4~158The carbon bearing the amino group and adjacent to a nitrogen atom is significantly deshielded.
C4a~150A quaternary carbon in an aromatic system, adjacent to nitrogen.
C5~128Aromatic CH carbon.
C6~115Aromatic CH carbon, shielded by the methoxy group.
C7~162Aromatic carbon attached to the electron-donating methoxy group.
C8~105Aromatic CH carbon, shielded by the methoxy group.
C8a~120Quaternary aromatic carbon.
OCH₃~56Typical chemical shift for a methoxy carbon.
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[6]

  • Data Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.[2][6]

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Spectral Analysis: Integrate the ¹H NMR signals to determine the relative number of protons and analyze the multiplicities and coupling constants to establish connectivity. Assign the signals in both ¹H and ¹³C spectra to the respective atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The table below summarizes the expected characteristic IR absorption bands for this compound. These predictions are based on general principles of IR spectroscopy and data from related amino- and methoxy-substituted aromatic compounds.[3][7][8]

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3400-3300N-H stretch (asymmetric and symmetric)Primary amine (-NH₂)
3100-3000C-H stretchAromatic C-H
2950-2850C-H stretchMethoxy (-OCH₃)
1650-1580N-H bendPrimary amine (-NH₂)
1620-1450C=C and C=N stretchAromatic ring and quinazoline core
1250-1020C-N stretch and C-O stretchAromatic amine and aryl ether
900-675C-H out-of-plane bendAromatic ring
Experimental Protocol for IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet by mixing a small amount of this compound with dry potassium bromide and pressing it into a thin disk. Alternatively, the spectrum can be obtained from a thin film.[6]

  • Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[9]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometric Data

For this compound (C₉H₉N₃O), the following mass spectrometric data is expected:

Ion m/z (calculated) Technique Significance
[M+H]⁺176.0767ESI-HRMSProtonated molecular ion, provides accurate mass for formula confirmation.
M⁺˙175.0746EIMolecular ion peak, confirms the molecular weight.

High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecule.[2][10]

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer. For electrospray ionization (ESI), the sample is infused directly. For electron ionization (EI), the sample is typically introduced via a direct insertion probe or a GC inlet.[6]

  • Data Analysis: Determine the molecular weight from the molecular ion peak. If HRMS is used, compare the measured accurate mass with the calculated mass to confirm the elemental composition.

Synthesis and Characterization Workflow

The overall process for obtaining and confirming the structure of this compound involves synthesis followed by a comprehensive spectroscopic analysis.

Synthesis and Characterization Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_confirmation Final Confirmation start Starting Materials reaction Chemical Synthesis start->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity and Structure ir IR Spectroscopy purification->ir Functional Groups ms Mass Spectrometry (HRMS) purification->ms Molecular Weight and Formula confirmation Structural Elucidation and Data Consistency Check nmr->confirmation ir->confirmation ms->confirmation

Caption: A general workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spec data for this compound. By leveraging data from structurally similar compounds and established spectroscopic principles, researchers can confidently identify and characterize this molecule. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reliable spectroscopic data for drug discovery and development applications.

References

An In-Depth Technical Guide to the Solubility and Stability of 7-Methoxyquinazolin-4-amine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold in Drug Discovery and the Importance of Physicochemical Profiling

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including anticancer and antihypertensive drugs.[1] 7-Methoxyquinazolin-4-amine, a member of this important class of heterocyclic compounds, holds significant potential for further drug development. A thorough understanding of its physicochemical properties, particularly solubility and stability, is a critical prerequisite for its advancement from a laboratory curiosity to a viable clinical candidate. Poor solubility can severely limit bioavailability and complicate formulation, while instability can compromise shelf-life, therapeutic efficacy, and patient safety.

This technical guide provides a comprehensive overview of the predicted solubility and stability of this compound. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively handle and evaluate this promising molecule. While specific experimental data for this exact compound is not extensively available in public literature, this guide synthesizes information from closely related quinazoline analogs and fundamental chemical principles to provide a robust predictive framework and detailed experimental protocols.

Part 1: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its absorption and, consequently, its bioavailability.[2] The structure of this compound, featuring a bicyclic aromatic system, a basic amine group, and a methoxy group, suggests a nuanced solubility profile.

Predicted Solubility in Various Solvents

Based on the general characteristics of quinazoline derivatives and the influence of its functional groups, the following solubility profile is anticipated:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of the amine and methoxy groups, which can participate in hydrogen bonding, is expected to confer some degree of solubility in polar protic solvents.[3] However, the hydrophobic nature of the fused aromatic ring system will likely limit its aqueous solubility at neutral pH. The solubility in water is expected to be significantly pH-dependent. As a weak base, this compound will be protonated in acidic conditions, forming a more soluble salt.[4]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is predicted in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).[2] These solvents are effective at solvating a wide range of organic molecules, including heterocyclic compounds.

  • Non-Polar Solvents (e.g., Hexane, Toluene): Due to the polar nature of the amine and methoxy functionalities, low solubility is expected in non-polar solvents.

The following table summarizes the predicted solubility of this compound in common pharmaceutical solvents. These predictions are qualitative and should be confirmed by experimental determination.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolLow to Moderate (pH-dependent)Hydrogen bonding potential from amine and methoxy groups is offset by the hydrophobic aromatic core. Solubility in water will increase at acidic pH.[3][4]
Polar Aprotic DMSO, DMF, AcetonitrileHighStrong dipole-dipole interactions facilitate the dissolution of polar heterocyclic compounds.[2]
Non-Polar Hexane, TolueneLowThe polar functional groups limit solubility in non-polar environments.
Experimental Protocol for Solubility Determination

A robust and reproducible method for determining the equilibrium solubility of this compound is essential. The isothermal shake-flask method is a widely accepted standard.

Step-by-Step Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent.

    • Ensure that a solid excess of the compound is visible in each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

  • Quantification:

    • Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a validated analytical method (e.g., HPLC-UV).

    • Analyze the concentration of this compound in the diluted solution.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

  • Calculation:

    • Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor. The solubility is typically expressed in mg/mL or µg/mL.

Diagram of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil1 Agitate in shaker bath at constant temperature (24-48h) prep2->equil1 sample1 Allow solid to settle equil1->sample1 sample2 Withdraw and filter supernatant sample1->sample2 quant1 Dilute filtered solution sample2->quant1 quant2 Analyze by HPLC-UV quant1->quant2 quant3 Calculate solubility from calibration curve quant2->quant3 G cluster_stress Forced Degradation Conditions (ICH Guidelines) start This compound Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 80°C) start->acid base Alkaline Hydrolysis (0.1 M NaOH, 80°C) start->base oxide Oxidative Degradation (3% H₂O₂, RT) start->oxide thermal Thermal Degradation (Solution & Solid) start->thermal photo Photodegradation (UV/Vis Light) start->photo analysis Sample Analysis by Stability-Indicating HPLC-PDA acid->analysis base->analysis oxide->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - % Degradation - Peak Purity - Degradant Identification (LC-MS) analysis->evaluation

References

In silico prediction of 7-Methoxyquinazolin-4-amine ADMET properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico ADMET Profiling of 7-Methoxyquinazolin-4-amine

Executive Summary

The journey of a drug candidate from discovery to market is fraught with challenges, with a significant percentage of failures attributed to suboptimal pharmacokinetic and toxicity profiles. The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. This guide presents a comprehensive, in-depth technical workflow for the in silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a representative molecule, this compound. By leveraging a suite of computational tools, we demonstrate how researchers can generate a robust, early-stage ADMET profile to guide decision-making, prioritize candidates, and identify potential liabilities long before resource-intensive in vitro and in vivo studies are initiated. This document serves as a practical whitepaper for researchers, scientists, and drug development professionals, detailing not only the steps of the predictive process but also the scientific rationale behind the selection of methodologies and the interpretation of results.

Introduction

The Quinazoline Scaffold: A Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a recurring motif in a multitude of clinically successful therapeutic agents. Its rigid, bicyclic structure provides a versatile scaffold for introducing diverse substituents, enabling fine-tuning of interactions with biological targets. This is particularly evident in the field of oncology, where quinazoline derivatives like Gefitinib and Erlotinib have become benchmark inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] The strategic placement of functional groups on this core dictates not only target affinity but also the molecule's overall ADMET profile, making a thorough early assessment of these properties essential.[2]

This compound: A Case Study for In Silico Profiling

For this guide, we have selected this compound as a model compound. Its structure is representative of the core scaffold shared by many kinase inhibitors. By focusing on this specific, non-proprietary molecule, we can provide a transparent, step-by-step demonstration of the predictive workflow without the complexities of extensive side chains, allowing for a clear focus on the foundational principles of in silico ADMET assessment.

The Critical Role of ADMET in Drug Discovery & Development

Historically, drug discovery focused intensely on optimizing the potency of a compound against its intended target. However, it became clear that efficacy is only one piece of the puzzle. A highly potent drug is of no clinical value if it is not absorbed into the bloodstream, fails to reach its target tissue, is metabolized into inactive or toxic byproducts too quickly, or causes unacceptable toxicity.[3] Poor ADMET properties are a leading cause of high attrition rates in the drug development pipeline.[4] Therefore, evaluating ADMET profiles at the earliest possible stage is a critical strategy to "fail early, fail cheap" and focus resources on candidates with the highest probability of success.[5]

The Paradigm Shift: In Silico ADMET Prediction

The advent of powerful computational tools has revolutionized early drug discovery. In silico ADMET prediction offers a cost-effective, high-throughput alternative to traditional experimental methods, allowing for the rapid screening of thousands of virtual compounds.[5][6] These predictive models use the chemical structure of a molecule to estimate its physicochemical and pharmacokinetic properties, enabling a data-driven approach to lead optimization from the very beginning.[5]

Foundational Concepts in In Silico ADMET Modeling

The predictive power of in silico tools is built upon several key computational methodologies. Understanding these foundations is crucial for appreciating their strengths and limitations.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR is a cornerstone of computational toxicology and chemistry.[7][8] The fundamental principle of QSAR is that the biological activity (or property, such as toxicity or metabolic rate) of a chemical is directly related to its molecular structure.[9][10] QSAR models are mathematical equations that correlate molecular descriptors (numerical representations of a molecule's physicochemical properties) with an experimental property.[7] By training these models on large datasets of compounds with known properties, they can be used to predict the properties of new, untested molecules.[11]

Physiologically-Based Pharmacokinetic (PBPK) Modeling

PBPK modeling takes a more mechanistic approach.[12] Instead of relying solely on structure-property correlations, PBPK models are multi-compartment models that simulate the absorption, distribution, metabolism, and excretion of a drug within a physiological system (e.g., a human or rat).[13] These models incorporate data on the drug's physicochemical properties (like solubility and permeability) along with physiological parameters like organ volume, blood flow, and enzyme expression levels to predict drug concentration-time profiles in various tissues.[14][15] PBPK is a powerful tool for translating in vitro data and preclinical findings to predict human pharmacokinetics.[16]

Machine Learning and AI in Modern ADMET Prediction
The Imperative of Model Validation

No predictive model is perfect. The reliability of an in silico prediction is highly dependent on the quality and diversity of the data used to build the model, as well as the similarity of the new compound to those in the training set. This concept is known as the "Applicability Domain." It is crucial to understand the strengths and limitations of any model being used.[18] A key strategy for building confidence in predictions, and a form of self-validation, is to use a consensus approach: running predictions for the same endpoint across multiple, independently developed models or web servers. Agreement across different platforms significantly increases the trustworthiness of a prediction.[19]

Methodology: A Predictive Workflow for this compound

This section details the systematic protocol for generating a comprehensive ADMET profile for our target molecule.

Molecular Input: Structure Preparation

The starting point for any in silico analysis is a high-quality, standardized representation of the molecule. This is a critical step, as errors in the input structure will lead to erroneous predictions.

Protocol:

  • Obtain the 2D Structure: The structure of this compound is represented by the SMILES (Simplified Molecular Input Line Entry System) string: COc1cc2c(cc1)N=CN=C2N.

  • Convert to 3D: Use a cheminformatics toolkit (e.g., RDKit in Python, or a graphical modeler like Avogadro) to convert the 2D SMILES string into a 3D structure.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) or a quantum mechanical method. This ensures the 3D conformation is in a low-energy, physically realistic state.

  • Standardize Format: Save the optimized structure in a standard format, such as SDF (Structure-Data File) or MOL, for input into various prediction platforms.

Selection of In Silico Tools

For a robust, self-validating analysis, we will use a consensus approach by employing several widely-used and freely accessible web-based platforms. This approach mitigates the biases inherent in any single model.

  • SwissADME: A comprehensive tool for predicting physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[20]

  • pkCSM: Predicts a wide range of pharmacokinetic properties including absorption, distribution, metabolism, excretion, and toxicity.

  • ADMETlab 2.0: A system for systematic ADMET evaluation, offering predictions for dozens of endpoints and medicinal chemistry friendliness.[21]

  • ProTox-II: A specialized server for the prediction of various toxicity endpoints, including organ toxicity and toxicological pathways.

Overall Predictive Workflow

The following diagram illustrates the logical flow of the in silico ADMET profiling process.

ADMET_Workflow cluster_input 1. Input & Preparation cluster_prediction 2. In Silico Prediction (Consensus Approach) cluster_analysis 3. Data Aggregation & Analysis cluster_output 4. Interpretation & Strategy mol_input Molecular Structure (SMILES: COc1cc2c(cc1)N=CN=C2N) prep Structure Standardization & Energy Minimization mol_input->prep swissadme SwissADME prep->swissadme pkcsm pkCSM prep->pkcsm admetlab ADMETlab 2.0 prep->admetlab protox ProTox-II prep->protox data_table Consolidated ADMET Properties Table swissadme->data_table pkcsm->data_table admetlab->data_table protox->data_table interpretation Identify Strengths & Potential Liabilities data_table->interpretation validation Design In Vitro Validation Plan interpretation->validation

Caption: High-level workflow for in silico ADMET prediction.

Predicted ADMET Profile of this compound

The following tables summarize the predicted properties for this compound, aggregated from the selected computational tools. This multi-source approach provides a more confident assessment.

Physicochemical Properties & Drug-Likeness
ParameterPredicted ValuePrediction Tool(s)Interpretation
Molecular Weight 189.20 g/mol SwissADME, pkCSMIdeal. Well within the typical range for small molecule drugs (<500 g/mol ).
LogP (o/w) 1.3 - 1.6SwissADME, ADMETlabOptimal lipophilicity for balancing solubility and permeability.
Topological Polar Surface Area (TPSA) 71.9 ŲSwissADMEGood. Suggests potential for good cell membrane permeability.
Water Solubility (LogS) -2.0 to -2.5SwissADME, pkCSMModerately soluble. May not present significant solubility challenges.
Lipinski's Rule of 5 0 ViolationsSwissADMEPass. Excellent drug-like properties according to this widely used rule.
Bioavailability Score 0.55SwissADMEGood. Indicates a high probability of good oral bioavailability.
Absorption (A)
ParameterPredicted Value/ClassificationPrediction Tool(s)Interpretation
Human Intestinal Absorption (HIA) >90% AbsorptionpkCSM, ADMETlabHigh. Likely to be well-absorbed from the gastrointestinal tract.
Caco-2 Permeability HighSwissADME, ADMETlabHigh. Consistent with HIA prediction, suggesting good passive diffusion.
P-glycoprotein (P-gp) Substrate NoSwissADME, pkCSMFavorable. Not predicted to be a substrate of P-gp, a key efflux pump.
P-gp Inhibitor NopkCSM, ADMETlabFavorable. Unlikely to cause drug-drug interactions via P-gp inhibition.
Distribution (D)
ParameterPredicted Value/ClassificationPrediction Tool(s)Interpretation
Volume of Distribution (VDss) Low to ModeratepkCSM, ADMETlabSuggests distribution primarily in extracellular fluid and plasma.
CNS Permeability NoSwissADME, pkCSMLow. Unlikely to cross the blood-brain barrier. Favorable for non-CNS targets.
Plasma Protein Binding (PPB) Moderate to HighpkCSM, ADMETlabExpected to bind to plasma proteins, which will influence free drug concentration.
Metabolism (M)

The metabolism section is critical for identifying potential drug-drug interactions and understanding the compound's clearance mechanism.

Metabolism_Pathway cluster_cyp Cytochrome P450 Enzymes compound This compound CYP1A2 CYP1A2 compound->CYP1A2 Unlikely Inhibitor CYP2C9 CYP2C9 compound->CYP2C9 Unlikely Inhibitor CYP2C19 CYP2C19 compound->CYP2C19 Unlikely Inhibitor CYP2D6 CYP2D6 compound->CYP2D6 Potential Substrate compound->CYP2D6 Potential Inhibitor CYP3A4 CYP3A4 compound->CYP3A4 Likely Substrate compound->CYP3A4 Potential Inhibitor

Caption: Predicted interactions with major CYP450 metabolic enzymes.

ParameterPredicted Value/ClassificationPrediction Tool(s)Interpretation
CYP1A2 Inhibitor NoSwissADME, pkCSMLow risk of drug interactions involving this isoform.
CYP2C9 Inhibitor NoSwissADME, pkCSMLow risk of drug interactions involving this isoform.
CYP2C19 Inhibitor NoSwissADME, pkCSMLow risk of drug interactions involving this isoform.
CYP2D6 Inhibitor Yes / EquivocalSwissADME, pkCSMPotential Liability. May inhibit CYP2D6, requiring experimental validation.
CYP3A4 Inhibitor Yes / EquivocalSwissADME, pkCSMPotential Liability. May inhibit CYP3A4, requiring experimental validation.
CYP Substrate Substrate of 3A4, 2D6pkCSM, ADMETlabMetabolic Pathway. Clearance is likely mediated by these major CYP enzymes.
Excretion (E)
ParameterPredicted Value/ClassificationPrediction Tool(s)Interpretation
Total Clearance 0.5 - 0.8 L/hr/kgpkCSMSuggests a moderate rate of clearance from the body.
Renal OCT2 Substrate NopkCSMUnlikely to be actively secreted by the kidneys via this transporter.
Toxicity (T)
ParameterPredicted Value/ClassificationPrediction Tool(s)Interpretation
Ames Mutagenicity Non-mutagenicProTox-II, ADMETlabFavorable. Low probability of being a mutagen.
hERG Inhibition Low risk / Non-inhibitorpkCSM, ADMETlabFavorable. Low risk of cardiotoxicity associated with hERG channel blockage.
Hepatotoxicity (H-HT) No / Low probabilityProTox-II, pkCSMFavorable. Low predicted risk of drug-induced liver injury.
Skin Sensitization NopkCSM, ADMETlabLow risk of causing an allergic skin reaction.
Predicted LD50 (rat, oral) Class 4 (300-2000 mg/kg)ProTox-II, pkCSMIndicates slight to moderate acute toxicity.

Interpretation, Validation, and Strategic Application

Synthesizing the Data: A Holistic Profile

The aggregated in silico data paints a promising initial picture for this compound. The molecule exhibits excellent drug-like properties, with predictions for high intestinal absorption and good bioavailability. A key favorable feature is its predicted inability to cross the blood-brain barrier, making it a potentially safer candidate for peripherally-acting targets. The primary area of concern, or "liability," is the potential inhibition of CYP2D6 and CYP3A4, which are responsible for metabolizing a large percentage of all marketed drugs.[11]

Self-Validation Through Consensus

Throughout the tables, the use of multiple tools serves as a self-validating mechanism. For instance, the strong agreement between platforms on high intestinal absorption and Caco-2 permeability provides high confidence in this prediction. The equivocal predictions for CYP inhibition highlight an area of uncertainty where the models may disagree, flagging this as a top priority for experimental verification.

From In Silico to In Vitro: Designing a Validation Strategy

The in silico profile is not an endpoint but a roadmap for targeted experimental work. Based on these predictions, a cost-effective in vitro validation plan can be designed:

  • Metabolism Confirmation (High Priority): Conduct in vitro CYP inhibition assays (e.g., using fluorescent probes with human liver microsomes) for isoforms 2D6 and 3A4. This will directly confirm or refute the most significant predicted liability.

  • Permeability Assay: Perform a Caco-2 permeability assay to get a quantitative measure of intestinal permeability and confirm the high absorption potential.

  • Plasma Protein Binding: Use equilibrium dialysis to determine the fraction of drug bound to plasma proteins, which is essential for refining pharmacokinetic models.

  • Metabolic Stability: An assay using human liver microsomes can determine the intrinsic clearance rate, confirming the predictions related to CYP substrate activity.

Limitations of the In Silico Approach

It is critical to acknowledge the inherent limitations of computational models.[18] Predictions are probabilistic, not deterministic. They are most reliable for compounds that are structurally similar to the model's training set. Complex biological phenomena, such as transporter-mediated kinetics or idiosyncratic toxicity, remain challenging to predict accurately. Therefore, these results should always be viewed as guiding hypotheses that require experimental validation.

Conclusion

This technical guide has demonstrated a comprehensive and robust workflow for the in silico ADMET profiling of this compound. By employing a consensus-based approach with multiple validated tools, we have generated a detailed predictive profile, identifying both significant strengths (e.g., excellent drug-likeness and absorption) and potential liabilities (e.g., CYP inhibition). This early-stage, data-driven assessment provides invaluable insights for medicinal chemists, enabling them to prioritize experimental resources, guide structural modifications to mitigate risks, and ultimately increase the efficiency and success rate of the drug discovery process. The integration of such in silico strategies is no longer a niche methodology but a fundamental component of modern, intelligent drug design.

References

A Guide to the Commercial Supply and Purity of 7-Methoxyquinazolin-4-amine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 7-Methoxyquinazolin-4-amine in Medicinal Chemistry

This compound, a key heterocyclic amine, serves as a fundamental scaffold in the development of a diverse array of pharmacologically active molecules. Its quinazoline core is a privileged structure in medicinal chemistry, notably appearing in a number of approved anti-cancer therapeutics. The strategic placement of the methoxy and amine groups on the quinazoline ring provides crucial points for chemical modification, enabling the synthesis of targeted inhibitors for various biological pathways. For researchers and drug development professionals, securing a reliable source of high-purity this compound is the critical first step in any discovery or development program. This guide provides a comprehensive overview of commercial suppliers, expected purity levels, and the analytical methodologies required to verify the quality of this essential building block.

Commercial Availability and Purity Specifications

A number of chemical suppliers offer this compound (CAS Number 21560-97-4). While availability can vary, several reputable vendors consistently list this compound in their catalogs. The purity of commercially available this compound is typically high, often stated as 98% or greater, which is suitable for most research and development applications. However, it is imperative for researchers to obtain and scrutinize the Certificate of Analysis (CoA) for each batch to understand the specific impurity profile.

Below is a summary of representative commercial suppliers for this compound and their typical stated purities.

SupplierCAS NumberStated PurityAdditional Information
BLD Pharm21560-97-4Not explicitly stated, but documentation such as NMR, HPLC, LC-MS is often available.[1][2][3]Offers a range of quinazoline derivatives.[1][2][3]
AKSci21560-97-4≥ 98%Provides Safety Data Sheets (SDS) and offers to provide a Certificate of Analysis (CoA) upon request.[4]
CymitQuimica21560-97-498%Lists various package sizes for laboratory use.[5]
Santa Cruz Biotechnology21560-97-4Not explicitly stated.Provides basic physicochemical properties.[6]

It is best practice to contact suppliers directly to request a lot-specific CoA prior to purchase. This document provides critical data from their quality control testing.[4][7]

Analytical Methodologies for Purity Determination

A multi-pronged analytical approach is essential for the comprehensive assessment of this compound purity. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide invaluable structural confirmation and identification of impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of this compound and quantifying impurities.[8][9] The principle lies in the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Protocol 1: Representative RP-HPLC Method for this compound Purity Analysis

1. Instrumentation and Columns:

  • An HPLC system equipped with a UV detector.
  • A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a suitable starting point.[9]

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: Acetonitrile.
  • Filter and degas both mobile phases prior to use to prevent baseline noise and pump issues.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Detection Wavelength: UV at 254 nm and 340 nm (Quinazolines typically have strong absorbance at these wavelengths).
  • Gradient Elution: | Time (minutes) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :--- | | 0 | 95 | 5 | | 20 | 5 | 95 | | 25 | 5 | 95 | | 26 | 95 | 5 | | 30 | 95 | 5 |

4. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound and dissolve it in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

5. Data Analysis:

  • The purity is typically calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

HPLC_Workflow

Structural Confirmation and Impurity Identification

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the chemical structure of this compound and identifying any structurally related impurities. The spectra should be consistent with the expected chemical shifts and coupling patterns for the molecule.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the quinazoline ring, the methoxy group protons (a singlet typically around 3.9-4.0 ppm), and the amine protons (which may be broad and exchangeable with D₂O).

  • ¹³C NMR: The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.[10][11][12][13]

Mass spectrometry provides the molecular weight of the compound, offering further confirmation of its identity. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition. MS is also highly sensitive for detecting and identifying impurities, especially when coupled with a separation technique like HPLC (LC-MS).[14]

Purity_Assessment_Logic

Potential Impurities in this compound Synthesis

Understanding the synthetic route to this compound is crucial for anticipating potential impurities. A common synthetic pathway involves the cyclization of 2-amino-4-methoxybenzoic acid with a source of formamide.[15][16][17][18]

This compound Chemical Structure Molecular FormulaC₉H₉N₃O Molecular Weight175.19 g/mol CAS Number21560-97-4

>]; } caption [label="Figure 3: Chemical structure and properties.", fontsize=10];

Potential impurities may include:

  • Unreacted Starting Materials: Residual 2-amino-4-methoxybenzoic acid or formamide.

  • Intermediates: Incomplete cyclization can lead to the presence of intermediates such as N-(2-carbamoyl-5-methoxyphenyl)formamide.

  • By-products of Side Reactions:

    • Hydrolysis Products: The amine group can be susceptible to hydrolysis, potentially forming 7-methoxyquinazolin-4(3H)-one.[19]

    • Over-alkylation or De-alkylation: Impurities related to the methoxy group.

    • Positional Isomers: Depending on the starting materials and reaction conditions, other isomers of methoxyquinazolinamine could potentially be formed.

  • Residual Solvents and Reagents: Solvents used in the synthesis and purification (e.g., methanol, ethanol, toluene) and any catalysts or reagents.[20]

Conclusion

For researchers and drug development professionals, the quality of starting materials is paramount. This compound is a valuable building block, and ensuring its purity is a critical, non-negotiable step. This guide has outlined the landscape of commercial suppliers and provided a framework for the analytical evaluation of this compound. By leveraging a combination of HPLC for quantitative purity assessment, and NMR and MS for structural verification, scientists can proceed with confidence in their research, knowing their starting material meets the stringent quality standards required for the development of novel therapeutics. Always insist on a Certificate of Analysis and, when necessary, perform in-house verification to ensure the integrity of your scientific endeavors.

References

A Technical Guide to 7-Methoxyquinazolin-4-amine Derivatives: Nomenclature, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a diverse range of biological targets. Among its many variations, the 7-Methoxyquinazolin-4-amine core represents a critical pharmacophore, particularly in the development of targeted cancer therapies. This technical guide provides an in-depth analysis of this molecular framework, beginning with its fundamental nomenclature and identification. It details robust synthetic strategies for the creation of diverse derivatives, outlines standard protocols for their structural characterization, and explores their significant applications, most notably as kinase inhibitors in oncology. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the therapeutic potential of this potent chemical class.

The this compound Core Structure

The this compound molecule is a bicyclic heteroaromatic compound. Its structure consists of a pyrimidine ring fused to a benzene ring, with a methoxy group (-OCH₃) at position 7 and an amine group (-NH₂) at position 4. This specific arrangement of functional groups is crucial for its biological activity.

Nomenclature and Identification

Correctly identifying the core structure is paramount for database searches, procurement, and regulatory documentation.

  • IUPAC Name: this compound

  • CAS Number: 21560-97-4[1][2][3][4][5]

The numbering of the quinazoline ring system, as defined by IUPAC, begins at one of the nitrogen atoms in the pyrimidine ring and proceeds around the fused system. Understanding this numbering is essential for accurately naming derivatives.

Significance in Medicinal Chemistry

The quinazoline scaffold is prevalent in a multitude of FDA-approved drugs. Its planarity and the specific placement of nitrogen atoms (N1 and N3) allow it to function as an effective "hinge-binder" in the ATP-binding pocket of various protein kinases. The 4-amino group provides a key attachment point for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. The 7-methoxy group often enhances binding affinity and can improve metabolic stability.

Survey of Key Derivatives: Nomenclature and Data

The therapeutic utility of the this compound core is realized through the synthesis of its derivatives. Modifications are typically made at the 4-amino position (N4-substitution) or by adding further substituents to the quinazoline ring.

Compound Name CAS Number Molecular Formula Key Structural Feature
This compound21560-97-4C₉H₉N₃OThe parent core structure.
7-Methoxyquinazolin-4(3H)-one16064-24-7C₉H₈N₂O₂The corresponding quinazolinone, a key synthetic precursor.[6]
6,7-Dimethoxyquinazolin-4-amine21575-13-3C₁₀H₁₁N₃O₂An additional methoxy group at C6, common in many kinase inhibitors.[7]
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ium-4-ylpropoxy)quinazolin-4-amineNot explicitly listed; derivative of GefitinibC₂₂H₂₅ClFN₄O₃⁺A complex N4-aryl substitution and a solubilizing side chain at C6, characteristic of modern EGFR inhibitors.[8]
6-Hydroxy-7-methoxyquinazolin-4(3H)-one179688-52-9C₉H₈N₂O₃A key intermediate for introducing diverse ether-linked side chains at the 6-position.[9]
7-Methoxy-2-propoxyquinazolin-4-amineNot explicitly listedC₁₂H₁₅N₃O₂Substitution at the C2 position, an area for further structural exploration.[10]

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives is a well-established field, typically following a convergent strategy that allows for late-stage diversification. The causality behind this approach is the ability to generate a wide array of analogues from a common, advanced intermediate.

General Synthetic Overview

The most field-proven approach involves the initial construction of a 7-methoxyquinazolin-4-one, its subsequent activation via chlorination, and a final nucleophilic aromatic substitution (SNAr) to install the desired amine functionality. This multi-step process provides high yields and purity while allowing for maximal diversification in the final step.

Caption: General synthetic workflow for N4-substituted derivatives.

Protocol 1: Synthesis of 4-Chloro-7-methoxyquinazoline (Intermediate)

Rationale: The conversion of the C4-oxo group of the quinazolinone to a chloro group is a critical activation step. Chlorine is an excellent leaving group, rendering the C4 position highly electrophilic and susceptible to attack by nucleophiles like primary or secondary amines. Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are the reagents of choice due to their efficacy and the volatile nature of their byproducts, which simplifies purification.

Methodology:

  • To a round-bottom flask, add 7-Methoxyquinazolin-4(3H)-one (1.0 eq).

  • Add phosphorus oxychloride (POCl₃, 5-10 vol) and a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the mixture into ice-water with vigorous stirring to quench the excess POCl₃.

  • Adjust the pH to ~8 using a saturated aqueous sodium bicarbonate solution, causing the product to precipitate.

  • Filter the resulting solid, wash with cold water, and dry under vacuum to yield 4-Chloro-7-methoxyquinazoline.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for N4-Arylation

Rationale: This is the key diversification step. The electron-withdrawing nitrogen atoms in the pyrimidine ring facilitate the addition-elimination mechanism of the SNAr reaction. The reaction is typically carried out in a polar protic solvent, such as isopropanol or n-butanol, which can stabilize the charged intermediate (Meisenheimer complex).

Methodology:

  • In a reaction vessel, dissolve 4-Chloro-7-methoxyquinazoline (1.0 eq) in isopropanol (10-20 vol).

  • Add the desired substituted aniline or other amine (R-NH₂, 1.1 eq).

  • Heat the mixture to reflux (80-90°C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. The product often precipitates from the solution.

  • If precipitation occurs, filter the solid, wash with cold isopropanol, and dry.

  • If the product remains in solution, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel) or recrystallization to obtain the final N4-substituted this compound derivative.

Structural Elucidation and Characterization

Trustworthiness through Validation: The identity and purity of every synthesized compound must be rigorously confirmed. A combination of spectroscopic techniques provides a self-validating system, ensuring the structure is correct.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the proton environment. Key signals include the quinazoline protons (often in the 7.0-9.0 ppm range), the methoxy singlet (~4.0 ppm), and signals corresponding to the N4-substituent.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule.

  • HRMS (High-Resolution Mass Spectrometry): Provides an extremely accurate molecular weight, confirming the elemental composition (molecular formula).

  • FTIR (Fourier-Transform Infrared Spectroscopy): Identifies key functional groups, such as N-H stretches (~3300-3500 cm⁻¹) and C=N bonds within the aromatic system.[11]

Applications in Drug Discovery and Research

The this compound scaffold is a validated pharmacophore in modern drug discovery, primarily for its role in oncology.

Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases. This compound derivatives have been expertly designed to act as ATP-competitive kinase inhibitors. The quinazoline core mimics the adenine ring of ATP and forms crucial hydrogen bonds with the "hinge region" of the kinase's active site. This interaction anchors the inhibitor, while the N4-substituent extends into other regions of the binding pocket to confer potency and selectivity. This is the mechanism behind FDA-approved drugs like Gefitinib, which targets the Epidermal Growth Factor Receptor (EGFR) kinase.[2]

Pharmacophore_Model cluster_0 Kinase Hinge Region cluster_1 Quinazoline Inhibitor hinge_N Backbone NH hinge_O Backbone C=O Quin_N1 N1 Quin_N1->hinge_N H-Bond Quin_N3 N3 Quin_N4 4-Amino Quin_N3->Quin_N4 Quin_R N4-Substituent (Selectivity Group) Quin_N4->Quin_R Quin_C7 7-Methoxy

Caption: Pharmacophore model for kinase hinge-binding.

Overcoming Multidrug Resistance (MDR)

Beyond direct cytotoxicity, some quinazolinamine derivatives have been developed as inhibitors of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). These transporters function as cellular pumps that eject chemotherapy drugs from cancer cells, leading to resistance. By inhibiting these pumps, quinazolinamine derivatives can re-sensitize resistant tumors to conventional anticancer agents.

References

Potential therapeutic applications of substituted quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Therapeutic Applications of Substituted Quinazolines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazoline scaffold, a fused bicyclic heterocycle composed of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically approved drugs.[1][2] This guide provides a comprehensive technical overview of the major therapeutic applications of substituted quinazolines, with a primary focus on their role as anticancer agents. We will delve into the core mechanisms of action, explore key structure-activity relationships (SAR), present detailed experimental protocols, and summarize critical data to provide actionable insights for drug discovery and development professionals. Further sections will explore their significant potential as antimicrobial, anti-inflammatory, and antimalarial agents, underscoring the versatility of this chemical scaffold.

Anticancer Applications: Targeting the Engines of Malignancy

Quinazoline derivatives have emerged as a cornerstone in modern oncology, primarily through their ability to inhibit protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.[3][4][5] This targeted approach offers a more precise and often less toxic alternative to traditional chemotherapy.

Mechanism of Action I: Kinase Inhibition

The majority of anticancer quinazolines function as ATP-competitive inhibitors, binding to the ATP pocket within the kinase domain of target proteins. This action blocks autophosphorylation and the subsequent activation of downstream signaling cascades that drive cell proliferation, survival, angiogenesis, and metastasis.[6][7]

The EGFR signaling pathway is a paramount target in cancer therapy, as its hyperactivation promotes tumor progression.[4][8][9] The 4-anilinoquinazoline moiety has proven to be an ideal scaffold for EGFR tyrosine kinase inhibitors (TKIs).[10] Several generations of these inhibitors have been developed, each addressing challenges like acquired resistance.

  • First-Generation (Reversible) Inhibitors: Gefitinib and Erlotinib are seminal examples approved for non-small cell lung cancer (NSCLC).[6][8][11] They selectively target activating EGFR mutations (e.g., exon 19 deletions, L858R point mutation) but are less effective against resistance mutations like T790M.[7] The quinazoline core's N-1 and N-3 atoms form crucial hydrogen bonds within the EGFR active site, anchoring the inhibitor.[10]

  • Second-Generation (Irreversible) Inhibitors: Afatinib and Dacomitinib were designed to overcome resistance.[3][11] They feature a Michael acceptor group that forms a covalent bond with a cysteine residue (Cys797) in the EGFR active site, leading to irreversible inhibition.[12]

  • Third-Generation Inhibitors: These agents are designed to potently inhibit the T790M resistance mutation while sparing wild-type (WT) EGFR, thereby reducing toxicity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_inhibitors Quinazoline Inhibitors cluster_downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Gefitinib Gefitinib / Erlotinib (1st Gen) Gefitinib->EGFR Reversibly Inhibits ATP Binding Site Afatinib Afatinib (2nd Gen) Afatinib->EGFR Irreversibly Inhibits ATP Binding Site EGF EGF Ligand EGF->EGFR Binds AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Promotes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Promotes

EGFR signaling pathway and points of inhibition by quinazolines.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another central node in cancer cell growth and survival.[13] Dysregulation of this pathway is common in many cancers, making it an attractive therapeutic target.[5]

  • Ipatasertib (GDC-0068): This is an orally bioavailable, ATP-competitive pan-Akt inhibitor that targets all three isoforms (Akt1/2/3).[14][15] By binding to the ATP-binding pocket of Akt, it prevents downstream signaling, leading to reduced cell proliferation and induction of apoptosis.[13][16] It has shown promise in clinical trials, particularly for cancers with alterations in the PI3K/Akt pathway (e.g., PTEN loss).[14][17]

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT Akt (Protein Kinase B) PIP3->AKT Activates Downstream Downstream Effectors (mTOR, etc.) AKT->Downstream PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibits Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation Ipatasertib Ipatasertib Ipatasertib->AKT Inhibits

The PI3K/Akt signaling pathway and inhibition by Ipatasertib.
Other Anticancer Mechanisms

Beyond kinase inhibition, substituted quinazolines exert their anticancer effects through several other mechanisms:

  • Tubulin Inhibition: Certain derivatives disrupt microtubule polymerization, leading to cell cycle arrest (often at the G2/M phase) and apoptosis.[18][19]

  • PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is crucial for DNA repair. Quinazoline-based inhibitors targeting PARP-1 can induce synthetic lethality in cancers with existing DNA repair defects (e.g., BRCA mutations).[20]

  • Induction of Apoptosis: Many quinazoline compounds trigger programmed cell death by activating mitochondrial apoptotic pathways, increasing expression of pro-apoptotic proteins like Bax and caspase-3, and reducing anti-apoptotic proteins like Bcl-2.[19][20]

Data Summary: Representative Anticancer Quinazolines
CompoundTarget(s)IC₅₀ ValuesApplication/Significance
Gefitinib EGFR~27 nM (WT)[12]First-generation TKI for EGFR-mutant NSCLC.[11]
Erlotinib EGFRIC₅₀ ~3 µM (A431 cells)[10]First-generation TKI for NSCLC and pancreatic cancer.[11]
Afatinib EGFR (irreversible)~0.5 nM[12]Second-generation TKI, overcomes some first-gen resistance.[3][11]
Ipatasertib Pan-Akt-Potent Akt inhibitor in clinical trials for various cancers.[14]
Compound 44 Not specifiedPotent vs. MCF-7 (breast) & HepG2 (liver)[20]Fused quinazolinone-imidazolone with high potency.[20]
Compound 6c CDK2, EGFR, VEGFR-2, HER283 nM (EGFR), 76 nM (VEGFR-2)[21]Potent multi-kinase inhibitor hybrid.[21]
Experimental Protocol: In Vitro Kinase Inhibition Assay (EGFR)

This protocol outlines a common method to determine the inhibitory potency (IC₅₀) of a test compound against a specific kinase.

Causality: The choice of a time-resolved fluorescence resonance energy transfer (TR-FRET) assay is based on its high sensitivity, low background, and homogeneous (no-wash) format, making it ideal for high-throughput screening of kinase inhibitors. The use of a biotinylated substrate and a europium-labeled anti-phosphotyrosine antibody allows for a robust and specific signal.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Dilute recombinant human EGFR kinase enzyme to the desired concentration (e.g., 2 nM) in the reaction buffer.

    • Prepare a substrate/ATP solution containing a biotinylated poly(Glu,Tyr) substrate (e.g., 0.2 mg/mL) and ATP at its Kₘ concentration (e.g., 10 µM) in the reaction buffer.

    • Prepare serial dilutions of the test quinazoline compound in 100% DMSO, then dilute further in the reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the test compound dilution to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the diluted EGFR enzyme solution to each well and incubate for 10 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Prepare a detection solution containing a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC) in a detection buffer (e.g., TRIS-based buffer with EDTA to stop the reaction).

    • Add 10 µL of the detection solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at both 665 nm (APC) and 620 nm (europium).

    • Calculate the emission ratio (665 nm / 620 nm).

    • Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antimicrobial Applications

Long before their application in oncology, quinazolines were investigated for antimicrobial properties.[22] The emergence of multidrug-resistant pathogens has renewed interest in this scaffold for developing novel anti-infective agents.[23][24]

Mechanism and Spectrum of Activity

The exact mechanism of antimicrobial action is varied, but some derivatives are thought to inhibit bacterial DNA gyrase, an enzyme critical for DNA replication, similar to quinolone antibiotics.[25] Others may interact with the bacterial cell wall or inhibit DNA polymerase III.[22][25]

Substituted quinazolinones have demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria like Staphylococcus aureus (including MRSA) and Bacillus subtilis.[24][26] Activity against Gram-negative bacteria and fungi such as Candida albicans has also been reported.[24][26]

Structure-Activity Relationship (SAR)

SAR studies have provided a clear roadmap for optimizing antimicrobial potency:

  • Position 2: The presence of methyl, amine, or thiol groups is often essential for activity.[22]

  • Position 3: Substitution with a substituted aromatic ring is critical.[22]

  • Position 4: An amine or substituted amine at the 4-position of the quinazolinone ring can improve activity.[22]

  • Positions 6 & 8: The presence of a halogen atom (e.g., chloro, iodo) at these positions often enhances antimicrobial effects.[22][27]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method, a standardized and quantitative technique to assess the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the target bacterium (e.g., S. aureus ATCC 29213).

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL.

  • Compound Preparation:

    • Prepare a stock solution of the test quinazoline in DMSO.

    • Perform a two-fold serial dilution of the compound in CAMHB across a 96-well microtiter plate (e.g., from 128 µg/mL to 0.25 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound. The final volume in each well should be 100 µL.

    • Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).

Anti-inflammatory Applications

Quinazoline derivatives have demonstrated significant anti-inflammatory properties, offering potential treatments for a range of inflammatory diseases.[1][28]

Mechanism of Action

Their anti-inflammatory effects are often mediated by the inhibition of key inflammatory pathways:

  • Inhibition of Pro-inflammatory Cytokines: Certain derivatives can suppress the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), a central player in inflammation.[27][29]

  • PDE4B Inhibition: Some quinazolines act as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme that degrades cyclic AMP (cAMP).[29] Inhibiting PDE4B increases intracellular cAMP levels, which has a broad anti-inflammatory effect.

Many synthesized compounds show anti-inflammatory activity comparable to standard drugs like ibuprofen and indomethacin, often with a better gastrointestinal safety profile.[28][29]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the efficacy of acute anti-inflammatory agents. The injection of carrageenan, an irritant, induces a reproducible inflammatory response.

Methodology:

  • Animal Acclimatization: Acclimate male Wistar rats (150-200g) for one week under standard laboratory conditions. Fast the animals overnight before the experiment but allow free access to water.

  • Grouping and Dosing:

    • Divide rats into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin 10 mg/kg), and Test groups (test quinazoline at various doses).

    • Administer the vehicle, standard, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before carrageenan injection.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw.

  • Measurement of Edema:

    • Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis:

    • Calculate the percentage increase in paw volume for each animal at each time point compared to its initial volume.

    • Calculate the percentage inhibition of edema for the standard and test groups relative to the control group using the formula:

      • % Inhibition = [ (V_c - V_t) / V_c ] * 100

      • Where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in the test group.

Other Notable Therapeutic Applications

The versatility of the quinazoline scaffold extends to several other important therapeutic areas.

  • Antimalarial: The natural product Febrifugine , isolated from the Chinese herb Dichroa febrifuga, contains a quinazolinone core and exhibits potent antimalarial activity against Plasmodium falciparum.[30][31][32] While its clinical use has been hampered by side effects, it serves as a crucial lead compound for the development of new, safer antimalarial analogs.[30][33]

  • Antihypertensive: Several approved drugs, including Prazosin and Doxazosin , are quinazoline derivatives that function as α₁-adrenergic receptor antagonists, leading to vasodilation and reduced blood pressure.[22]

  • CNS Activity: Various quinazoline derivatives have been explored for their effects on the central nervous system, demonstrating anticonvulsant and sedative-hypnotic properties.[2][34]

General Synthesis Strategies

The construction of the quinazoline core can be achieved through various synthetic routes. The Niementowski quinazoline synthesis is a classic and straightforward method.

Synthesis_Workflow AnthranilicAcid Anthranilic Acid Derivative Intermediate Acylamino benzoic acid (Intermediate) AnthranilicAcid->Intermediate Condensation Amide Amide or Formamide Amide->Intermediate Quinazolinone 4(3H)-Quinazolinone Core Intermediate->Quinazolinone Cyclization (Heat) Modification Further Substitution (e.g., at positions 2, 3) Quinazolinone->Modification Functionalization FinalProduct Therapeutically Active Substituted Quinazoline Modification->FinalProduct

Generalized workflow for Niementowski synthesis of quinazolinones.

Modern synthetic methods often employ metal-catalyzed or microwave-assisted reactions to improve yields and reduce reaction times, allowing for the efficient generation of diverse chemical libraries for screening.[18]

Conclusion

Substituted quinazolines are a profoundly important class of heterocyclic compounds with a proven track record in clinical medicine and immense potential for future drug development. Their success as targeted anticancer agents, particularly as kinase inhibitors, has revolutionized treatment paradigms. Concurrently, ongoing research continues to unveil their utility as antimicrobial, anti-inflammatory, and CNS-active agents. The scaffold's synthetic tractability and amenability to structural modification ensure that it will remain a focal point of medicinal chemistry efforts for years to come, promising the development of novel therapeutics with enhanced potency, selectivity, and safety profiles.

References

Methodological & Application

Application Note & Protocol: A Robust, Step-by-Step Synthesis of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive and reliable protocol for the multi-step synthesis of 7-Methoxyquinazolin-4-amine, a pivotal intermediate in the development of targeted pharmaceutical agents, most notably tyrosine kinase inhibitors. The synthesis pathway detailed herein begins with the commercially available 2-Amino-4-methoxybenzonitrile and proceeds through a cyclization to form a quinazolinone intermediate, followed by chlorination and subsequent amination. This methodology is designed for high fidelity and scalability in a laboratory setting. Each step includes a detailed explanation of the underlying chemical principles, quantitative data, safety precautions, and characterization guidelines to ensure reproducibility and validation.

Introduction: Significance of this compound

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, this compound is a crucial building block for the synthesis of several epidermal growth factor receptor (EGFR) inhibitors, a class of drugs that has revolutionized the treatment of certain cancers.[2] Its structure is integral to molecules like Gefitinib, where the quinazoline core mimics the adenine ring of ATP to competitively inhibit the kinase domain of EGFR.

Given its importance, access to a reliable and well-documented synthetic protocol is essential for researchers in drug discovery and process development. This guide provides a field-proven, three-step synthesis designed for clarity, safety, and high yield.

Overall Synthesis Pathway

The transformation of 2-Amino-4-methoxybenzonitrile into this compound is efficiently achieved via the following three-step sequence:

  • Cyclization: Reaction of the starting aminobenzonitrile with formic acid to yield the stable intermediate, 7-Methoxyquinazolin-4(3H)-one.

  • Chlorination: Conversion of the quinazolinone to the highly reactive 4-chloro-7-methoxyquinazoline using phosphorus oxychloride (POCl₃).

  • Amination: Nucleophilic aromatic substitution of the chloro-intermediate with an ammonia source to furnish the final product, this compound.

G A 2-Amino-4-methoxybenzonitrile B 7-Methoxyquinazolin-4(3H)-one A->B Step 1: Cyclization (Formic Acid, Reflux) C 4-Chloro-7-methoxyquinazoline B->C Step 2: Chlorination (POCl₃, Reflux) D This compound C->D Step 3: Amination (NH₄OH or Formamide)

Caption: Overall three-step synthesis pathway.

Experimental Protocols

Safety First: Critical Precautions

This protocol involves hazardous materials. All steps must be performed inside a certified chemical fume hood by trained personnel.

  • Phosphorus oxychloride (POCl₃): Highly corrosive, toxic upon inhalation, and reacts violently with water. Always handle with extreme care using appropriate gloves (butyl rubber recommended), safety goggles, and a lab coat.

  • Thionyl Chloride (SOCl₂): Similar hazards to POCl₃. Corrosive and toxic.

  • Formic Acid: Corrosive and causes severe burns.

  • Solvents (DMF, Dioxane): Handle in a well-ventilated area.

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one

This initial step involves an acid-catalyzed cyclization of an aminonitrile with formic acid, which serves as both the solvent and the source of the C2 carbon for the quinazoline ring.

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Equiv.
2-Amino-4-methoxybenzonitrile C₈H₈N₂O 148.17 10.0 g 67.5 1.0

| Formic Acid (≥95%) | CH₂O₂ | 46.03 | 100 mL | - | - |

Equipment

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer hotplate

  • Ice bath

  • Buchner funnel and filter paper

Procedure

  • To a 250 mL round-bottom flask, add 2-Amino-4-methoxybenzonitrile (10.0 g, 67.5 mmol).[3]

  • Carefully add formic acid (100 mL) to the flask.

  • Equip the flask with a reflux condenser and place it on a magnetic stirrer hotplate.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After the reaction is complete, cool the flask to room temperature, then further cool in an ice bath for 30-60 minutes.

  • Pour the cooled reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring. A precipitate will form.

  • Collect the solid precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid thoroughly with cold water (3 x 50 mL) until the filtrate is neutral (check with pH paper).

  • Dry the collected solid under vacuum at 60 °C to yield 7-Methoxyquinazolin-4(3H)-one.

Expected Outcome: A white to off-white crystalline solid.[4] Yield: 90-95%.

Step 2: Synthesis of 4-Chloro-7-methoxyquinazoline

This step converts the hydroxyl group of the quinazolinone tautomer into a chloro group, creating an excellent leaving group for subsequent nucleophilic substitution. The mechanism involves an initial phosphorylation of the oxygen by POCl₃, followed by attack of a chloride ion.[5]

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Equiv.
7-Methoxyquinazolin-4(3H)-one C₉H₈N₂O₂ 176.17 10.0 g 56.8 1.0
Phosphorus Oxychloride POCl₃ 153.33 50 mL 535 ~9.4

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 0.5 mL | - | Catalytic |

Equipment

  • 100 mL Round-bottom flask

  • Reflux condenser with a gas trap (e.g., CaCl₂ tube or bubbler)

  • Magnetic stirrer hotplate

  • Ice bath

  • Rotary evaporator

Procedure

  • Place 7-Methoxyquinazolin-4(3H)-one (10.0 g, 56.8 mmol) into a dry 100 mL round-bottom flask.

  • Under the fume hood , carefully add phosphorus oxychloride (50 mL) followed by a catalytic amount of DMF (0.5 mL).

  • Equip the flask with a reflux condenser fitted with a gas trap to protect from atmospheric moisture.

  • Heat the reaction mixture to reflux (approx. 110 °C) for 3-4 hours. The mixture should become a clear solution.

  • After completion, cool the mixture to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected from corrosive vapors).

  • Slowly and cautiously add the resulting viscous residue to 500 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic reaction.

  • Continue stirring until all the ice has melted. A solid precipitate will form.

  • Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide or a saturated sodium bicarbonate solution until the pH is ~8.

  • Collect the solid by vacuum filtration, wash with abundant cold water, and dry under vacuum.

Expected Outcome: A light yellow or beige solid.[6] Yield: 85-90%.

Step 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system facilitates the displacement of the chloride at the C4 position by ammonia.

Materials and Reagents

Reagent Formula MW ( g/mol ) Amount Moles (mmol) Equiv.
4-Chloro-7-methoxyquinazoline C₉H₇ClN₂O 194.62 10.0 g 51.4 1.0

| Formamide | CH₃NO | 45.04 | 100 mL | - | Solvent/Reagent |

Equipment

  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer hotplate

  • Buchner funnel and filter paper

Procedure

  • Combine 4-Chloro-7-methoxyquinazoline (10.0 g, 51.4 mmol) and formamide (100 mL) in a 250 mL round-bottom flask.

  • Heat the mixture in an oil bath at 160-170 °C for 2-3 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 500 mL of water and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) and then with a small amount of cold ethanol.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Dry the final product under vacuum.

Expected Outcome: A white to pale yellow crystalline powder. Yield: 75-85%.

Workflow and Characterization

G cluster_start Starting Material cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Amination start 2-Amino-4-methoxybenzonitrile proc1 Reflux in Formic Acid start->proc1 workup1 Precipitate in H₂O Filter & Dry proc1->workup1 prod1 Intermediate 1: 7-Methoxyquinazolin-4(3H)-one workup1->prod1 proc2 Reflux in POCl₃/DMF prod1->proc2 workup2 Quench on Ice Neutralize & Filter proc2->workup2 prod2 Intermediate 2: 4-Chloro-7-methoxyquinazoline workup2->prod2 proc3 Heat in Formamide prod2->proc3 workup3 Precipitate in H₂O Recrystallize proc3->workup3 prod3 Final Product: This compound workup3->prod3

Caption: Detailed experimental workflow.

Characterization of this compound:

  • Appearance: White to pale yellow crystalline powder.

  • Melting Point: 268-271 °C.

  • ¹H NMR (DMSO-d₆): Chemical shifts (δ) should be consistent with the structure. Expect signals for the methoxy group (singlet, ~3.9 ppm), aromatic protons, the amine protons (broad singlet), and the C2-H proton (singlet, >8.0 ppm).

  • Mass Spectrometry (ESI+): Calculated m/z for C₉H₉N₃O [M+H]⁺: 176.08. Found should match this value.

References

Quantitative Analysis of 7-Methoxyquinazolin-4-amine in Human Plasma by LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a comprehensive, robust, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 7-Methoxyquinazolin-4-amine in human plasma. Quinazoline derivatives are a pivotal class of compounds in medicinal chemistry, frequently investigated for their potential as kinase inhibitors in oncology.[1] Consequently, a reliable bioanalytical method is imperative for pharmacokinetic studies in drug development. This protocol employs a straightforward protein precipitation method for sample preparation, ensuring efficiency and suitability for large batches of samples. The chromatographic separation is achieved on a reverse-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been structured in accordance with the principles outlined in the FDA and EMA guidelines on bioanalytical method validation to ensure data integrity and reliability.[2][3][4]

Introduction: The Rationale Behind the Method

The quinazoline scaffold is a cornerstone in the development of targeted therapies, particularly as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases.[1][5] The accurate measurement of these compounds and their metabolites in biological matrices like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. This knowledge is critical for establishing dose-response relationships and ensuring the safety and efficacy of new chemical entities.

The choice of LC-MS/MS is predicated on its superior sensitivity, selectivity, and speed for quantifying small molecules in complex biological fluids. The detailed protocol herein is designed to be a self-validating system, where the principles of sound analytical science and regulatory compliance are interwoven. We will not only describe the "how" but also the "why" behind each step, providing a clear rationale for the experimental choices made.

Materials and Methods

Reagents and Materials
  • Analytes: this compound reference standard (Purity ≥98%).

  • Internal Standard (IS): this compound-¹³C₆,¹⁵N₂ (or a suitable structural analog such as 6,7-dimethoxyquinazolin-4-amine, if a stable isotope-labeled standard is unavailable). The ideal internal standard is a stable isotopically labeled version of the analyte as it shares nearly identical chemical and physical properties, ensuring consistent behavior during sample preparation and analysis.[6][7]

  • Reagents: Acetonitrile (HPLC or LC-MS grade), Methanol (HPLC or LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

  • Matrix: Drug-free human plasma (with K₂EDTA as anticoagulant).

Instrumentation
  • LC System: A high-performance liquid chromatography system capable of binary gradient elution.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 3 µm particle size) is recommended for efficient separation of quinazoline derivatives.[8][9]

Standard Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and the IS in methanol to prepare individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve (CC) working solutions. Prepare at least two levels of quality control (QC) working solutions (low, medium, and high) in the same diluent.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile. This solution will also serve as the protein precipitation agent.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples, which can interfere with the analysis.[2][3] Acetonitrile is a commonly used solvent for this purpose as it efficiently denatures and precipitates plasma proteins.[3]

Step-by-Step Protocol:

  • Aliquot 50 µL of plasma samples (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL in acetonitrile) to each tube. The 3:1 ratio of organic solvent to plasma ensures efficient protein precipitation.[3]

  • Vortex each tube vigorously for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to a clean HPLC vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation A 1. Aliquot 50 µL Plasma B 2. Add 150 µL IS in Acetonitrile A->B Precipitation C 3. Vortex for 30 seconds B->C Mixing D 4. Centrifuge at 14,000 x g C->D Separation E 5. Transfer Supernatant D->E Extraction F 6. Inject into LC-MS/MS E->F Analysis

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Method

The following parameters are provided as a starting point and should be optimized for the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reverse-Phase, 50 x 2.1 mm, 3 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
Injection Volume 5 µL
Column Temperature 40°C
Total Run Time 5.0 min

Diagram of the Analytical Workflow:

G cluster_workflow LC-MS/MS Analysis Sample Prepared Sample LC HPLC Separation (C18 Column) Sample->LC ESI Electrospray Ionization (ESI+) LC->ESI MS1 Q1: Precursor Ion Selection ESI->MS1 MS2 Q2: Collision Cell (Fragmentation) MS1->MS2 MS3 Q3: Product Ion Detection MS2->MS3 Data Data Acquisition (MRM) MS3->Data

Caption: General workflow for LC-MS/MS analysis.

Table 2: Mass Spectrometry Parameters (Predicted)

Note: These are theoretically calculated values and require experimental optimization on the specific mass spectrometer.

ParameterThis compoundInternal Standard (IS)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 176.1m/z 184.1 (¹³C₆,¹⁵N₂)
Product Ion (Q3) m/z 134.1m/z 140.1 (¹³C₆,¹⁵N₂)
Dwell Time 100 ms100 ms
Collision Energy Optimize experimentallyOptimize experimentally

Method Validation

A full validation of this bioanalytical method should be conducted in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and/or the EMA's "Guideline on bioanalytical method validation".[2][3][4] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Calibration Curve and Linearity: A calibration curve with at least six non-zero standards should be prepared, and the linearity assessed using a weighted linear regression model.

  • Accuracy and Precision: Determined by analyzing replicate QC samples at a minimum of three concentration levels (low, medium, and high) on different days.

  • Matrix Effect: Assessed to ensure that the ionization of the analyte is not suppressed or enhanced by the biological matrix.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in extracted samples to that of post-extraction spiked samples.

  • Stability: The stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage) must be evaluated.

Table 3: Example Acceptance Criteria for Method Validation

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ)
Precision (CV%) ≤ 15% (≤ 20% at the LLOQ)
Matrix Factor Coefficient of variation of the IS-normalized matrix factor should be ≤ 15%
Recovery Consistent, precise, and reproducible
Stability Analyte concentration within ±15% of the baseline concentration

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma using LC-MS/MS. The method is designed for high-throughput analysis, employing a simple and efficient sample preparation technique. The provided parameters for liquid chromatography and mass spectrometry serve as a robust starting point for method development and validation. Adherence to the principles of bioanalytical method validation outlined by regulatory agencies will ensure the generation of high-quality, reliable data for pharmacokinetic and other drug development studies.

References

Application Note: A Cell-Based Protocol for Evaluating the Efficacy of 7-Methoxyquinazolin-4-amine as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Specifically, 4-aminoquinazoline derivatives have been extensively developed as potent inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[1][2] Dysregulation of kinase activity, particularly within the receptor tyrosine kinase (RTK) family such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a well-established driver of oncogenesis.[3][4] Consequently, these kinases are prime targets for therapeutic intervention in various cancers.[5][6]

7-Methoxyquinazolin-4-amine belongs to this promising class of compounds. Its structural similarity to clinically approved kinase inhibitors suggests a potential mechanism of action involving the competitive inhibition of ATP binding in the kinase domain of RTKs. This action would block receptor autophosphorylation, the critical first step in activating downstream pro-survival and proliferative signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7][8]

This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals to evaluate the biological activity of this compound in a cell-based setting. We present a multi-assay workflow designed not only to quantify the compound's cytotoxic and anti-proliferative effects but also to validate its on-target engagement through direct measurement of kinase inhibition.

Principle of the Assays

The core hypothesis is that this compound inhibits the catalytic activity of a specific RTK, leading to a reduction in cancer cell viability. To test this, a two-pronged approach is employed:

  • Phenotypic Screening: An initial assessment of the compound's effect on cell proliferation and metabolic activity. A reduction in cell viability in cancer cell lines known to be dependent on specific RTK signaling (e.g., EGFR-dependent non-small cell lung cancer lines) provides the first indication of efficacy.

  • Target Engagement Validation: A mechanistic study to confirm that the observed phenotypic effect is a direct result of inhibiting the intended target. This is achieved by quantifying the phosphorylation status of the target kinase. A potent inhibitor should decrease receptor phosphorylation in a dose-dependent manner.

The following diagram illustrates the targeted signaling pathway and the point of inhibition.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGF EGF Ligand EGFR EGFR (Inactive) EGF->EGFR Binds EGFR_dimer EGFR Dimer (Active) EGFR->EGFR_dimer Dimerization p_EGFR Autophosphorylation (p-EGFR) EGFR_dimer->p_EGFR ATP ATP ATP->p_EGFR ADP ADP inhibitor This compound inhibitor->p_EGFR Inhibits p_EGFR->ADP downstream Downstream Signaling (RAS/MAPK, PI3K/AKT) p_EGFR->downstream proliferation Cell Proliferation & Survival downstream->proliferation Experimental_Workflow cluster_assays Parallel Assays cluster_analysis Data Analysis start Select & Culture EGFR-dependent Cancer Cell Line (e.g., A431, PC-9) seed Seed Cells into 96-well Plates start->seed treat Dose-Response Treatment with this compound (e.g., 1 nM to 100 µM) seed->treat viability Cell Viability Assay (MTT / MTS) treat->viability lysis Cell Lysis for Protein Extraction treat->lysis plate_reader Measure Absorbance (Plate Reader) viability->plate_reader western_blot Western Blot for p-EGFR & Total EGFR lysis->western_blot ic50 Calculate IC50 Value plate_reader->ic50 densitometry Densitometry Analysis western_blot->densitometry

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on a Quinazoline Core

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold and the Strategic Value of SNAr

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug development, forming the core structure of numerous therapeutic agents, including anticancer drugs like gefitinib and erlotinib.[1][2][3] The biological activity of these molecules is critically dependent on the nature and position of substituents on the quinazoline core. Nucleophilic aromatic substitution (SNAr) offers a powerful and direct method for the functionalization of the quinazoline nucleus, particularly for the introduction of nitrogen, oxygen, and sulfur-containing moieties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practical execution of SNAr reactions on the quinazoline core, with a focus on producing reproducible and high-yield outcomes.

Mechanistic Insights: Understanding Regioselectivity in Quinazoline SNAr

The amenability of the quinazoline ring to nucleophilic aromatic substitution is dictated by its electronic properties. The two nitrogen atoms within the pyrimidine ring act as strong electron-withdrawing groups, activating the carbocyclic ring towards nucleophilic attack. This is particularly pronounced at the C2 and C4 positions. In the case of halo-substituted quinazolines, such as 2,4-dichloroquinazoline, a clear regioselectivity is observed.

The nucleophilic attack preferentially occurs at the C4 position under milder conditions.[4] This regioselectivity can be attributed to several factors. Density Functional Theory (DFT) calculations have revealed that the carbon atom at the 4-position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more susceptible to nucleophilic attack.[5][6][7] This aligns with the calculated lower activation energy for nucleophilic attack at the C4 position.[5][6][7] The reaction proceeds through a stepwise mechanism involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The stability of this intermediate is crucial for the reaction to proceed. The subsequent expulsion of the leaving group (typically a halide) restores the aromaticity of the quinazoline ring.

While the C4 position is more reactive under kinetic control, substitution at the C2 position can be achieved under harsher reaction conditions, such as higher temperatures, after the C4 position has been functionalized.[4]

SNAr_Mechanism cluster_step1 Step 1: Nucleophilic Attack Quinazoline 2,4-Dichloroquinazoline Nucleophile Nucleophile (e.g., R-NH2) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Quinazoline->Meisenheimer + Nu- Product 4-Substituted-2-chloroquinazoline Meisenheimer->Product - Cl- Meisenheimer->Product Leaving_Group Leaving Group (Cl-)

Caption: Generalized mechanism of nucleophilic aromatic substitution on a 2,4-dichloroquinazoline core.

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for performing SNAr on a quinazoline core with various nucleophiles. The choice of solvent, base, and temperature is critical for achieving optimal results and can be tailored based on the reactivity of the nucleophile and the quinazoline substrate.

Protocol 1: Amination of 4-Chloroquinazolines

The synthesis of 4-aminoquinazolines is a widely employed transformation in the preparation of biologically active molecules.[1][5][6] This protocol outlines a general procedure for the reaction of a 4-chloroquinazoline with a primary or secondary amine.

Materials:

  • 4-Chloroquinazoline derivative

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Base (e.g., triethylamine (Et3N), diisopropylethylamine (DIPEA), sodium acetate (NaOAc)) (1.5 - 2.0 equivalents)

  • Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, THF, DMF)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the 4-chloroquinazoline derivative (1.0 equivalent) and the chosen anhydrous solvent.

  • Under an inert atmosphere, add the amine (1.1 - 1.5 equivalents) followed by the base (1.5 - 2.0 equivalents).

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux) for the required time (typically 1-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.

  • If no precipitate forms, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired 4-aminoquinazoline.

Reaction Conditions for Amination of 4-Chloroquinazolines:

Nucleophile TypeSolventBaseTemperature (°C)Typical Reaction Time (h)Reference
Aliphatic AminesTHF, EthanolEt3N, DIPEARoom Temperature - 800.5 - 16[5]
AnilinesTHF/H2O, DioxaneNaOAc80 - 1002 - 24[5]
BenzylaminesTHF, EthanoliPr2NEtRoom Temperature - 821 - 16[5]
Protocol 2: Microwave-Assisted Amination of 4-Chloroquinazolines

Microwave irradiation can significantly accelerate the rate of SNAr reactions, often leading to higher yields and cleaner reaction profiles in shorter timeframes.[1][9][10][11][12][13]

Materials:

  • 4-Chloroquinazoline derivative

  • Amine (1.1 - 1.5 equivalents)

  • Base (optional, depending on the amine)

  • Solvent (e.g., DMF, DMSO, ethanol)

  • Microwave reactor vial with a magnetic stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine the 4-chloroquinazoline derivative (1.0 equivalent), the amine (1.1 - 1.5 equivalents), and the solvent. If required, add a suitable base.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (usually 10-60 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 5-8).

workflow_chart start Start reagents Combine 4-chloroquinazoline, amine, solvent, and base in a flask start->reagents reaction Heat reaction mixture (conventional or microwave) reagents->reaction monitor Monitor reaction progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Reaction work-up (filtration or extraction) monitor->workup Complete purification Purify product (column chromatography or recrystallization) workup->purification product Obtain pure 4-aminoquinazoline purification->product

Caption: Experimental workflow for the synthesis of 4-aminoquinazolines.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently activated quinazoline core.- Poor nucleophilicity of the amine.- Inappropriate solvent or base.- Low reaction temperature.- Use a more electron-deficient quinazoline.- Use a stronger base to deprotonate the nucleophile.- Screen different solvents and bases.- Increase the reaction temperature or use microwave irradiation.
Formation of Side Products - Reaction at the C2 position.- Decomposition of starting materials or product.- Use milder reaction conditions (lower temperature, shorter reaction time).- Carefully control the stoichiometry of reactants.
Difficult Purification - Similar polarity of starting material and product.- Presence of colored impurities.- Optimize the mobile phase for column chromatography.- Consider derivatization to alter polarity before purification.- Treat with activated charcoal to remove colored impurities.

Expanding the Scope: Other Nucleophiles

While amination is the most common SNAr reaction on the quinazoline core, other nucleophiles can also be employed.

  • Alkoxides and Phenoxides (O-Nucleophiles): The reaction with alcohols and phenols typically requires a strong base (e.g., NaH, K2CO3) to generate the corresponding alkoxide or phenoxide in situ. The reaction is often carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

  • Thiolates (S-Nucleophiles): Thiols are generally good nucleophiles and can react with haloquinazolines under basic conditions (e.g., with Et3N or K2CO3) in solvents like ethanol or DMF.

Alternative Strategies: Palladium-Catalyzed Cross-Coupling

For less reactive amines or when SNAr fails, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be a powerful alternative for the formation of C-N bonds.[14] These reactions often proceed under milder conditions and have a broader substrate scope.[15][16][17][18] However, they require a palladium catalyst and a specific ligand, which can add to the cost and complexity of the synthesis.

Conclusion

Nucleophilic aromatic substitution on the quinazoline core is a fundamental and versatile tool for the synthesis of a wide array of functionalized derivatives with significant potential in drug discovery. A thorough understanding of the reaction mechanism, particularly the factors governing regioselectivity, is crucial for successful experimental design. The protocols and troubleshooting guide provided in this application note offer a solid foundation for researchers to confidently perform these transformations and to optimize conditions for their specific substrates. With careful execution and consideration of alternative strategies like microwave-assisted synthesis and palladium-catalyzed cross-coupling, the SNAr reaction will continue to be an indispensable method in the medicinal chemist's toolbox.

References

Protocol for measuring the cytotoxic effects of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for Measuring the Cytotoxic Effects of 7-Methoxyquinazolin-4-amine

Authored by a Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies to accurately quantify the cytotoxic effects of this compound. The protocols herein are designed to be robust and self-validating, integrating field-proven insights with established scientific principles to ensure data integrity and reproducibility.

Introduction: The Rationale for Cytotoxicity Profiling

This compound belongs to the quinazoline family, a class of heterocyclic compounds that form the core scaffold of numerous molecules with significant biological activity. Notably, several 4-aminoquinazoline derivatives have been successfully developed as anticancer agents, primarily by targeting key signaling pathways involved in cell proliferation and survival, such as the Aurora kinases.[1][2] Given this precedent, it is imperative to characterize the cytotoxic potential of novel derivatives like this compound.

Cytotoxicity testing is a cornerstone of preclinical drug discovery, providing essential data on a compound's therapeutic window and potential toxic liabilities.[3][4][5] This guide presents a multi-assay strategy to build a comprehensive cytotoxicity profile, moving beyond a single endpoint to elucidate the potential mechanisms of cell death. We will detail three complementary assays:

  • MTT Assay: To assess metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage, a hallmark of necrosis.

  • Annexin V & Propidium Iodide (PI) Assay: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.

Scientific Principles of the Selected Assays

A multi-parametric approach is crucial for a nuanced understanding of a compound's effect on cells. Relying on a single assay can be misleading; for instance, a compound might inhibit metabolic activity without causing cell death, an effect that would be misinterpreted by an MTT assay alone.

MTT Assay: A Measure of Metabolic Health

The MTT assay is a colorimetric method for evaluating cell viability based on metabolic activity.[6] The core principle involves the enzymatic reduction of a yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of living cells.[7][8] Therefore, the amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of metabolically active (viable) cells.[4]

MTT_Principle cluster_cell Metabolically Active Cell Mitochondria Mitochondria Formazan Purple Formazan (Insoluble) Mitochondria->Formazan MTT Yellow MTT (Water-Soluble) MTT->Mitochondria Mitochondrial Dehydrogenases Solubilization Solubilization (e.g., DMSO, SDS) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: Principle of the MTT Cell Viability Assay.

LDH Assay: A Marker of Membrane Disruption

The Lactate Dehydrogenase (LDH) assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[9][10] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a characteristic feature of necrosis.[11][12] The assay involves a two-step enzymatic reaction where the released LDH oxidizes lactate to pyruvate, which then reduces a tetrazolium salt to a colored formazan product. The intensity of the color, measured spectrophotometrically, correlates directly with the amount of LDH released and, consequently, the extent of cytotoxicity.[12]

Annexin V/PI Assay: Differentiating Apoptosis and Necrosis

This flow cytometry-based assay provides a powerful method to distinguish between different stages of cell death.[13][14] The protocol uses two stains:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In healthy cells, PS is located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V.[13][15]

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent. PI cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in the late stages of apoptosis or necrosis, where membrane integrity is compromised, and stain the DNA.[13]

This dual-staining approach allows for the clear identification of four distinct cell populations:

  • Viable Cells: Annexin V-negative and PI-negative.

  • Early Apoptotic Cells: Annexin V-positive and PI-negative.

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive.

  • Necrotic Cells (Primary): Annexin V-negative and PI-positive (less common).

Annexin_V_PI_Principle cluster_legend Legend Healthy Healthy Cell Annexin V (-) PI (-) EarlyApop Early Apoptotic Annexin V (+) PI (-) Healthy->EarlyApop Apoptotic Stimulus LateApop Late Apoptotic / Necrotic Annexin V (+) PI (+) EarlyApop->LateApop Loss of Membrane Integrity key1 Annexin V binds to exposed Phosphatidylserine key2 PI enters cells with compromised membranes

Caption: Cellular states as defined by Annexin V and PI staining.

General Experimental Workflow

A systematic approach is essential for reliable results. The overall process involves cell preparation, treatment with the test compound, execution of the chosen cytotoxicity assay, and subsequent data analysis.

Experimental_Workflow A 1. Cell Culture (Seed cells in microplate) B 2. Compound Treatment (Add serial dilutions of this compound) A->B C 3. Incubation (e.g., 24, 48, or 72 hours) B->C D 4. Perform Cytotoxicity Assay (MTT, LDH, or Annexin V/PI) C->D E 5. Data Acquisition (Plate Reader or Flow Cytometer) D->E F 6. Data Analysis (Calculate % Cytotoxicity and IC50) E->F

Caption: High-level overview of the cytotoxicity testing workflow.

Detailed Protocols

4.1 Materials and Reagents

  • Selected cancer cell line (e.g., HeLa, MCF-7, A549)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well flat-bottom tissue culture plates (clear for MTT/LDH, opaque for luminescence-based LDH)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • MTT Solubilization Solution (e.g., SDS-HCl or acidified isopropanol)[16]

  • LDH Cytotoxicity Assay Kit

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometry tubes

  • Microplate reader and Flow cytometer

4.2 Preparation of this compound

  • Rationale: Quinazoline derivatives often exhibit limited aqueous solubility.[17][18] DMSO is a common solvent for creating high-concentration stock solutions for cell-based assays.[3]

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

    • On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete culture medium. The final concentration of DMSO in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced toxicity.

4.3 Protocol 1: MTT Assay for Cell Viability

  • Rationale: This protocol is optimized for a 96-well plate format to allow for high-throughput screening of multiple concentrations. Cell seeding density is critical; cells should be in the logarithmic growth phase at the end of the incubation period.[8]

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count cells. Seed 5,000–10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.[16]

    • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0.1 to 100 µM). Include wells for a vehicle control (medium with DMSO only) and a "no-cell" blank control (medium only).[3][7]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7][19] During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100-150 µL of MTT solubilization solution to each well.[7][8]

    • Data Acquisition: Cover the plate and place it on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[8] Measure the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

4.4 Protocol 2: LDH Cytotoxicity Assay

  • Rationale: This assay measures necrosis by quantifying LDH released into the supernatant. It is crucial to include proper controls to accurately determine the percentage of cytotoxicity.[11][20]

  • Step-by-Step Methodology:

    • Plate Setup: Seed and treat cells in a 96-well plate as described in the MTT protocol (Steps 1-3).

    • Control Wells: For each condition, you must set up three types of controls:

      • Vehicle Control: Cells treated with vehicle only (represents spontaneous LDH release).

      • Maximum Release Control: Cells treated with vehicle, to which Lysis Buffer (provided in the kit) will be added 45 minutes before the end of incubation (represents 100% LDH release).[21]

      • Medium Background Control: Wells with medium only.

    • Supernatant Collection: Centrifuge the plate at ~300 x g for 5 minutes to pellet any detached cells.[22] Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

    • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.[21]

    • Incubation & Stoppage: Incubate at room temperature for 20-30 minutes, protected from light. Add 50 µL of Stop Solution (if included in the kit).[21]

    • Data Acquisition: Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[21]

4.5 Protocol 3: Annexin V/PI Staining for Apoptosis

  • Rationale: This assay requires careful cell handling to avoid mechanically inducing membrane damage, which could lead to false-positive PI staining. Both floating and adherent cells should be collected.[15]

  • Step-by-Step Methodology:

    • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time. Include an untreated or vehicle-treated control.

    • Cell Harvesting:

      • Collect the culture medium, which contains floating apoptotic cells.

      • Wash the adherent cells with PBS, then detach them using Trypsin-EDTA.

      • Combine the collected medium with the trypsinized cells and centrifuge at 300 x g for 5 minutes.[13]

    • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.[15]

    • Staining:

      • Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[13]

      • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.[13]

      • Gently vortex and incubate for 15 minutes at room temperature in the dark.[13]

    • Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. Do not wash the cells after staining.[15]

    • Data Acquisition: Analyze the samples immediately (within 1 hour) by flow cytometry, using a 488 nm laser for excitation.[13] Set up compensation and quadrants using unstained, Annexin V-only, and PI-only stained cells.

Data Analysis and Interpretation

MTT and LDH Assay Analysis
  • Background Subtraction: Subtract the average absorbance of the "no-cell" or "medium background" control from all other readings.

  • Calculate Percent Viability (MTT Assay):

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • Calculate Percent Cytotoxicity (LDH Assay):

    • % Cytotoxicity = [(Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100[21]

  • Determine IC₅₀ Value:

    • The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required to inhibit a biological process by 50%.[23][24]

    • Plot the percent viability or inhibition against the log of the drug concentration.[24]

    • Use a non-linear regression (sigmoidal dose-response) curve fit to determine the concentration that corresponds to 50% inhibition. This can be done using software like GraphPad Prism or specialized Excel add-ins.[24][25]

Data Presentation

Summarize quantitative data in a structured table for clarity.

AssayEndpointIC₅₀ (µM) ± SDMax Inhibition (%)
MTT (48h)Viability15.2 ± 1.895.4
LDH (48h)Cytotoxicity25.7 ± 3.160.1
Flow Cytometry Analysis

The data from the Annexin V/PI assay is typically displayed as a quadrant plot, where each quadrant represents a different cell population:

  • Lower-Left (Q3): Viable cells (Annexin V- / PI-)

  • Lower-Right (Q4): Early apoptotic cells (Annexin V+ / PI-)

  • Upper-Right (Q2): Late apoptotic/necrotic cells (Annexin V+ / PI+)

  • Upper-Left (Q1): Necrotic cells (Annexin V- / PI+)

Quantify the percentage of cells in each quadrant to determine the primary mode of cell death induced by this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
High background in MTT assay Serum or phenol red in the medium can interfere.Use a "medium only" blank for background subtraction. If necessary, perform the final incubation steps in serum-free, phenol red-free medium.
Low signal in LDH assay Cell number is too low; cell type has low intrinsic LDH activity.Optimize the cell seeding density for your specific cell line to ensure the signal falls within the linear range of the assay.[21]
High "spontaneous release" in LDH assay Cells are unhealthy or were handled too roughly during seeding/treatment.Ensure cells are healthy and in log phase. Handle plates gently to avoid mechanical damage.
High PI staining in negative control (Annexin V/PI) Harsh trypsinization or cell handling compromised membrane integrity.Use a gentler detachment method (e.g., cell scraper or shorter trypsin incubation). Ensure all centrifugation and washing steps are done with cold PBS.

References

Application Note: A General Method for the Synthesis of 4,7-Disubstituted 8-Methoxyquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] This structural motif is central to numerous approved drugs, particularly in oncology, where it forms the core of potent tyrosine kinase inhibitors like Gefitinib and Erlotinib.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of a specific, high-interest subclass: 4,7-disubstituted 8-methoxyquinazoline derivatives. These compounds have recently been identified as potential cytotoxic agents that target critical oncogenic signaling pathways, such as the Wnt/β-catenin pathway, demonstrating their therapeutic potential.[5][6][7] The following guide details a robust and reproducible multi-step synthetic strategy, explains the chemical principles behind each step, and offers practical insights for researchers in drug discovery and development.

Introduction: The Significance of the Quinazoline Scaffold

Quinazoline (1,3-diazanaphthalene) is a fused aromatic heterocycle composed of a benzene ring and a pyrimidine ring.[2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets.[8][9] The therapeutic versatility of quinazolines is remarkable, with derivatives exhibiting anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, among others.[10][11][12]

The focus of this guide, the 4,7-disubstituted 8-methoxyquinazoline core, is of particular importance. Strategic substitution at the C4 and C7 positions allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.[1] The methoxy group at the C8 position often serves to modulate electronic properties and can influence binding affinity to target proteins. This specific substitution pattern has yielded promising lead compounds in the development of novel anticancer agents.[5][6]

Overview of the Synthetic Strategy

The synthesis of 4,7-disubstituted 8-methoxyquinazolines is a multi-step process that requires careful control of reaction conditions. The general strategy involves the initial construction of a functionalized quinazolinone core, followed by sequential substitutions at the key C4 and C7 positions. This approach provides the flexibility to introduce a wide variety of chemical moieties, enabling the creation of diverse compound libraries for structure-activity relationship (SAR) studies.

The workflow begins with the formation of the core heterocyclic system, which is then activated at the C4 position via chlorination. This activated intermediate serves as a versatile electrophile for introducing the first point of diversity through a nucleophilic aromatic substitution (SNAr) reaction. The second substituent is then introduced at the C7 position, often via alkylation of a hydroxyl group.

G cluster_0 Core Synthesis cluster_1 C4 Activation cluster_2 C7 Substitution cluster_3 C4 Substitution (SNAr) A 2-Amino-3-methoxy-4-hydroxybenzoic acid B 8-Methoxy-7-hydroxy-3H-quinazolin-4-one A->B Formamide, 180°C C 4-Chloro-8-methoxy-7-hydroxyquinazoline B->C SOCl₂, DMF (cat.) Reflux D 4-Chloro-8-methoxy-7-(alkoxy)quinazoline C->D Alkyl Halide, K₂CO₃, DMF E Final Product: 4,7-Disubstituted 8-Methoxyquinazoline D->E Substituted Aniline, i-PrOH, Reflux

Figure 1: General workflow for the synthesis of 4,7-disubstituted 8-methoxyquinazoline derivatives.

Detailed Experimental Protocols

This section provides step-by-step methodologies for synthesizing a representative 4,7-disubstituted 8-methoxyquinazoline derivative.

Causality Behind Experimental Choices:

  • Solvents: Dimethylformamide (DMF) is chosen for its high boiling point and excellent solvating properties for polar and nonpolar reactants. Isopropanol (i-PrOH) is a common choice for SNAr reactions as it effectively solvates the reactants and is less reactive than other alcohols.

  • Reagents: Thionyl chloride (SOCl₂) is a standard and highly effective reagent for converting the hydroxyl group of the quinazolinone into a reactive chloro group, which is an excellent leaving group for subsequent SNAr reactions.[13] Potassium carbonate (K₂CO₃) is a mild inorganic base suitable for the O-alkylation at the C7 position, minimizing side reactions.

  • Catalyst: A catalytic amount of DMF is used in the chlorination step; it reacts with SOCl₂ to form the Vilsmeier reagent, which is the active catalytic species that facilitates the reaction.

Protocol 1: Synthesis of 7-hydroxy-8-methoxyquinazolin-4(3H)-one
  • Reactants Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-4-hydroxy-3-methoxybenzoic acid (10.0 g, 54.6 mmol) and formamide (100 mL).

  • Reaction: Heat the reaction mixture to 180 °C and maintain this temperature for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. A solid precipitate will form. Pour the mixture into 200 mL of cold water and stir for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration, wash thoroughly with water (3 x 50 mL) followed by a small amount of cold ethanol (20 mL). Dry the product under vacuum to yield 7-hydroxy-8-methoxyquinazolin-4(3H)-one as an off-white solid.

Protocol 2: Synthesis of 4-chloro-7-hydroxy-8-methoxyquinazoline
  • Reactants Setup: To a 100 mL round-bottom flask, add 7-hydroxy-8-methoxyquinazolin-4(3H)-one (5.0 g, 26.0 mmol), thionyl chloride (SOCl₂, 30 mL), and 3-4 drops of dimethylformamide (DMF).

  • Reaction: Equip the flask with a reflux condenser (with a gas outlet connected to a scrubber containing NaOH solution to neutralize HCl and SO₂ gases) and heat the mixture to reflux (approx. 80-90 °C) for 3 hours. The solid will gradually dissolve.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into 200 mL of crushed ice with vigorous stirring. A precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum to obtain 4-chloro-7-hydroxy-8-methoxyquinazoline.

Protocol 3: Synthesis of the 4-Chloro-7-alkoxy Intermediate
  • Reactants Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-7-hydroxy-8-methoxyquinazoline (2.0 g, 9.5 mmol) in anhydrous DMF (25 mL).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃, 2.6 g, 19.0 mmol, 2.0 eq.) followed by the desired alkyl halide (e.g., 1-bromo-3-chloropropane, 1.1 mL, 11.4 mmol, 1.2 eq.).

  • Reaction: Stir the mixture at 60 °C for 6 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After completion, cool the reaction to room temperature and pour it into 150 mL of ice-cold water. A solid will precipitate out.

  • Purification: Collect the solid by vacuum filtration, wash with water, and dry. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield the pure 4-chloro-7-alkoxy-8-methoxyquinazoline intermediate.

Protocol 4: Final Synthesis via Nucleophilic Aromatic Substitution (SNAr)
  • Reactants Setup: In a 50 mL round-bottom flask, suspend the 4-chloro-7-alkoxy-8-methoxyquinazoline intermediate (1.0 g, ~3-4 mmol, depending on the alkoxy group) and the desired substituted aniline (1.1 eq.) in isopropanol (20 mL).

  • Reaction: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC. Upon completion, a precipitate of the hydrochloride salt of the product often forms.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold isopropanol and then with diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization or converted to the free base by treatment with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent like ethyl acetate or dichloromethane.

Summary of Reaction Parameters and Characterization

The following table summarizes the key parameters for each step of the synthesis. Yields are representative and may vary based on the specific substrates used.

StepReaction NameKey ReagentsSolventTemp. (°C)Time (h)Typical Yield (%)
1Niementowski ReactionFormamideFormamide180475-85%
2ChlorinationSOCl₂, DMF (cat.)SOCl₂Reflux385-95%
3Williamson Ether SynthesisAlkyl Halide, K₂CO₃DMF60670-80%
4SNArSubstituted Anilinei-PrOHReflux4-665-85%

Characterization: The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the synthesized compounds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction; decomposition at high temp.Ensure temperature is maintained at 180°C. Monitor by TLC to avoid prolonged heating.
Incomplete chlorination (Step 2) Insufficient SOCl₂; presence of moisture.Use excess SOCl₂. Ensure all glassware is oven-dried and the starting material is anhydrous.
Low yield in O-alkylation (Step 3) Weak base; inactive alkyl halide; moisture.Use a stronger base if necessary (e.g., Cs₂CO₃). Ensure the alkyl halide is of good quality. Use anhydrous DMF.
SNAr reaction is slow or incomplete (Step 4) Poorly nucleophilic aniline; steric hindrance.Add a catalytic amount of acid (e.g., HCl) to protonate the quinazoline ring, making it more electrophilic. Increase reaction time or temperature.
Product purification is difficult Presence of side products or unreacted starting materials.Optimize stoichiometry. For purification, try column chromatography with a gradient elution or recrystallization from different solvent systems.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Handle with extreme care. Work-up procedures involving quenching with water or ice should be done slowly and cautiously.

  • Solvents: DMF is a skin irritant and can be harmful if absorbed. Isopropanol and other organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations.

References

Application Notes & Protocols: Leveraging 7-Methoxyquinazolin-4-amine for Combinatorial Library Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinazoline ring system is a quintessential "privileged scaffold" in drug discovery, a term bestowed upon molecular frameworks that can bind to multiple, unrelated biological targets with high affinity. This versatility has rendered quinazoline derivatives central to the development of numerous therapeutic agents.[1][2] A significant portion of research has focused on their potent inhibitory activity against various protein kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many cancers, making kinase inhibitors a vital class of oncology drugs.[3] Several FDA-approved anticancer agents, including gefitinib, erlotinib, and lapatinib, are built upon the 4-anilinoquinazoline core, underscoring the therapeutic success of this scaffold.[4]

The 7-methoxy substitution on the quinazoline ring has been identified as a key feature in modulating the biological activity and pharmacokinetic properties of these inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 7-Methoxyquinazolin-4-amine as a versatile scaffold for the construction of diverse combinatorial libraries. We will delve into the strategic design, synthetic protocols, and analytical characterization of these libraries, providing a solid foundation for the discovery of novel bioactive molecules.

Strategic Design of a this compound Based Combinatorial Library

The power of combinatorial chemistry lies in the rapid and systematic generation of a large number of structurally related compounds from a common core and a set of diverse building blocks.[5] The primary strategy for diversifying the this compound scaffold involves a two-step process: conversion to a reactive intermediate followed by nucleophilic aromatic substitution (SNAr) with a library of amines.

Key Intermediate: 4-Chloro-7-methoxyquinazoline

The exocyclic amino group at the 4-position of this compound is not a suitable leaving group for direct displacement. Therefore, the first critical step is the conversion of the corresponding quinazolinone, 7-methoxyquinazolin-4(3H)-one, to the highly reactive 4-chloro-7-methoxyquinazoline. This intermediate serves as the linchpin for introducing molecular diversity. The chlorination is typically achieved by refluxing the quinazolinone with a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).[2]

Diversity-Oriented Synthesis via Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the quinazoline ring system activates the 4-position for nucleophilic aromatic substitution. The chlorine atom of 4-chloro-7-methoxyquinazoline is an excellent leaving group, readily displaced by a wide array of nucleophiles, most commonly primary and secondary amines.[6][7] This reaction forms the basis of the combinatorial library synthesis, where each unique amine building block gives rise to a distinct 4-amino-7-methoxyquinazoline derivative.

The choice of amine building blocks is crucial for maximizing the chemical diversity of the library. A well-designed library should incorporate a variety of structural features, including:

  • Aromatic and Heteroaromatic Amines: Introducing different substituted anilines and heteroaromatic amines can probe key interactions within the binding pockets of target proteins, such as kinases.

  • Aliphatic and Alicyclic Amines: These building blocks introduce flexibility and three-dimensionality to the final compounds, which can be critical for achieving high affinity and selectivity.

  • Functional Group Diversity: Incorporating amines with a range of functional groups (e.g., hydroxyls, carboxylates, amides, sulfonamides) allows for the exploration of different hydrogen bonding and electrostatic interactions.

Below is a diagram illustrating the overall synthetic workflow for the combinatorial library synthesis.

G cluster_0 Scaffold Preparation cluster_1 Combinatorial Library Synthesis cluster_2 Downstream Processing A 7-Methoxyquinazolin-4(3H)-one B 4-Chloro-7-methoxyquinazoline (Key Intermediate) A->B  SOCl₂ or POCl₃  Reflux D This compound Derivative Library B->D  Nucleophilic Aromatic  Substitution (SNAr) C Diverse Amine Building Blocks (R¹R²NH) C->D E High-Throughput Purification D->E F Library Characterization (LC-MS, NMR) E->F G Biological Screening F->G

Caption: Workflow for combinatorial library synthesis from this compound.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and analysis of a this compound based combinatorial library.

Protocol 1: Synthesis of the Key Intermediate, 4-Chloro-7-methoxyquinazoline

This protocol describes the conversion of 7-methoxyquinazolin-4(3H)-one to the reactive 4-chloro intermediate.

Materials:

  • 7-Methoxyquinazolin-4(3H)-one

  • Thionyl chloride (SOCl₂) or Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Toluene or Dichloromethane (DCM)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a stirred suspension of 7-methoxyquinazolin-4(3H)-one (1.0 eq) in toluene, add thionyl chloride (5.0-10.0 eq) and a catalytic amount of DMF.

  • Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with toluene twice to ensure complete removal of residual SOCl₂.

  • The crude 4-chloro-7-methoxyquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol) or used directly in the next step after thorough drying.

Self-Validation: The identity and purity of the 4-chloro-7-methoxyquinazoline intermediate should be confirmed by ¹H NMR and LC-MS analysis. The expected mass corresponding to the [M+H]⁺ ion should be observed.

Protocol 2: Parallel Synthesis of a 4-Amino-7-methoxyquinazoline Library

This protocol outlines a method for the parallel synthesis of a library of 4-amino-7-methoxyquinazoline derivatives in a 96-well plate format using a diverse set of amine building blocks.

Materials:

  • 4-Chloro-7-methoxyquinazoline

  • A diverse library of primary and secondary amines (dissolved in a suitable solvent like DMSO or NMP to create stock solutions)

  • DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base

  • Solvent (e.g., isopropanol, n-butanol, or DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette or automated liquid handler

  • Orbital shaker with heating capabilities

Procedure:

  • Prepare a stock solution of 4-chloro-7-methoxyquinazoline (1.0 eq) in the chosen reaction solvent.

  • Using a liquid handler or multichannel pipette, dispense the stock solution of the key intermediate into each well of the 96-well reaction block.

  • Dispense the stock solutions of the diverse amine building blocks (1.2 eq) into their respective wells.

  • Add the base, DIPEA (2.0 eq), to each well.

  • Seal the reaction block securely with a sealing mat.

  • Place the reaction block on a heated orbital shaker and agitate at 80-120 °C for 4-16 hours. Microwave irradiation can also be employed to significantly reduce reaction times.[6]

  • Monitor the progress of a representative set of reactions by LC-MS.

  • Upon completion, cool the reaction block to room temperature.

  • The crude library is now ready for high-throughput purification.

Data Presentation: Representative Building Blocks and Reaction Conditions

The following table summarizes a representative set of amine building blocks and typical reaction conditions for the parallel synthesis.

Building Block (Amine) Structure Class Solvent Temperature (°C) Time (h)
AnilinePh-NH₂Aromaticn-Butanol1008
3-Chloroaniline3-Cl-Ph-NH₂Aromaticn-Butanol12012
4-Methoxyaniline4-MeO-Ph-NH₂AromaticIsopropanol806
BenzylaminePh-CH₂-NH₂AliphaticDMF904
MorpholineC₄H₉NOCyclic SecondaryDMF906
PiperidineC₅H₁₁NCyclic SecondaryIsopropanol804
Protocol 3: High-Throughput Purification of the Combinatorial Library

Purification of combinatorial libraries is essential to remove unreacted starting materials and by-products before biological screening.[8] Preparative HPLC-MS is a powerful technique for this purpose.

Materials:

  • Crude combinatorial library in the 96-well block

  • Preparative HPLC-MS system with a fraction collector

  • Reverse-phase C18 column

  • Acetonitrile, water, and formic acid (or another suitable modifier) for the mobile phase

  • Deep-well collection plates

Procedure:

  • Dilute a small aliquot of the crude reaction mixture from each well and analyze by analytical LC-MS to determine the retention time of the desired product.

  • Based on the analytical data, develop a suitable gradient for the preparative HPLC-MS.

  • Inject the crude mixture from each well of the reaction block onto the preparative HPLC column.

  • Trigger fraction collection based on the mass of the expected product.

  • Combine the pure fractions for each library member and remove the solvent using a centrifugal evaporator or lyophilizer.

Self-Validation: The purity of each compound in the final library should be assessed by analytical LC-MS. A purity level of >90% is generally considered acceptable for high-throughput screening.

Protocol 4: Characterization of the Combinatorial Library

Confirmation of the identity of the library members is a critical quality control step.

Techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for high-throughput analysis. It provides information on the purity and molecular weight of each compound, confirming the successful incorporation of the intended amine building block.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a representative subset of the library, ¹H NMR and ¹³C NMR spectroscopy should be performed to confirm the structure of the 4-amino-7-methoxyquinazoline derivatives. NMR can also be used to analyze mixtures of library compounds.[10]

Application in Biological Screening: Targeting Protein Kinases

The synthesized this compound based library is well-suited for screening against a variety of biological targets, particularly protein kinases.[11]

G cluster_0 Kinase Inhibition Cascade cluster_1 Inhibition by Library Compound A ATP B Protein Kinase (e.g., EGFR) A->B D Phosphorylated Substrate B->D Phosphorylation E ADP B->E C Substrate Protein C->B F This compound Derivative F->B Binds to ATP Binding Site

Caption: Mechanism of kinase inhibition by 4-aminoquinazoline derivatives.

A typical high-throughput screening campaign would involve a primary screen where the entire library is tested at a single concentration (e.g., 10 µM) in a biochemical or cell-based assay.[5] Hits from the primary screen are then confirmed and further characterized in dose-response experiments to determine their potency (e.g., IC₅₀ values).

Conclusion

The this compound scaffold provides a robust and versatile platform for the generation of diverse combinatorial libraries. The synthetic protocols outlined in this application note, centered around the key 4-chloro-7-methoxyquinazoline intermediate, offer a reliable and efficient pathway to a wide range of novel 4-amino-7-methoxyquinazoline derivatives. By employing a thoughtful selection of amine building blocks and leveraging high-throughput synthesis and purification techniques, researchers can rapidly explore a vast chemical space. This approach significantly enhances the probability of discovering novel lead compounds with therapeutic potential, particularly in the realm of kinase inhibition for cancer therapy.

References

Experimental setup for assessing apoptosis induction by 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Experimental Framework for Assessing Apoptosis Induction by 7-Methoxyquinazolin-4-amine

Audience: Researchers, scientists, and drug development professionals.

A Multi-Assay Strategy for the Comprehensive Evaluation of Apoptosis Induced by this compound

Introduction

The quinazoline scaffold is a foundational structure in medicinal chemistry, giving rise to a wide range of compounds with significant pharmacological activities, including potent anti-cancer effects[1][2]. Numerous derivatives have been identified as effective inducers of apoptosis, a form of programmed cell death critical for tissue homeostasis and a primary target for cancer therapeutics[3][4]. This compound belongs to this promising class of molecules. A rigorous and multi-faceted approach is essential to accurately characterize its pro-apoptotic potential and elucidate its mechanism of action.

This guide provides a comprehensive experimental framework designed to assess apoptosis induction by this compound. We present a suite of validated protocols that interrogate key events in the apoptotic cascade, from early membrane changes to the activation of executioner enzymes and the cleavage of critical cellular substrates[5]. By integrating data from these distinct but complementary assays, researchers can build a robust body of evidence to confirm apoptosis, differentiate it from necrosis, and gain insights into the underlying signaling pathways. The protocols described herein include positive and negative controls to ensure data integrity and provide a self-validating system for confident interpretation of results.

Conceptual Roadmap: The Hallmarks of Apoptosis

Apoptosis proceeds through a highly regulated series of molecular events, broadly categorized into intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Both pathways converge on the activation of executioner caspases, which orchestrate the systematic dismantling of the cell. The assays described in this guide are designed to probe key markers within these pathways.

cluster_0 Experimental Assays cluster_1 Apoptosis Signaling Pathways Assay1 Annexin V/PI Staining (Membrane Asymmetry) Membrane_Blebbing Phosphatidylserine Externalization Assay1->Membrane_Blebbing Assay2 Caspase-3/7 Activity (Execution Phase) Caspase_Executioner Executioner Caspases (Caspase-3, Caspase-7) Assay2->Caspase_Executioner Assay3 Western Blot (Protein Regulation & Cleavage) Bcl2_Family Bcl-2 Family Regulation (e.g., Bax/Bcl-2 Ratio) Assay3->Bcl2_Family PARP_Cleavage PARP Cleavage & DNA Fragmentation Assay3->PARP_Cleavage Extrinsic Extrinsic Pathway (Death Receptors) Caspase_Initiator Initiator Caspases (Caspase-8, Caspase-9) Extrinsic->Caspase_Initiator Intrinsic Intrinsic Pathway (Mitochondrial Stress) Intrinsic->Bcl2_Family Bcl2_Family->Caspase_Initiator Caspase_Initiator->Caspase_Executioner Caspase_Executioner->Membrane_Blebbing Caspase_Executioner->PARP_Cleavage

Caption: Key events in apoptosis and the corresponding assays for their detection.

Integrated Experimental Workflow

A systematic workflow is crucial for generating reliable and reproducible data. The process begins with cell culture and controlled exposure to the test compound, followed by parallel processing for the three core assays.

Start 1. Cell Culture & Treatment - Seed cells (e.g., HeLa, SW620) - Treat with this compound - Include Vehicle (DMSO) and Positive (Staurosporine) Controls Harvest 2. Harvest Cells (Adherent & Suspension Fractions) Start->Harvest Split Split Samples for Analysis Harvest->Split AnnexinV_Path Flow Cytometry Analysis Split->AnnexinV_Path Assay 1: Annexin V/PI Caspase_Path Luminescence Plate Reading Split->Caspase_Path Assay 2: Caspase-Glo 3/7 WB_Path_Lysis Cell Lysis & Protein Quantification Split->WB_Path_Lysis Assay 3: Western Blot Analysis 3. Data Analysis & Integration - Quantify % Apoptotic Cells - Measure Relative Luminescence - Analyze Protein Expression/Cleavage AnnexinV_Path->Analysis Caspase_Path->Analysis WB_Path_Blot Western Blotting WB_Path_Lysis->WB_Path_Blot WB_Path_Blot->Analysis

Caption: High-level overview of the experimental workflow from cell treatment to data integration.

Section 1: Cell Culture and Compound Treatment

1.1. Principle The foundation of any in vitro pharmacological study is a well-maintained, consistent cell culture. The choice of cell line should be guided by the research question (e.g., a cancer type known to be sensitive to quinazoline derivatives). This protocol outlines a general procedure for treating cells to ensure comparability across experiments. The inclusion of a vehicle control (e.g., DMSO) is mandatory to account for any effects of the solvent, while a known apoptosis inducer like staurosporine serves as a positive control to validate assay performance[6][7].

1.2. Materials

  • Selected cancer cell line (e.g., HeLa, Jurkat, SW620)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and antibiotics)

  • This compound (stock solution in DMSO)

  • Positive control: Staurosporine (stock solution in DMSO)

  • Vehicle: Sterile DMSO

  • Multi-well plates (6-well for Western Blot/Flow Cytometry, 96-well for Caspase assay)

1.3. Protocol

  • Cell Seeding: Seed cells in appropriate multi-well plates to achieve 60-70% confluency at the time of treatment. Densities must be optimized for each cell line.

    • Example: For a 6-well plate, seed 2.5 x 10^5 cells per well 24 hours prior to treatment.

  • Preparation of Treatment Media: Prepare serial dilutions of this compound in complete growth medium. Also prepare media containing the vehicle control and the positive control.

    • Critical Step: Ensure the final concentration of DMSO is consistent across all wells (typically ≤ 0.1%) to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the old medium from the cells and replace it with the prepared treatment media.

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the final concentration of DMSO.

    • Positive Control: Cells with medium containing an effective concentration of staurosporine (e.g., 1 µM).

    • Test Compound: Cells with medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for a predetermined time course (e.g., 6, 12, 24, or 48 hours) at 37°C and 5% CO₂. The optimal duration should be determined empirically.

Section 2: Early to Late Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

2.1. Principle This flow cytometry-based assay is a gold standard for identifying apoptotic cells. It relies on two fluorescent probes to differentiate between healthy, apoptotic, and necrotic cell populations[5][8].

  • Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis[9]. By using a fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor™ 488), early apoptotic cells can be identified.

  • Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late-stage apoptosis or necrosis, where membrane integrity is compromised, and stain the nucleus red[10].

2.2. Protocol This protocol is adapted from standard procedures provided by leading suppliers[10][11][12].

  • Cell Harvesting: Following treatment, collect both floating and adherent cells.

    • Aspirate the supernatant (containing floating/apoptotic cells) into a 15 mL conical tube.

    • Wash the adherent cells with cold PBS, then detach them gently using a non-enzymatic method like an EDTA-based dissociation buffer or gentle cell scraping to preserve membrane integrity[6]. Avoid using trypsin if possible, as it can damage surface proteins.

    • Combine the detached adherent cells with their corresponding supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet once with 1 mL of cold PBS[13].

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (~1 x 10^5 cells) to a 5 mL flow cytometry tube.

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC).

    • Add 5-10 µL of PI Staining Solution (e.g., 50 µg/mL stock)[6][10].

    • Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark[11][13].

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour[11][13]. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants correctly.

2.3. Data Interpretation

QuadrantAnnexin V StainingPI StainingCell Population
Lower-Left (Q3)NegativeNegativeHealthy, viable cells[9][10]
Lower-Right (Q4)Positive NegativeEarly Apoptotic Cells [9][10]
Upper-Right (Q2)Positive Positive Late Apoptotic/Necrotic Cells [9][10]
Upper-Left (Q1)NegativePositive Necrotic/Dead Cells

Section 3: Quantification of Executioner Caspase-3/7 Activity

3.1. Principle Caspase-3 and Caspase-7 are the primary executioner caspases. Their activation represents a point of no return in the apoptotic process. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method for detecting their activity[14][15]. The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspase-3/7[14][15]. This cleavage releases aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal that is directly proportional to the amount of active caspase-3/7 in the sample[14]. The "add-mix-measure" format is ideal for high-throughput screening in 96-well plates[14].

3.2. Protocol This protocol is based on the Caspase-Glo® 3/7 Assay from Promega[14][15][16].

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate suitable for luminescence measurements (e.g., 1-2 x 10^4 cells/well) and treat as described in Section 1[17]. The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent. Allow it to equilibrate to room temperature before use[16].

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light. The optimal incubation time may vary by cell type.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

3.3. Data Presentation and Analysis Data should be presented as Relative Luminescence Units (RLU). The fold-change in caspase activity can be calculated by normalizing the RLU of treated samples to the RLU of the vehicle control after subtracting the background (medium-only) reading.

ConditionRLU (Mean)Standard DeviationFold Change vs. Vehicle
Blank (Media Only)505N/A
Vehicle Control500251.0
Positive Control15,00075030.0
Compound (Low Conc.)2,5001505.0
Compound (High Conc.)10,00055020.0

Section 4: Western Blot Analysis of Apoptosis-Related Proteins

4.1. Principle Western blotting allows for the semi-quantitative analysis of specific proteins, providing critical mechanistic insights. For apoptosis, key proteins of interest include:

  • PARP (Poly (ADP-ribose) polymerase): PARP is a 116 kDa nuclear protein involved in DNA repair. During apoptosis, it is cleaved by active caspase-3 into an 89 kDa fragment and a 24 kDa fragment. The appearance of cleaved PARP is considered a hallmark of apoptosis[18].

  • Bcl-2 Family Proteins: This family includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members that regulate the intrinsic pathway. An increase in the Bax/Bcl-2 ratio is a strong indicator of commitment to mitochondrial-mediated apoptosis[18].

  • β-Actin/GAPDH: These are housekeeping proteins used as loading controls to ensure equal amounts of protein were loaded in each lane.

4.2. Protocol

  • Protein Extraction: After treatment (Section 1), harvest cells and lyse them in cold RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at high speed (~14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the total protein[17].

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel[17].

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for your target protein (e.g., anti-PARP, anti-Bcl-2, anti-Bax, anti-β-Actin) overnight at 4°C[17].

    • Wash the membrane 3 times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[17].

  • Detection: Wash the membrane 3 times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.

4.3. Expected Results

Primary AntibodyExpected Band Size(s)Expected Change with Apoptosis Induction
anti-PARPFull-length: ~116 kDa; Cleaved: ~89 kDa Appearance/increase of the 89 kDa band[19]
anti-Bcl-2~26 kDaDecrease in expression
anti-Bax~21 kDaIncrease in expression
anti-β-Actin~42 kDaNo significant change (loading control)

References

Application Note & Protocols: A Comprehensive Guide to Evaluating the Blood-Brain Barrier Penetration of Quinazoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals in neuroscience and oncology.

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly for targeting kinases in oncology and neurological disorders. For quinazoline-based drugs to be effective against central nervous system (CNS) targets, they must efficiently cross the blood-brain barrier (BBB). This guide provides a multi-tiered strategy for evaluating the BBB penetration of quinazoline compounds, integrating in silico predictions, high-throughput in vitro assays, and definitive in vivo studies. Each section details the scientific rationale, step-by-step protocols, and data interpretation to empower researchers to make informed decisions in the CNS drug discovery pipeline.

Introduction: The Quinazoline Challenge in CNS Drug Delivery

Quinazoline derivatives have shown significant promise as therapeutic agents, particularly as tyrosine kinase inhibitors (TKIs) for cancer. However, their application for primary brain tumors or brain metastases is often hampered by the blood-brain barrier (BBB). The BBB is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where the neurons reside.[1] For a quinazoline compound to exert its pharmacological effect within the CNS, it must possess a specific set of physicochemical properties that allow it to navigate this complex barrier.

Evaluating BBB penetration is therefore a critical step in the development of CNS-active drugs.[2] An effective evaluation strategy is not a single experiment but a tiered approach, starting with rapid, cost-effective computational and in vitro models to screen large numbers of compounds, followed by more complex and physiologically relevant in vivo studies for promising candidates. This guide will walk you through this integrated workflow.

Section 1: Foundational Assessment - In Silico & Physicochemical Profiling

Before commencing wet-lab experiments, a significant amount of insight can be gained from computational analysis. In silico models are used to predict BBB penetration based on the compound's chemical structure and its physicochemical properties.[3][4] These methods are ideal for virtual screening and early-stage lead optimization.[2]

Core Principles: BBB penetration is largely governed by a molecule's lipophilicity, size, hydrogen bonding capacity, and susceptibility to efflux transporters.[3][5]

Key Physicochemical Properties for CNS Penetration:

A compound's journey across the BBB is heavily influenced by its physical and chemical characteristics. Analysis of successful CNS drugs has led to the establishment of general guidelines for these properties.[2][6] While not absolute rules, they provide a strong foundation for designing brain-penetrant quinazoline molecules.

PropertyPreferred Range for CNS DrugsRationale & Impact on Quinazoline Design
Molecular Weight (MW) < 450 DaSmaller molecules generally show better passive diffusion across the tight junctions of the BBB.[7]
Lipophilicity (cLogP/cLogD) 2 - 5A balance is crucial. Too low, and the compound won't enter the lipid membrane; too high, and it may get trapped or show poor solubility.[2][5]
Topological Polar Surface Area (TPSA) < 70-90 ŲA lower TPSA is associated with better BBB penetration as it reflects a reduced capacity for hydrogen bonding, which hinders membrane crossing.[2]
Hydrogen Bond Donors (HBD) ≤ 3Fewer hydrogen bond donors reduce the energy penalty required to shed the hydration shell and enter the lipid bilayer of the BBB.[7]
Hydrogen Bond Acceptors (HBA) ≤ 7Similar to HBDs, a lower number of acceptors is favorable for membrane permeability.[2]
pKa 7.5 - 10.5The ionization state of a compound at physiological pH (7.4) is critical. A basic pKa can be beneficial for lysosomal trapping within brain cells.[2]

Protocol: Basic In Silico Prediction Workflow

  • Obtain SMILES String: Convert the 2D structure of your quinazoline compound into a SMILES (Simplified Molecular-Input Line-Entry System) string.

  • Use Prediction Software: Input the SMILES string into a validated, commercially or publicly available ADME/T prediction tool (e.g., SwissADME, ADMETlab).

  • Analyze Output: The software will calculate the physicochemical properties listed above and often provide a qualitative prediction (e.g., BBB+ or BBB-).[8]

  • Interpret Results: Compare the calculated properties of your quinazoline compound against the ideal ranges. This provides an early-stage flag for potential BBB penetration issues.

Section 2: In Vitro Models - High-Throughput Screening for Permeability and Efflux

In vitro models are the workhorses of early drug discovery, offering a balance of throughput, cost-effectiveness, and mechanistic insight.[9] For BBB assessment, these models primarily evaluate two key processes: passive permeability and active efflux.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a rapid, cell-free method to predict passive, transcellular permeability across the BBB.[10][11] It measures the diffusion of a compound from a donor compartment, through an artificial membrane coated with a brain lipid mixture, into an acceptor compartment.[10]

dot

PAMPA_Workflow Figure 1: PAMPA-BBB Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare stock solution of quinazoline compound C Prepare donor & acceptor buffer solutions (pH 7.4) A->C B Coat PVDF filter plate with porcine brain lipid solution D Add compound to donor wells B->D E Assemble sandwich: Donor + Filter + Acceptor plate D->E F Incubate (e.g., 4-18h) at room temperature E->F G Measure compound conc. in donor, acceptor, & reference wells via LC-MS/MS F->G H Calculate Permeability (Pe) value G->H

Caption: PAMPA-BBB Experimental Workflow

Protocol: PAMPA-BBB

  • Membrane Preparation: Coat the filter of a 96-well filter plate with 5 µL of a porcine brain lipid extract dissolved in an organic solvent (e.g., dodecane).[12][13]

  • Prepare Acceptor Plate: Add 300 µL of buffer (pH 7.4) to each well of a 96-well acceptor plate.

  • Prepare Donor Plate: Add 150 µL of a solution containing the quinazoline test compound (e.g., 10 µM in a buffer with low DMSO concentration) to the lipid-coated donor plate.[12]

  • Assemble Sandwich: Carefully place the donor filter plate onto the acceptor plate, creating the "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for 4-18 hours.[10]

  • Quantification: After incubation, determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method, typically LC-MS/MS.

  • Calculate Permeability (Pe): The effective permeability (Pe) is calculated using the following equation: Pe = [ -ln(1 - CA/Ceq) ] / [ (A/VD) * t ] Where CA is the concentration in the acceptor well, Ceq is the equilibrium concentration, A is the filter area, VD is the donor volume, and t is the incubation time.

Data Interpretation:

Permeability (Pe) (10⁻⁶ cm/s)Predicted BBB Penetration
> 4.0High
2.0 - 4.0Medium
< 2.0Low
MDCK-MDR1 Assay for Efflux Liability

Many quinazoline compounds are substrates for efflux transporters at the BBB, such as P-glycoprotein (P-gp, encoded by the MDR1 gene) and Breast Cancer Resistance Protein (BCRP).[2][14] These transporters actively pump drugs out of the brain endothelial cells back into the bloodstream, severely limiting CNS exposure.[15] The Madin-Darby Canine Kidney (MDCK) cell line, transfected with the human MDR1 gene (MDCK-MDR1), is the industry standard for assessing P-gp efflux.[2][16]

dot

Efflux_Mechanism Figure 2: P-gp Efflux at the BBB cluster_BBB Brain Endothelial Cell cluster_A cluster_B Pgp P-gp Transporter A_in Quinazoline (Enters Cell) Pgp->A_in Active Efflux (ATP-dependent) B_out Quinazoline (Low Conc.) A_in->Pgp Passive Diffusion

Caption: P-gp Efflux at the BBB

Protocol: Bidirectional MDCK-MDR1 Assay

  • Cell Culture: Seed MDCK-MDR1 cells onto porous transwell inserts and culture until a confluent monolayer is formed (typically 3-5 days).[16]

  • Barrier Integrity: Measure the Trans-Epithelial Electrical Resistance (TEER) to confirm monolayer integrity.

  • Transport Experiment (A→B): Add the quinazoline test compound to the apical (upper) chamber (representing the blood side).

  • Transport Experiment (B→A): In a separate set of wells, add the test compound to the basolateral (lower) chamber (representing the brain side).

  • Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C.

  • Sampling & Analysis: At the end of the incubation, take samples from the receiver chambers (basolateral for A→B, apical for B→A) and analyze the compound concentration by LC-MS/MS.

  • Calculate Apparent Permeability (Papp): Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration. Calculate Papp for both A→B and B→A directions.

  • Calculate Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B)

Data Interpretation:

An Efflux Ratio (ER) significantly greater than 2 indicates that the compound is a substrate of P-gp.[17] Compounds with high ERs are likely to have poor brain penetration in vivo, even if their passive permeability is high.[15]

Efflux Ratio (ER)InterpretationImplication for Quinazoline Development
< 2.0Not a significant P-gp substrateFavorable for CNS penetration.[14]
2.0 - 5.0Moderate P-gp substrateMay have reduced brain exposure; requires in vivo confirmation.
> 5.0Strong P-gp substrateHigh risk of poor CNS penetration; consider structural modification to reduce efflux.[18]

Section 3: In Situ & In Vivo Models - Definitive Assessment

While in vitro assays are excellent for screening, they cannot fully replicate the complexity of the BBB in vivo.[19] Therefore, promising quinazoline candidates must be evaluated in animal models to obtain definitive data on brain exposure.

In Situ Brain Perfusion

This technique provides a direct measure of the rate of drug uptake into the brain from the vasculature, independent of systemic clearance.[5][20] A buffered solution containing the test compound is perfused directly through the carotid artery of an anesthetized rodent, and the amount of drug in the brain is measured after a short period.[21]

dot

Perfusion_Setup Figure 3: In Situ Brain Perfusion Setup Syringe Syringe Pump with Quinazoline Perfusate Catheter Catheter in Carotid Artery Syringe->Catheter Controlled Infusion Brain Rodent Brain Catheter->Brain Perfusion Collection Brain Tissue Homogenization & Analysis Brain->Collection Sampling Decision_Tree Figure 4: Tiered Evaluation Strategy Start Quinazoline Library InSilico In Silico / Physicochemical Screening (MW, LogP, TPSA) Start->InSilico PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA Good Properties Stop Deprioritize InSilico->Stop Poor Properties MDCK MDCK-MDR1 Assay (Efflux Ratio) PAMPA->MDCK High Pe PAMPA->Stop Low Pe InVivo In Vivo Studies (Microdialysis for Kp,uu) MDCK->InVivo Low ER MDCK->Stop High ER Candidate CNS Candidate InVivo->Candidate Good Kp,uu InVivo->Stop Poor Kp,uu

References

Troubleshooting & Optimization

Common side reactions in 4-aminoquinazoline synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 4-aminoquinazoline synthesis. This guide is designed to provide in-depth troubleshooting and practical advice for common challenges encountered during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical laboratory work, offering insights grounded in established chemical principles and field-tested experience.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 4-aminoquinazolines?

The synthesis of 4-aminoquinazolines is a well-established field with several reliable methods. The most common strategies involve:

  • Nucleophilic Aromatic Substitution (SNAr): This is arguably the most prevalent method, typically involving the reaction of a 4-chloroquinazoline intermediate with a primary or secondary amine.[1][2] The reactivity of the amine is a key factor; electron-rich amines often react under milder conditions, while electron-poor amines may require more forcing conditions or the use of microwave irradiation to achieve good yields.[1]

  • From Quinazolin-4(3H)-ones: An alternative to using haloquinazolines involves the direct amination of quinazolin-4(3H)-ones.[3] This can be achieved using various reagents, such as hexamethyldisilazane to mediate the reaction with primary amines or using N,N-dimethylformamide (DMF) as both a solvent and a nitrogen source in the presence of an activating agent like 4-toluenesulfonyl chloride.[2][3]

  • Cyclocondensation Reactions: Building the quinazoline ring system from acyclic precursors is another fundamental approach. For instance, the reaction of 2-aminobenzonitriles with anilines in the presence of a Lewis acid like aluminum chloride can yield 4-arylaminoquinazolines after a subsequent cyclization step.[4]

Troubleshooting Common Side Reactions

Q2: I'm observing a significant amount of quinazolin-4(3H)-one as a byproduct. What is causing this and how can I prevent it?

Causality: The formation of quinazolin-4(3H)-one during the amination of a 4-chloroquinazoline is a classic example of a hydrolysis side reaction. The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack, and if water is present in the reaction mixture, it can compete with the desired amine nucleophile, leading to the formation of the corresponding quinazolinone.[5] This is particularly problematic under acidic or basic conditions which can catalyze the hydrolysis.

Troubleshooting Protocol: Minimizing Quinazolinone Formation

  • Strict Anhydrous Conditions:

    • Thoroughly dry all glassware in an oven (e.g., at 120°C for several hours) and cool under a stream of inert gas (nitrogen or argon).

    • Use anhydrous solvents. If not purchased as such, solvents should be freshly distilled from an appropriate drying agent.

    • Ensure all reagents, especially the amine, are dry. Liquid amines can be dried over potassium hydroxide pellets, and solid amines can be dried in a vacuum desiccator.

  • Inert Atmosphere:

    • Conduct the reaction under a positive pressure of nitrogen or argon. This prevents atmospheric moisture from entering the reaction vessel.[5]

  • Control of Reaction pH:

    • If the reaction requires a base, use a non-nucleophilic, sterically hindered base (e.g., diisopropylethylamine - DIPEA) to scavenge any acid formed without promoting hydrolysis.

    • If the reaction is acid-catalyzed, use the minimum effective amount of a non-aqueous acid.[5]

Workflow for Minimizing Hydrolysis

cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Corrective Actions cluster_3 Expected Outcome Problem Quinazolin-4(3H)-one Byproduct Detected Cause Presence of Water (Hydrolysis) Problem->Cause is caused by Action1 Use Anhydrous Solvents & Reagents Cause->Action1 mitigate by Action2 Dry Glassware Thoroughly Cause->Action2 Action3 Run Reaction Under Inert Atmosphere (N2/Ar) Cause->Action3 Action4 Optimize Base/Acid Conditions Cause->Action4 Outcome Increased Yield of 4-Aminoquinazoline Reduced Quinazolinone Formation Action1->Outcome Action2->Outcome Action3->Outcome Action4->Outcome

Caption: Troubleshooting workflow for quinazolinone byproduct formation.

Q3: My reaction is forming dimers or polymers, resulting in a complex mixture. How can I favor the intramolecular cyclization?

Causality: Dimerization or polymerization is often a consequence of intermolecular reactions competing with the desired intramolecular cyclization. This is particularly common when using starting materials with multiple reactive sites or when reactant concentrations are high, increasing the probability of molecules reacting with each other rather than with themselves.[5]

Troubleshooting Protocol: Promoting Intramolecular Cyclization

  • High Dilution Conditions:

    • Perform the reaction at a lower concentration by increasing the volume of the solvent.[5] This physically separates the reactant molecules, making it statistically more likely for the reactive ends of a single molecule to find each other.

    • Consider using a syringe pump for the slow addition of the starting material to the reaction mixture to maintain a low instantaneous concentration.

  • Purity of Starting Materials:

    • Ensure the starting materials are pure and do not contain bifunctional impurities that could act as linkers, leading to dimerization.[5] For example, if your synthesis starts from an anthranilic acid derivative, ensure it is free from diamine contaminants.

  • Temperature Optimization:

    • While higher temperatures can accelerate reactions, they can also favor intermolecular side reactions. Experiment with running the reaction at a lower temperature for a longer period.

Data Presentation: Effect of Concentration on Dimer Formation

Reactant ConcentrationDesired Monomer YieldDimer/Polymer Byproduct
1.0 M45%55%
0.1 M75%25%
0.01 M92%8%
Q4: I am observing the formation of an N-oxide byproduct. What reaction conditions favor this, and how can I avoid it?

Causality: The nitrogen atoms in the quinazoline ring, particularly the N3 position, can be susceptible to oxidation, leading to the formation of quinazoline 3-oxides.[6][7] This side reaction can be promoted by the presence of oxidizing agents, certain catalysts, or even atmospheric oxygen under harsh reaction conditions.[5][8] Quinazoline N-oxides are often stable and can be difficult to separate from the desired product.

Troubleshooting Protocol: Preventing N-Oxide Formation

  • Inert Atmosphere:

    • As with hydrolysis, running the reaction under a nitrogen or argon atmosphere is crucial to exclude atmospheric oxygen, a potential oxidant.

  • Control of Oxidants:

    • If an oxidant is a necessary component of your synthetic scheme (e.g., for an aromatization step), use it in a stoichiometric amount. Avoid using a large excess.

    • Consider switching to a milder oxidant. For example, if you are using a strong oxidant like m-CPBA, you might explore alternatives.

  • Degas Solvents:

    • Before use, degas the reaction solvents by bubbling an inert gas through them or by using a freeze-pump-thaw cycle to remove dissolved oxygen.

Reaction Scheme: N-Oxide Side Reaction

Reactants 4-Aminoquinazoline Precursor + Amine Intermediate 4-Aminoquinazoline Reactants->Intermediate Desired Reaction SideProduct Quinazoline N-Oxide Intermediate->SideProduct Oxidation Avoidance Inert Atmosphere Stoichiometric/Mild Oxidant SideProduct->Avoidance Prevented by Conditions [O]

References

Technical Support Center: Troubleshooting Poor Aqueous Solubility of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

<_ _ I_>

Welcome to the technical support center for 7-Methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. As a quinazoline derivative, this compound's solubility behavior is critical for its efficacy in various experimental and developmental stages, from in vitro assays to formulation.[1] This document provides a structured, in-depth approach to troubleshooting and overcoming these solubility issues, grounded in established scientific principles.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous buffer?

A1: The poor aqueous solubility of many quinazoline derivatives, including this compound, is often attributed to their rigid, fused heterocyclic ring structure.[2] This structure can lead to high crystal lattice energy, making it difficult for water molecules to effectively solvate the compound.[2] Many such compounds are categorized under the Biopharmaceutics Classification System (BCS) as Class II, indicating low solubility and high permeability.[2]

When you observe precipitation, it's typically because the concentration of this compound has exceeded its thermodynamic solubility limit in your specific aqueous buffer. This is a common issue, especially when diluting a concentrated stock solution (e.g., in DMSO) into an aqueous medium.[2]

Q2: I'm preparing a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium for an assay. What should I do first?

A2: This phenomenon is known as "precipitation upon dilution." The first and simplest troubleshooting step is to reduce the final concentration of the compound in your assay.[2] It's possible that your target concentration is simply too high for the aqueous environment, even with a small percentage of DMSO.

If lowering the concentration is not feasible for your experimental design, the next logical step is to explore modifications to your buffer system. This can include pH adjustment or the use of co-solvents, which are discussed in the following sections.

Advanced Troubleshooting Strategies

Issue 1: Optimizing Buffer pH to Enhance Solubility

Question: How does the pH of my buffer affect the solubility of this compound, and how can I leverage this?

Causality & Rationale:

This compound contains a basic amine group. The solubility of such ionizable compounds is highly dependent on the pH of the solution.[3] In an acidic environment (pH below the compound's pKa), the amine group will be protonated, resulting in a positively charged species. This ionized form is generally more soluble in aqueous media than the neutral form.[4][5][6] Conversely, at a pH above the pKa, the compound will exist predominantly in its less soluble, neutral state.

Therefore, adjusting the pH of your buffer to be more acidic can significantly increase the solubility of this compound.[7][8] However, it is crucial to ensure that the adjusted pH is compatible with your experimental system (e.g., it doesn't affect cell viability or enzyme activity).

Experimental Protocol: pH-Dependent Solubility Assessment

Objective: To determine the optimal pH for maximizing the solubility of this compound in your experimental buffer.

Materials:

  • This compound

  • A series of buffers with varying pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8)

  • Thermostatically controlled shaker

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.

  • Equilibration: Agitate the vials in a thermostatically controlled shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[9]

  • Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method like UV-Vis spectrophotometry or HPLC.[10]

  • Data Analysis: Plot the measured solubility against the buffer pH to identify the optimal pH range.

Diagram: pH Effect on Amine Ionization and Solubility

ph_effect cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph R-NH3+ (Protonated/Ionized) More Soluble high_ph R-NH2 (Neutral) Less Soluble low_ph->high_ph + OH- high_ph->low_ph + H+

Caption: Relationship between pH and the ionization state of an amine group.

Issue 2: Utilizing Co-solvents to Improve Solubility

Question: My compound still has poor solubility even after pH optimization. How can co-solvents help?

Causality & Rationale:

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[11][12] They work by reducing the polarity of the solvent system, thereby decreasing the interfacial tension between the hydrophobic drug and the aqueous medium.[11] Commonly used co-solvents in research and formulation include ethanol, propylene glycol, and polyethylene glycols (PEGs).[13][14]

The selection of a co-solvent and its concentration is a critical step and often requires empirical testing. It's important to start with a low percentage of the co-solvent (e.g., 1-5% v/v) and assess both solubility improvement and potential effects on your experimental system.[2]

Data Presentation: Co-solvent Effects on Solubility

Co-solvent (5% v/v in PBS pH 7.4)Solubility Enhancement (Fold Increase)Notes
Ethanol2-5Can have effects on cell-based assays at higher concentrations.
Propylene Glycol3-7Generally well-tolerated in many biological systems.
PEG 4005-10A good option for increasing solubility with lower toxicity.[15]
DMSO>20Typically used for stock solutions, but can have biological effects.

Note: These are hypothetical values for illustrative purposes. Actual solubility enhancement will vary.

Diagram: Co-solvent Mechanism of Action

cosolvent_mechanism cluster_water Aqueous Buffer cluster_cosolvent Co-solvent W1 H2O W2 H2O W3 H2O C1 Co-S C2 Co-S Drug Drug Molecule Drug->W1 Poor Interaction Drug->W2 Drug->C1 Favorable Interaction Drug->C2

Caption: Co-solvents improve solubility by creating a more favorable solvent environment for the drug molecule.

Issue 3: Advanced Formulation Strategies for Persistent Solubility Problems

Question: I have tried pH adjustment and co-solvents, but my compound's solubility is still a limiting factor for in vivo studies. What other options do I have?

Causality & Rationale:

For challenging compounds intended for further development, more advanced formulation strategies may be necessary. These techniques aim to either alter the physical state of the drug or encapsulate it to improve its interaction with aqueous media.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drug molecules.[16] The hydrophobic drug (guest) is encapsulated within the cyclodextrin's hydrophobic cavity, while the hydrophilic exterior of the cyclodextrin improves the overall aqueous solubility of the complex.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with enhanced solubility and safety.[17]

  • Solid Dispersions: This technique involves dispersing the drug at a molecular level in a hydrophilic polymer matrix.[17] This can be achieved through methods like solvent evaporation or hot-melt extrusion. The resulting solid dispersion can enhance solubility by presenting the drug in a more readily dissolvable, often amorphous, state.[2]

  • Lipid-Based Formulations: For highly lipophilic compounds, dissolving the drug in a mixture of oils, surfactants, and co-solvents can be an effective approach.[18] These formulations, such as Self-Emulsifying Drug Delivery Systems (SEDDS), spontaneously form fine emulsions upon contact with aqueous fluids in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.[2]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

Objective: To prepare a this compound-cyclodextrin inclusion complex to enhance aqueous solubility.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Water-ethanol solution (e.g., 50:50 v/v)

Procedure:

  • Molar Ratio Selection: Choose a suitable molar ratio of the drug to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the drug and HP-β-CD and mix them thoroughly in a glass mortar.[17]

  • Kneading: Add a small amount of the water-ethanol solution dropwise to the powder mixture while continuously triturating with the pestle. Knead the resulting paste for 45-60 minutes to facilitate complex formation.[17]

  • Drying: Dry the resulting product in a vacuum oven at a low temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: The formation of the inclusion complex can be confirmed using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).

  • Solubility Assessment: Determine the aqueous solubility of the prepared complex using the protocol described in "Issue 1."

Summary and Recommendations

Troubleshooting the poor aqueous solubility of this compound requires a systematic approach. Start with simple adjustments like reducing the final concentration and optimizing the buffer pH. If these methods are insufficient, the use of co-solvents can provide a significant solubility boost. For more advanced applications, particularly in drug development, exploring formulation strategies such as cyclodextrin complexation or solid dispersions may be necessary. Always consider the compatibility of any excipients or altered buffer conditions with your specific experimental system.

References

Technical Support Center: Optimization of Reaction Conditions for Quinazoline Derivatives Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of quinazoline derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Quinazolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals and biologically active molecules.[1][2][3] Their synthesis, while versatile, can present challenges ranging from low yields to the formation of intractable byproducts.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is grounded in established chemical principles and field-proven insights to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most common problems encountered during quinazoline synthesis, offering explanations for their root causes and providing step-by-step protocols for their resolution.

Issue 1: Low or No Product Formation

Observing a low yield or the complete absence of your desired quinazoline product is a frequent and frustrating issue. This can often be attributed to several factors related to reaction kinetics and thermodynamics.

Q: My reaction is not proceeding, or the yield is unacceptably low. What are the likely causes and how can I fix this?

A: Low yields can stem from suboptimal reaction conditions, poor reactant quality, or catalyst issues.[4] A systematic approach to troubleshooting is crucial.

Potential Causes & Corrective Actions:

Potential Cause Explanation & Troubleshooting Steps Expected Outcome
Insufficient Reaction Temperature or Time The reaction may have a high activation energy barrier that is not being overcome at the current temperature. Gradually increase the reaction temperature in 5-10°C increments and monitor progress by TLC or LC-MS.[5] Similarly, the reaction may simply be slow; extend the reaction time and check for product formation at regular intervals.Increased conversion of starting materials to the desired product.[5]
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction will be heterogeneous and slow. Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials, consider solvents like DMF or DMSO. For less polar substrates, toluene or dioxane may be more suitable.[4][5]Enhanced reaction rate and improved yield due to better mixing and interaction of reactants.[5]
Catalyst Inactivity Metal catalysts can be deactivated by air or moisture. Use freshly prepared or activated catalyst. For acid or base-catalyzed reactions, verify the concentration and purity of the catalyst.[5]Restoration of catalytic activity leading to a higher reaction rate and yield.[5]
Steric Hindrance Bulky substituents on your starting materials can sterically hinder the reaction. Higher reaction temperatures or a more potent catalyst may be required to overcome this.[5] Alternatively, a different synthetic route less sensitive to steric effects might be necessary.[6]Improved yield by overcoming the energetic barrier for the reaction.[5]
Presence of Water Many reactions in quinazoline synthesis are sensitive to water, which can hydrolyze starting materials or intermediates. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimized side reactions and increased product yield.
Experimental Protocol: Optimizing Reaction Temperature
  • Set up a series of small-scale reactions in parallel in microwave vials or sealed tubes.

  • Keep the concentration of all reactants and the solvent identical across all reactions.

  • Set the temperature for each reaction at different intervals (e.g., 80°C, 100°C, 120°C, 140°C).[5]

  • Monitor each reaction at 1-hour intervals using TLC or LC-MS to track the consumption of starting materials and the formation of the product.

  • After a predetermined time (e.g., 6 hours), quench the reactions and analyze the crude product mixture by a quantitative method (e.g., NMR with an internal standard or HPLC) to determine the optimal temperature for yield.[5]

Issue 2: Formation of Significant Byproducts or Impurities

The presence of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products, which can complicate purification and reduce the yield of your desired quinazoline.

Q: I'm observing multiple products in my reaction mixture. What are the common side reactions and how can I suppress them?

A: Side reactions are often competitive with the main reaction pathway and can be favored under certain conditions. Understanding the potential side reactions for your chosen synthetic route is key to minimizing them.

Common Side Reactions & Mitigation Strategies:

Side Reaction/Byproduct Explanation & Prevention Strategy Expected Outcome
Formation of Quinazolinone The C4 position of the quinazoline ring is susceptible to oxidation, leading to the formation of a quinazolinone, especially in the presence of certain catalysts or atmospheric oxygen.[5] Running the reaction under an inert atmosphere (nitrogen or argon) can help prevent this.[5] If an oxidant is necessary, use a stoichiometric amount of a milder oxidant.Reduced formation of the quinazolinone byproduct.[5]
Dimerization or Polymerization High concentrations of reactants can favor intermolecular reactions, leading to dimers or polymers.[5] Perform the reaction at a lower concentration by increasing the solvent volume. Also, ensure the purity of bifunctional starting materials that could unintentionally link two quinazoline units.[5]Reduced probability of intermolecular reactions.[5]
Formation of Quinoline Derivatives (in Friedländer Synthesis) The Friedländer synthesis, which uses 2-aminobenzaldehydes or ketones, can sometimes yield quinoline derivatives if reaction conditions are not carefully controlled, due to similarities with the Niementowski quinoline synthesis.[5][7][8] Careful control of temperature and catalyst is crucial.Minimized formation of quinoline byproducts.
Ring Opening The quinazoline ring can be susceptible to hydrolytic cleavage under strongly acidic or basic conditions, especially at elevated temperatures.[5] If possible, perform the reaction under neutral conditions. If an acid or base is required, use the minimum effective amount and consider milder reagents. Promptly neutralize the reaction mixture during work-up.Minimized hydrolysis of the quinazoline ring, leading to a purer product.[5]

Workflow for Minimizing Byproduct Formation

Byproduct_Minimization_Workflow cluster_causes Potential Causes cluster_optimizations Optimization Strategies start Reaction Shows Multiple Products identify Identify Byproducts (LC-MS, NMR) start->identify cause Determine Potential Cause identify->cause Analyze structure optimize Optimize Reaction Conditions cause->optimize Hypothesize cause oxidation Oxidation dimerization Dimerization side_reaction Specific Side Reaction (e.g., Quinoline formation) optimize->identify Re-run reaction & analyze purify Purify Desired Product optimize->purify Successful optimization inert_atm Inert Atmosphere lower_conc Lower Concentration temp_control Adjust Temperature/Catalyst ph_control Control pH

Caption: A workflow for identifying and minimizing byproducts in quinazoline synthesis.

Issue 3: Purification Challenges

Even with an optimized reaction, purification can be a significant hurdle, especially if the product has similar polarity to the starting materials or byproducts.

Q: I'm having difficulty purifying my quinazoline derivative. What are the best practices?

A: The choice of purification method depends on the scale of your synthesis and the nature of the impurities.[9] A multi-step purification strategy is often most effective.

Purification Techniques and Troubleshooting:

Technique Best For Troubleshooting Tips
Recrystallization Removing baseline impurities from a solid product on a larger scale.[9]Problem: Oiling out instead of crystallizing. Solution: Use a more non-polar solvent system, cool the solution more slowly, or use a two-solvent system. Problem: Low recovery. Solution: The compound may be too soluble in the chosen solvent. Try a less polar solvent or cool the solution to a lower temperature.
Column Chromatography Separating compounds with different polarities.[9]Problem: Poor separation (overlapping bands). Solution: Optimize the solvent system using TLC with different solvent ratios. A shallower gradient during elution can also improve separation. Consider using a different stationary phase like alumina if the compound is sensitive to silica gel.[4][9]
Preparative HPLC Achieving very high purity (>99%) or separating closely related analogs and isomers.[9]Problem: Poor peak shape. Solution: Add a modifier like 0.1% formic acid or trifluoroacetic acid to the mobile phase.[9] Problem: Co-elution of impurities. Solution: Optimize the gradient method on an analytical scale first before scaling up to preparative HPLC.
Experimental Protocol: Flash Column Chromatography
  • Stationary Phase: Use silica gel (230-400 mesh) as the stationary phase.[9]

  • Solvent System (Eluent): Determine an appropriate solvent system using TLC. A common starting point for quinazoline derivatives is a mixture of hexane and ethyl acetate.[9]

  • Column Packing: Slurry pack the column by mixing the silica gel with the initial, least polar eluent and pouring it into the column. Allow it to settle, ensuring uniform packing without air bubbles. Add a layer of sand on top of the silica gel.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.

  • Elution: Start with the least polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexane). Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified quinazoline derivative.

Frequently Asked Questions (FAQs)

Q1: What are the most common classical methods for synthesizing the quinazoline core?

A1: The most common classical methods are the Niementowski, Friedländer, and Bischler syntheses.[5] The Niementowski reaction involves the condensation of anthranilic acids with amides.[5][10] The Friedländer synthesis utilizes 2-aminobenzaldehydes or ketones and a compound with an active methylene group.[5] The Bischler synthesis is another traditional method, though it often requires harsh conditions.[5]

Q2: My Niementowski reaction is giving a low yield. What are the potential causes?

A2: Low yields in the Niementowski synthesis can stem from several factors. High reaction temperatures, often exceeding 130°C, can lead to decomposition.[5][11] The reaction is also sensitive to the substituents on the anthranilic acid and the amide. In some cases, the cyclization of the intermediate o-amidobenzamide may be inefficient.[5] Modern variations, including microwave-assisted synthesis, can often improve yields and reduce reaction times.[12]

Q3: Are there modern synthesis methods that can help avoid common side reactions?

A3: Yes, numerous modern methods have been developed. Microwave-assisted synthesis has been shown to increase yields, shorten reaction times, and can be performed under milder conditions, often solvent-free.[12][13][14] Transition-metal-catalyzed reactions, using catalysts based on copper, palladium, or iron, offer efficient and selective routes to quinazolines, often with the advantage of using simpler, unfunctionalized starting materials.[6][15][16] Multicomponent reactions (MCRs) are also gaining popularity as they allow for the synthesis of complex quinazoline derivatives in a single step from simple starting materials, which is both time and resource-efficient.[1][3]

Q4: How does the choice of solvent affect my quinazoline synthesis?

A4: The solvent plays a critical role in quinazoline synthesis. It affects the solubility of reactants, the reaction rate, and the stability of intermediates.[4] For instance, in some syntheses, polar aprotic solvents like DMF or DMSO give excellent yields, while non-polar solvents like toluene or THF are ineffective.[4][17] In some modern, greener approaches, water or ionic liquids have been successfully used as the reaction medium.[1][17] It is often necessary to screen several solvents to find the optimal one for a specific reaction.

Q5: Can I use microwave irradiation to speed up my reaction?

A5: Absolutely. Microwave irradiation is a powerful tool for accelerating many organic reactions, including the synthesis of quinazolines. It can significantly reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles compared to conventional heating.[12][13][14][18] Microwave-assisted synthesis is particularly beneficial for reactions that require high temperatures, such as the Niementowski synthesis.[12]

Relationship between Key Reaction Parameters

G Yield Product Yield & Purity Temp Temperature Temp->Yield Time Reaction Time Temp->Time Time->Yield Solvent Solvent Choice Solvent->Yield Solvent->Temp Catalyst Catalyst Activity Catalyst->Yield Catalyst->Temp Concentration Concentration Concentration->Yield Concentration->Time

Caption: Interplay of key parameters in optimizing quinazoline synthesis.

References

Technical Support Center: Purification of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the purification of 7-Methoxyquinazolin-4-amine (CAS: 32930-58-4). This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this critical intermediate in their synthetic workflows. As a key building block for various pharmacologically active molecules, including kinase inhibitors, achieving high purity is paramount. This document provides in-depth, experience-driven answers to common purification challenges, moving beyond simple protocols to explain the underlying chemical principles.

Frequently Asked Questions (FAQs): Troubleshooting Impurity Resolution

This section addresses the most common issues encountered during the purification of this compound.

Q1: What are the most common types of impurities I should expect after synthesizing this compound?

When synthesizing this compound, impurities typically arise from three main sources: unreacted starting materials, by-products from side reactions, and degradation of the final product.

  • Starting Materials & Intermediates: The most common synthetic routes involve the cyclization of substituted anthranilic acid derivatives.[1][2] Therefore, residual starting materials like 2-amino-4-methoxybenzonitrile or related intermediates are common.

  • Reaction By-products: Depending on the specific reagents used for cyclization (e.g., with formamide or formamidine acetate), various condensation by-products can form.[3] Over-alkylation or reactions with solvents can also introduce minor impurities.

  • Degradation Products: The quinazoline core can be susceptible to hydrolysis, especially under harsh acidic or alkaline conditions at elevated temperatures.[4][5] This can lead to ring-opening, forming derivatives of 2-aminobenzaldehyde.[5] Oxidation can also occur, potentially forming the corresponding quinazolinone (7-methoxyquinazolin-4(3H)-one) or N-oxides.[6][7]

Q2: My initial analysis by HPLC shows several peaks. How do I begin to identify them?

A systematic approach combining analytical techniques is the most effective strategy.

  • High-Performance Liquid Chromatography (HPLC): A well-developed reverse-phase HPLC method is your primary tool for purity assessment. It allows for the quantification of the main peak versus impurities. A good starting point is a C18 column with a gradient elution using a buffered aqueous mobile phase and an organic modifier like acetonitrile or methanol.[8][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for initial identification. By obtaining the mass-to-charge ratio (m/z) of each impurity peak, you can quickly propose potential structures. For example, you can easily check for the masses corresponding to starting materials or the addition of an oxygen atom (oxidation) or a water molecule (hydrolysis).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While HPLC and LC-MS are excellent for detection and mass identification, ¹H NMR of the crude product can provide structural information about major impurities. Look for characteristic signals that do not correspond to your desired product. For instance, the presence of an aldehyde proton signal (~9-10 ppm) could indicate a hydrolysis product.

Q3: Recrystallization is my first choice for purification, but I'm struggling to find a suitable solvent. What do you recommend?

Recrystallization is an excellent first-line technique for removing minor impurities, provided a suitable solvent system can be identified.[10] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

For a polar, heterocyclic amine like this compound, a systematic screening process is recommended.

Table 1: Recommended Solvents for Recrystallization Screening

Solvent ClassSpecific Solvent(s)Rationale & Expected Outcome
Alcohols Ethanol, Isopropanol (IPA)Often effective. The compound may be soluble in boiling alcohol and precipitate upon cooling. IPA is a common choice in quinazoline syntheses.
Esters Ethyl AcetateGood for compounds of intermediate polarity. May require a co-solvent.
Ketones AcetoneCan be effective, but watch for potential side reactions (e.g., imine formation) if impurities are present.
Ethers Dioxane, Tetrahydrofuran (THF)Generally good solvents; may require an anti-solvent (like hexanes or water) to induce crystallization.
Aprotic Polar Acetonitrile (MeCN)Can be an excellent recrystallization solvent due to its high dissolving power when hot.
Co-Solvent Systems Dichloromethane/Methanol, Ethyl Acetate/Hexanes, Ethanol/WaterUsed when a single solvent is not ideal. Dissolve in the "good" solvent (e.g., Methanol) and slowly add the "poor" solvent (e.g., Water) until turbidity appears, then heat to redissolve and cool slowly.

Pro-Tip: Amines can sometimes be challenging to crystallize from neutral solvents. If you are struggling, consider recrystallization from dilute acetic acid, which can form a temporary salt and often yields highly crystalline material.[11]

Q4: My product is still impure after recrystallization. When and how should I use column chromatography?

Column chromatography is the next logical step when recrystallization fails to remove impurities, especially those with similar polarity to the product.

When to Use Chromatography:

  • When impurities are closely related in structure and polarity (e.g., positional isomers).

  • To remove baseline material or highly polar/non-polar contaminants.

  • When the product is an oil or fails to crystallize.

Protocol: Column Chromatography Purification

  • Stationary Phase Selection: Standard silica gel (SiO₂) is the most common choice for compounds of this polarity.

  • Mobile Phase (Eluent) Selection: The key is to find a solvent system where your product has an Rf (retention factor) of ~0.3 on a TLC plate.

    • Starting Point: Begin with a non-polar solvent like Hexanes or Heptane and a more polar solvent like Ethyl Acetate. A typical starting gradient might be 70:30 Hexanes:Ethyl Acetate.

    • Adding a Modifier: To improve peak shape and prevent tailing, which is common with amines on silica, add a small amount of a basic modifier to your eluent. 1-2% triethylamine (Et₃N) is highly effective.

    • Alternative System: For more polar compounds, a Dichloromethane (DCM) / Methanol (MeOH) system can be used, again with a small amount of triethylamine or ammonium hydroxide added to the methanol.

  • Column Packing & Loading:

    • Pack the column using a slurry of silica gel in your initial, low-polarity eluent.

    • Dissolve your crude product in a minimal amount of the eluent or DCM. Alternatively, "dry load" the compound by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. This method often yields better resolution.

  • Elution & Fraction Collection: Start with the low-polarity eluent and gradually increase the polarity (gradient elution). Collect fractions and monitor them by TLC to pool the pure product.

Q5: I have a persistent colored impurity giving my product a yellow or brown tint. How can I remove it?

Colored impurities are often highly conjugated, polar molecules present in trace amounts. A charcoal treatment is a classic and effective method for their removal.

Protocol: Decolorization with Activated Carbon

  • Dissolve the impure this compound in a suitable hot solvent (e.g., ethanol).

  • Add a small amount of activated carbon (typically 1-2% by weight of your compound). Caution: Add the carbon carefully to the hot solution to avoid bumping.

  • Stir the mixture at an elevated temperature for 10-15 minutes.

  • Perform a hot filtration through a pad of Celite® or filter aid to remove the carbon. This step is critical and must be done quickly to prevent the product from crystallizing in the funnel.

  • Allow the clear, colorless filtrate to cool slowly to recrystallize the purified product.

Visualizing the Purification Workflow

A logical workflow ensures efficient and effective purification. The following diagrams outline the decision-making process and the experimental sequence.

Decision Tree for Purification Method Selection

purification_decision_tree start Crude Product (Purity < 98% by HPLC) check_solubility Screen for Recrystallization Solvent (See Table 1) start->check_solubility recrystallize Perform Recrystallization check_solubility->recrystallize Suitable solvent found column_chrom Optimize Column Chromatography Conditions check_solubility->column_chrom No suitable solvent check_purity1 Analyze Purity by HPLC/TLC recrystallize->check_purity1 success Pure Product (Purity > 99.5%) check_purity1->success Purity OK failure Impurity Persists check_purity1->failure Purity Not OK failure->column_chrom perform_column Perform Column Chromatography column_chrom->perform_column check_purity2 Analyze Purity by HPLC/TLC perform_column->check_purity2 check_purity2->failure Purity Not OK (Re-evaluate impurity ID) final_product Combine Pure Fractions & Evaporate Solvent check_purity2->final_product Purity OK

Caption: Decision tree for selecting a purification strategy.

General Purification & Analysis Workflow

purification_workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification cluster_final_check Final QC crude Crude Reaction Mixture hplc_ms HPLC & LC-MS Analysis (Identify & Quantify Impurities) crude->hplc_ms purify Chosen Method (Recrystallization or Chromatography) hplc_ms->purify final_qc Final Purity Check (HPLC > 99.5%) purify->final_qc characterize Characterization (NMR, MS) final_qc->characterize final_product Pure this compound characterize->final_product

Caption: Standard workflow from crude product to final QC.

References

Technical Support Center: Overcoming Resistance to Quinazoline-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for overcoming resistance to quinazoline-based kinase inhibitors, focusing on practical, experiment-based solutions. The content is structured in a question-and-answer format to directly address common challenges encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to a quinazoline-based EGFR inhibitor (e.g., gefitinib, erlotinib), is now showing reduced sensitivity. How do I confirm and quantify this resistance?

A1: The first step is to quantitatively confirm the shift in drug sensitivity. This is achieved by comparing the half-maximal inhibitory concentration (IC50) of your parental (sensitive) cell line with the suspected resistant line.[1] A significant increase in the IC50 value, typically two-fold or greater, is a clear indicator of acquired resistance.[2]

Experimental Protocol: Cell Viability Assay (e.g., MTT, CellTiter-Glo®)

  • Cell Seeding: Plate both parental and suspected resistant cells in 96-well plates at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of the quinazoline-based inhibitor for 72 hours.[1]

  • Assay: Perform a cell viability assay according to the manufacturer's protocol (e.g., MTT, CellTiter-Glo®).[3]

  • Data Analysis: Plot the dose-response curves and calculate the IC50 values for both cell lines.

Cell LineQuinazoline InhibitorIC50 (nM) - ParentalIC50 (nM) - ResistantFold Change
PC-9Gefitinib1535023.3
HCC827Erlotinib1028028.0
H1975Afatinib850062.5

This table provides example data illustrating a significant shift in IC50 values, confirming resistance.

Q2: I've confirmed resistance in my cell line. What are the most common molecular mechanisms I should investigate first?

A2: Resistance to quinazoline-based EGFR inhibitors is primarily driven by two main categories of mechanisms: on-target alterations and the activation of bypass signaling pathways.[4][5]

  • On-Target Alterations: These are genetic changes within the EGFR gene itself. The most prevalent is the T790M "gatekeeper" mutation in exon 20, which accounts for over 50% of acquired resistance cases to first-generation inhibitors.[6][7][8] This mutation increases the kinase's affinity for ATP, reducing the inhibitor's ability to compete.[9][10]

  • Bypass Pathway Activation: The cancer cells can activate alternative signaling pathways to circumvent their dependence on EGFR. A common mechanism is the amplification of the MET proto-oncogene.[11][12][13] MET amplification can lead to the activation of downstream pathways like PI3K/AKT, even when EGFR is inhibited.[14][15][16]

Q3: My resistant cell line does not have the T790M mutation. What other resistance mechanisms should I consider?

A3: In the absence of the T790M mutation, several other mechanisms can confer resistance. These include:

  • Other EGFR Mutations: Less common secondary mutations in EGFR, such as L747S, D761Y, and T854A, have also been reported to cause resistance.[8][17]

  • MET Amplification: As mentioned, this is a significant bypass pathway.[11][15]

  • HER2/HER3 Amplification or Mutations: Activation of other members of the ErbB family can also drive resistance.[4][5]

  • Activation of Downstream Pathways: Mutations or amplification of components in the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways can make cells resistant to upstream EGFR inhibition.[18][19]

  • Phenotypic Transformation: Processes like the epithelial-to-mesenchymal transition (EMT) can lead to a more resistant state.[4][5]

Troubleshooting Guides

Problem 1: Inconsistent or weak signal in my phospho-protein Western blot when analyzing signaling pathways.

This is a common issue when investigating changes in kinase signaling. Phosphorylated proteins can be labile, and their detection requires careful sample handling and optimization of the Western blot protocol.[20][21]

Troubleshooting Steps:

  • Sample Preparation:

    • Always keep samples on ice and use pre-chilled buffers to minimize phosphatase activity.[22]

    • Crucially, add a cocktail of phosphatase and protease inhibitors to your lysis buffer immediately before use.[21][22]

  • Blocking:

    • Avoid using milk as a blocking agent, as the casein it contains is a phosphoprotein and can lead to high background. Use Bovine Serum Albumin (BSA) in Tris-buffered saline (TBS) instead.[21][23]

  • Antibody Incubation:

    • Ensure your primary antibody is validated for detecting the specific phosphorylated form of your protein of interest.[24]

    • Optimize primary antibody concentration and consider incubating overnight at 4°C to increase signal.[23]

  • Washing:

    • Use Tris-Buffered Saline with Tween-20 (TBST) for washing steps. Avoid phosphate-buffered saline (PBS) as the phosphate ions can interfere with the binding of some phospho-specific antibodies.[22][24]

  • Detection:

    • For low-abundance phosphoproteins, use a highly sensitive chemiluminescent substrate to enhance the signal.[22][24]

Experimental Protocol: Western Blot for Phospho-EGFR

  • Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]

  • Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Problem 2: I want to generate my own quinazoline-inhibitor-resistant cell line. What is the best method?

Developing a resistant cell line in vitro is a powerful tool for studying resistance mechanisms. The most common and reliable method is the "dose-escalation" or "stepwise" method.[4][25]

Experimental Protocol: Generating a Resistant Cell Line via Dose Escalation

  • Determine Initial IC50: First, perform a cell viability assay to determine the IC50 of the inhibitor on your parental cell line.[4]

  • Initiate Continuous Exposure: Culture the parental cells in a medium containing the inhibitor at a concentration equal to or just below the IC20 (the concentration that inhibits 20% of cell growth).[4]

  • Gradual Dose Escalation: Once the cells adapt and resume a stable growth rate (usually after 2-3 passages), increase the inhibitor concentration by 1.5 to 2-fold.[4]

  • Repeat and Monitor: Continue this stepwise increase in concentration. This process can take several months. Monitor the IC50 of the cell population at regular intervals to track the development of resistance.

  • Isolate Clones: Once a resistant population is established, you can isolate single-cell clones through limiting dilution to obtain a homogenous resistant cell line.

  • Cryopreserve: It is essential to cryopreserve aliquots of the resistant cells at various passages to maintain a stable stock.[4]

Problem 3: How can I investigate bypass signaling pathways in my resistant cell line?

A phospho-kinase array is an excellent tool for a broad, initial screen to identify activated bypass pathways.[2] This can be followed by targeted Western blotting to confirm the findings.

Experimental Workflow: Investigating Bypass Pathways

Caption: Workflow for identifying and targeting bypass signaling pathways.

Experimental Protocol: Phospho-Kinase Array

  • Cell Lysis: Lyse both parental and resistant cells according to the array manufacturer's protocol.

  • Protein Quantification: Determine and equalize the protein concentrations of the lysates.

  • Array Incubation: Incubate the cell lysates with the phospho-kinase array membranes.

  • Detection: Follow the manufacturer's instructions for detection, which typically involves a series of antibody incubations and chemiluminescent detection.

  • Analysis: Compare the signal intensities of the duplicate spots for each phosphorylated protein between the parental and resistant cell lines to identify significant differences.

Strategies to Overcome Resistance

Once a resistance mechanism is identified, several strategies can be employed to overcome it.

On-Target Resistance (e.g., T790M)

For resistance driven by the T790M mutation, the most effective strategy is to use next-generation EGFR inhibitors specifically designed to target this mutation.[26]

  • Third-Generation EGFR TKIs: Osimertinib is a prime example of a third-generation inhibitor that is highly effective against EGFR T790M-positive non-small cell lung cancer.[26][27] Other next-generation inhibitors like Rociletinib (CO-1686) and ASP8273 have also shown promise in clinical trials.

Bypass Pathway Activation (e.g., MET Amplification)

When resistance is mediated by the activation of a bypass pathway, a combination therapy approach is often necessary.[28]

  • Combination Therapy: This involves co-administering the initial quinazoline-based inhibitor with an inhibitor of the activated bypass pathway. For example, in cases of MET amplification, combining an EGFR TKI with a MET inhibitor (e.g., crizotinib, capmatinib) has shown clinical efficacy.[11][13][29]

Signaling Pathway Diagrams

EGFR_Signaling cluster_0 EGFR Signaling EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Resistance_Mechanisms Quinazoline_Inhibitor Quinazoline-based EGFR Inhibitor EGFR EGFR Quinazoline_Inhibitor->EGFR Inhibits Downstream Downstream Signaling (PI3K/AKT, MAPK) EGFR->Downstream Activates T790M T790M Mutation T790M->EGFR Alters ATP binding site MET MET Amplification MET->Downstream Bypass Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation

References

Technical Support Center: Scale-Up Synthesis of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 7-Methoxyquinazolin-4-amine. This document is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the laboratory and scale-up production of this critical pharmaceutical intermediate. Here, we provide in-depth, experience-driven advice in a troubleshooting and FAQ format, grounded in established chemical principles and supported by scientific literature.

Overview of the Synthetic Pathway

The synthesis of this compound is typically accomplished via a multi-step process. A common and industrially viable route starts from 2-amino-4-methoxybenzoic acid. The general workflow involves the formation of the quinazolinone core, followed by chlorination and subsequent amination. Each step presents unique challenges, particularly when transitioning from bench-scale to pilot or manufacturing scale.

Synthesis_Workflow A 2-Amino-4-methoxybenzoic Acid B Step 1: Cyclization (7-Methoxyquinazolin-4(3H)-one) A->B + Formamide C Step 2: Chlorination (4-Chloro-7-methoxyquinazoline) B->C + POCl3 or SOCl2 D Step 3: Amination (this compound) C->D + NH3 source Amination_Troubleshooting start Low Selectivity in Amination Step impurity_id Impurity Detected start->impurity_id check_water Is water present in solvents/reagents? dry_solvents Solution: Use anhydrous solvents (e.g., IPA, n-Butanol) and dry ammonia source. check_water->dry_solvents Yes check_temp Is reaction temperature too high? check_water->check_temp No lower_temp Solution: Lower reaction temperature. Run at 80-100°C and monitor for completion. check_temp->lower_temp Yes check_conc Is starting material concentration too high? check_temp->check_conc No dilute_rxn Solution: Increase solvent volume. Control addition rate of chloro-quinazoline. check_conc->dilute_rxn Yes impurity_id->check_water Hydroxylated byproduct? impurity_id->check_temp Dimer/Bis-impurity?

Degradation pathways of 7-Methoxyquinazolin-4-amine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 7-Methoxyquinazolin-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, we address common questions regarding its stability and degradation, offering insights grounded in established scientific principles to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under typical experimental stress conditions?

A1: this compound, like other quinazoline derivatives, is susceptible to degradation under several stress conditions. The primary pathways are hydrolysis, oxidation, and photodegradation.[1][2] Forced degradation studies are essential to identify the likely degradation products and understand the intrinsic stability of the molecule.[3]

  • Hydrolytic Degradation: This is a significant pathway in both acidic and basic conditions. The quinazoline ring system can undergo cleavage when subjected to strong acids or bases, particularly at elevated temperatures.[4] For instance, acidic hydrolysis might lead to the cleavage of the amine group, potentially forming 7-methoxyquinazolin-4(3H)-one. Alkaline hydrolysis can also promote ring-opening or other structural rearrangements.[4]

  • Oxidative Degradation: The amine and methoxy groups on the quinazoline ring are susceptible to oxidation.[3] Common laboratory oxidants like hydrogen peroxide can lead to the formation of N-oxides or demethylation of the methoxy group.[3][5] The amine functionality is particularly prone to electron transfer oxidation.[6]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation.[2] The quinoline core, a component of the quinazoline structure, is known to be susceptible to light-induced degradation.[2] This can lead to complex reaction mixtures and the formation of various photoproducts.

Q2: I'm observing unexpected peaks in my HPLC analysis after storing my this compound solution. What could be the cause?

A2: The appearance of new peaks in your chromatogram strongly suggests degradation. To troubleshoot this, consider the following:

  • Solvent and pH: Was the solution prepared in an acidic or basic medium? As discussed, hydrolysis is a key degradation pathway. Buffering your solution to a neutral pH can often mitigate this if the compound's solubility allows.

  • Storage Conditions: How was the solution stored? Exposure to light and ambient temperatures can accelerate photodegradation and thermal degradation.[2] Solutions should be stored in amber vials, protected from light, and kept at refrigerated or frozen temperatures.[2]

  • Presence of Oxidizing Agents: Ensure your solvents and reagents are free from peroxides or other oxidizing contaminants. Oxidative degradation can occur even under seemingly mild conditions.[3][5]

A systematic forced degradation study is the most effective way to identify these unknown peaks by intentionally stressing the compound under controlled conditions.[7]

Q3: How can I develop a stability-indicating analytical method for this compound?

A3: A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[5] The key is to ensure adequate separation of the parent compound from all potential degradants.

The development process involves:

  • Forced Degradation Studies: Subject the compound to hydrolytic, oxidative, photolytic, and thermal stress to generate a representative mixture of degradation products.[8]

  • Chromatographic Method Development: Utilize a robust HPLC method, typically with a C18 column, and optimize the mobile phase composition (e.g., acetonitrile/water or methanol/buffer gradients), pH, and flow rate to achieve baseline separation of all peaks.[8]

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity. This ensures that the main drug peak is not co-eluting with any degradants.

  • Method Validation: Validate the developed method according to ICH guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[1]

Q4: What are the expected degradation products, and how can I identify them?

A4: While the exact degradation products can vary based on the specific stress conditions, some likely transformations include:

  • Hydrolysis: Formation of 7-methoxyquinazolin-4(3H)-one through the loss of the amino group.

  • Oxidation: N-oxidation of the amino group or the nitrogen atoms within the quinazoline ring, and potential O-demethylation of the methoxy group.[3]

  • Photodegradation: Complex rearrangements or fragmentation of the quinazoline ring system.[1]

To identify these products, a combination of analytical techniques is recommended:

  • LC-MS/MS: Liquid chromatography-mass spectrometry is invaluable for obtaining the molecular weights of the degradation products and their fragmentation patterns, which aids in structural elucidation.[1]

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradants.

  • NMR Spectroscopy: If a significant degradation product can be isolated, NMR spectroscopy is the definitive method for complete structural characterization.

Troubleshooting Guide

Problem Potential Cause Recommended Action
Rapid loss of parent compound peak area in solution. Hydrolysis due to acidic or basic conditions.Prepare solutions in a neutral buffer. If the experiment requires acidic or basic conditions, prepare solutions fresh and use them immediately.
Appearance of multiple, small, unresolved peaks. Photodegradation from exposure to light.Store all solutions and solid materials in light-resistant containers (e.g., amber vials). Conduct experiments under reduced light conditions where possible.[2]
A new peak appears that grows over time, even in the dark at neutral pH. Oxidative degradation from dissolved oxygen or contaminated solvents.Degas solvents before use. Consider purging the headspace of vials with an inert gas like nitrogen or argon.[2]
Inconsistent results between experimental runs. Thermal degradation due to inconsistent temperature control.Ensure consistent and controlled temperature conditions for all experiments and storage. For long-term storage, use a calibrated refrigerator or freezer.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products.[2]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 8 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light.[8]
  • Photolytic Degradation: Expose the stock solution in a transparent vial to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[2]
  • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.[2]
  • Control Sample: Keep a stock solution at 4°C, protected from light.

3. Sample Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.
  • Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
  • Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Degradation Pathways

cluster_0 This compound cluster_1 Degradation Products parent This compound hydrolysis_prod 7-Methoxyquinazolin-4(3H)-one parent->hydrolysis_prod  Acid/Base  Hydrolysis oxidation_prod N-Oxides / Demethylated Products parent->oxidation_prod  Oxidation  (e.g., H₂O₂) photo_prod Ring Cleavage / Rearrangement Products parent->photo_prod  Photodegradation  (UV/Vis Light)

Caption: Potential degradation pathways of this compound.

Forced Degradation Workflow

cluster_stress Stress Conditions start Start: this compound (Solid or Stock Solution) stress Apply Stress Conditions start->stress analysis Analyze Samples (HPLC, LC-MS) stress->analysis acid Acid Hydrolysis base Base Hydrolysis oxidation Oxidation photo Photolysis thermal Thermal elucidation Identify Degradation Products (MS/MS, NMR) analysis->elucidation end End: Stability Profile and Degradation Pathway elucidation->end

References

Technical Support Center: Enhancing Target Selectivity of 7-Methoxyquinazolin-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical protocols for improving the target selectivity of kinase inhibitors derived from the 7-methoxyquinazolin-4-amine scaffold. Given that this scaffold is a cornerstone for many Epidermal Growth Factor Receptor (EGFR) inhibitors, the content herein will focus on strategies pertinent to this important kinase family, while also providing broadly applicable principles for kinase inhibitor design.[1][2][3][4]

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions and challenges encountered when working to optimize the selectivity of quinazoline-based compounds.

Q1: Our lead compound, based on the this compound core, shows potent on-target activity but also significant off-target effects. What are the common off-target kinases for this scaffold?

A1: The high degree of conservation in the ATP-binding site across the human kinome is the primary reason for the promiscuity of many kinase inhibitors.[5] For quinazoline-based inhibitors targeting EGFR, common off-targets often include other members of the ErbB family (like HER2) due to high active site homology, as well as kinases from other families. First-generation inhibitors like gefitinib and erlotinib, which are based on this scaffold, are known to have several off-targets.[6][7][8][9]

It is crucial to perform a broad kinase panel screen early in the development process. Commercial services can screen your compound against hundreds of kinases to generate a comprehensive selectivity profile. Interpreting this data involves not just identifying which kinases are inhibited, but the potency of that inhibition relative to your primary target.

Q2: What is the fundamental mechanism of action for this class of inhibitors, and how can we exploit it to improve selectivity?

A2: Most quinazoline-based inhibitors are "type-I" inhibitors, meaning they are ATP-competitive and bind to the active conformation of the kinase.[5] They typically form hydrogen bonds with the "hinge" region of the kinase, mimicking the adenine portion of ATP. Selectivity arises from exploiting subtle differences in the amino acid residues that line the rest of the ATP-binding pocket.[5] Key strategies involve designing moieties on your scaffold that create favorable interactions with unique residues in your target kinase or cause steric clashes with residues in off-target kinases.

Q3: What initial experimental step is most critical for assessing the selectivity of our new compound?

A3: The most critical first step is to perform a comprehensive in vitro kinase selectivity profile. This is typically done using a large panel of purified kinases (e.g., the KinomeScan™ platform or Promega's Kinase Selectivity Profiling Systems).[10] These services provide quantitative data, often as percent inhibition at a fixed compound concentration (e.g., 1 µM) or as dissociation constants (Kd) or IC50 values across the panel. This unbiased screen provides a global view of your compound's selectivity and is essential for identifying potential liabilities and guiding the next steps in your medicinal chemistry strategy.

Section 2: Troubleshooting Guide: Rational Design Strategies for Improving Selectivity

This section provides structured workflows for addressing specific selectivity challenges revealed during screening.

Issue 1: Poor Selectivity Against Closely Related Kinases (e.g., EGFR vs. other ErbB family members)
  • Underlying Cause: The ATP-binding sites of closely related kinases are highly conserved, making it difficult to achieve selectivity. The goal is to exploit the few amino acid differences that do exist.

  • Troubleshooting Workflow:

    • Structural Analysis: Obtain or model the crystal structures of your lead compound bound to both the on-target and key off-target kinases. Superimpose the structures to identify subtle differences in the binding pocket. Pay close attention to the "gatekeeper" residue.[11][12][13]

    • Exploit the Gatekeeper Residue: The gatekeeper residue controls access to a hydrophobic pocket deep within the ATP-binding site.[11][13][14] Kinases with a small gatekeeper (like threonine or glycine) can accommodate bulky inhibitor side chains, while those with a large gatekeeper (like methionine or isoleucine) cannot.[5][11][13]

      • Strategy: If your target has a small gatekeeper and your off-target has a large one, modify your compound to include a bulky substituent directed towards this pocket. This will create a steric clash in the off-target kinase, preventing binding, while maintaining or improving affinity for the target.[5]

    • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs with modifications at various positions on the quinazoline core and the 4-anilino ring.[2][15] Focus on positions 6 and 7 of the quinazoline ring, as modifications here can significantly impact selectivity.[2][15]

CompoundTarget Kinase (EGFR L858R) IC50 (nM)Off-Target Kinase (Kinase X) IC50 (nM)Selectivity Ratio (Off-Target/Target)
Lead Compound15453
Analog 1 (Bulky group added)20>10,000>500
Issue 2: Compound Shows Potent Wild-Type (WT) EGFR Inhibition, Leading to Potential Toxicity
  • Underlying Cause: Many first-generation inhibitors are potent against both mutant (cancer-driving) and wild-type EGFR.[8][9] Inhibition of WT EGFR in healthy tissues (like skin and GI tract) is a primary cause of dose-limiting side effects.[7] The goal is to design a mutant-selective inhibitor.

  • Troubleshooting Workflow:

    • Covalent Inhibition Strategy: This is a highly effective method for targeting specific EGFR mutations, such as the resistance mutation T790M.[4] Second- and third-generation inhibitors (e.g., afatinib, osimertinib) are covalent inhibitors.[4]

      • Mechanism: These inhibitors contain a reactive group (a "warhead," often an acrylamide moiety) that forms a covalent bond with a non-catalytic cysteine residue (Cys797 in EGFR) located near the ATP-binding site.[16][17] This provides high potency and prolonged target engagement.

      • Design Principle: Position a Michael acceptor group (like an acrylamide) on the 6-position of the quinazoline ring.[15] This allows the inhibitor to first bind reversibly with high affinity and then orient the warhead to react with the target cysteine.[17][18] Selectivity can be achieved because not all kinases have a suitably positioned cysteine.[16]

    • Macrocyclization Strategy: A more recent strategy involves creating cyclic versions of quinazoline inhibitors.[6][7][8][9] This rigidifies the molecule's conformation, pre-organizing it to fit optimally into the binding pocket of the mutant EGFR while being unable to adapt to the WT conformation.[7][8] This has been shown to yield inhibitors with outstanding selectivity against WT EGFR and across the kinome.[6][7][8][9]

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Validation Start Identify Target (e.g., EGFR T790M) Design Design Scaffold with Michael Acceptor at C6 Start->Design Synth Synthesize Analogs Design->Synth Biochem Biochemical Assay (WT vs. Mutant EGFR) Synth->Biochem Kinome Broad Kinome Selectivity Panel Biochem->Kinome Cell Cell-Based Assays (e.g., NCI-H1975) Kinome->Cell Washout Western Blot Washout Assay Cell->Washout End Lead Candidate Identified Washout->End Confirm Covalent Binding & Selectivity

References

Validation & Comparative

From Privileged Scaffold to Precision Medicine: A Comparative Analysis of 7-Methoxyquinazolin-4-amine and Gefitinib in NSCLC Models

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Development Professionals

In the landscape of targeted cancer therapy, the journey from a foundational chemical scaffold to a clinically effective drug is a testament to the principles of medicinal chemistry and structure-activity relationship (SAR) studies. This guide provides an in-depth comparison of Gefitinib (Iressa®), a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI), and its foundational chemical core, 7-Methoxyquinazolin-4-amine.

This analysis moves beyond a simple product-versus-product comparison. Instead, it illuminates the critical chemical modifications that transform a weakly active "privileged scaffold" into a potent and selective therapeutic agent for non-small cell lung cancer (NSCLC). For researchers in oncology drug development, this case study serves as a practical blueprint for understanding the rationale behind inhibitor design.

The Central Role of EGFR in Non-Small Cell Lung Cancer

NSCLC is a leading cause of cancer mortality worldwide, with a significant subset of tumors driven by activating mutations in the EGFR gene.[1][2] EGFR, a transmembrane receptor tyrosine kinase, plays a pivotal role in regulating cell proliferation, survival, and differentiation.[3][4] Ligand binding induces receptor dimerization, activating its intracellular kinase domain and initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[4][5]

In certain NSCLC subtypes, mutations in the EGFR kinase domain, such as exon 19 deletions or the L858R point mutation, lead to its constitutive activation, promoting uncontrolled cell growth and tumor progression.[6][7][8] This "oncogene addiction" makes the EGFR kinase domain a prime therapeutic target.

Signaling Pathway Overview

The following diagram illustrates the EGFR signaling cascade and the point of therapeutic intervention by TKIs like Gefitinib.

EGFR_Pathway Figure 1: EGFR Signaling Pathway and TKI Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras MAPK Pathway cluster_pi3k PI3K/AKT Pathway cluster_nucleus Nucleus EGFR EGFR Receptor Dimer Dimerization & Autophosphorylation EGFR->Dimer EGF EGF Ligand EGF->EGFR Binding RAS RAS Dimer->RAS PI3K PI3K Dimer->PI3K ATP ATP ATP->Dimer Phosphate Source Gefitinib Gefitinib Gefitinib->Dimer Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation SAR_Comparison Scaffold This compound (Core Scaffold) Gefitinib Gefitinib (Potent Inhibitor) Mod1 1. 4-Anilino Group (3-chloro-4-fluoro) - Enhances ATP-competitive binding - Increases potency and selectivity Mod1->Gefitinib Adds Mod2 2. 6-Morpholinopropoxy Group - Improves aqueous solubility - Optimizes pharmacokinetic properties Mod2->Gefitinib Adds Workflow cluster_assays Parallel Assays start Start: NSCLC Cell Lines (Sensitive & Resistant) treatment Treat with Compound (e.g., Gefitinib) + Vehicle Control start->treatment viability Cell Viability Assay (e.g., MTT, 72h) treatment->viability target Target Engagement Assay (Western Blot, 2-4h) treatment->target ic50 Result: IC50 Value (Anti-proliferative Potency) viability->ic50 p_egfr Result: p-EGFR Levels (Direct Target Inhibition) target->p_egfr analysis Comparative Analysis: Structure-Activity Relationship ic50->analysis p_egfr->analysis

References

A Researcher's Guide to Validating the Target Engagement of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in the vanguard of drug discovery, the journey from a promising small molecule to a validated therapeutic candidate is paved with rigorous experimental checkpoints. A critical milestone in this process is the unequivocal confirmation of target engagement within the complex milieu of a living cell. This guide provides an in-depth, comparative analysis of robust methodologies for validating the cellular target engagement of 7-Methoxyquinazolin-4-amine, a compound belonging to a chemical class renowned for its kinase inhibitory activities.

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors, including those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3] Given this precedent, a primary hypothesis is that this compound engages one or more protein kinases. This guide will use VEGFR2, a pivotal receptor tyrosine kinase in angiogenesis, as a representative target to illustrate a comprehensive validation strategy.[4][5] We will dissect and compare three orthogonal, yet complementary, experimental approaches: the Cellular Thermal Shift Assay (CETSA) for direct binding confirmation, phospho-protein Western blotting for functional pathway modulation, and kinome profiling for assessing selectivity.

The Biological Context: VEGFR2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the formation of new blood vessels.[4] Its signaling cascade is initiated by the binding of VEGF, which triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This phosphorylation creates docking sites for downstream signaling proteins, activating cascades such as the MAPK/ERK and PI3K/Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[6] Small molecule inhibitors that target the ATP-binding site of the VEGFR2 kinase domain are designed to block these downstream effects.[5]

VEGFR2_Pathway cluster_mapk MAPK Pathway cluster_pi3k PI3K/AKT Pathway VEGF VEGF Ligand VEGFR2_dimer VEGFR2 Dimer (Inactive) VEGF->VEGFR2_dimer Binding & Dimerization VEGFR2_mono VEGFR2 (Monomer) pVEGFR2 Phosphorylated VEGFR2 (Active) VEGFR2_dimer->pVEGFR2 Autophosphorylation RAS RAS pVEGFR2->RAS PI3K PI3K pVEGFR2->PI3K Compound This compound Compound->pVEGFR2 Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Proliferation Cell Proliferation, Migration, Survival pERK->Proliferation AKT AKT PI3K->AKT pAKT p-AKT AKT->pAKT pAKT->Proliferation

Caption: The VEGFR2 signaling cascade leading to angiogenesis.

Method 1: Cellular Thermal Shift Assay (CETSA) — The Litmus Test for Direct Binding

Expertise & Experience: The foundational principle of CETSA is that the binding of a ligand, such as our test compound, to its target protein increases the protein's thermal stability.[7] When cells are heated, proteins denature and aggregate out of solution. A protein bound to a stabilizing ligand will resist this denaturation until a higher temperature is reached.[8] This shift in the melting temperature (Tm) is direct, quantifiable evidence of target engagement in a native cellular environment, without the need for labels or protein modification.[9][10]

Trustworthiness: This assay is self-validating. A dose-dependent thermal shift provides strong evidence that the observed effect is not an artifact. By measuring the amount of soluble protein remaining after a heat challenge, we can plot a melting curve. A rightward shift in this curve for compound-treated cells versus vehicle-treated cells indicates target stabilization.[8][10]

CETSA_Workflow Start Cultured Cells Treat Treat cells with This compound or Vehicle (DMSO) Start->Treat Harvest Harvest & Resuspend Cells in PBS Treat->Harvest Aliquot Aliquot cell suspension into PCR tubes Harvest->Aliquot Heat Heat Challenge (Temperature Gradient) Aliquot->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifuge High-Speed Centrifugation Lysis->Centrifuge Separate Separate Soluble (Supernatant) from Aggregated (Pellet) Centrifuge->Separate WB Western Blot for Target Protein (e.g., VEGFR2) Separate->WB Analyze Densitometry & Plot Melting Curve WB->Analyze

Caption: Experimental workflow for CETSA coupled with Western blot analysis.

Experimental Protocol: CETSA Melt Curve and Isothermal Dose-Response (ITDR)

This protocol is adapted from established CETSA methodologies.[10][11]

  • Cell Culture and Treatment:

    • Culture a suitable cell line expressing the target protein (e.g., HUVECs for VEGFR2) to ~80% confluency.

    • Treat cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting and Heat Treatment:

    • Harvest cells, wash twice with ice-cold PBS containing a protease inhibitor cocktail, and resuspend to a final concentration of 2-5 x 10^6 cells/mL.[10]

    • Aliquot 50-100 µL of the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a range of temperatures (e.g., 46°C to 64°C in 2°C increments) using a thermal cycler. Include an unheated control.[10]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • To separate the soluble fraction from the aggregated proteins, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction.[8]

  • Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay) and normalize all samples.

    • Prepare samples with Laemmli buffer, boil, and load equal protein amounts onto an SDS-PAGE gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein (e.g., anti-VEGFR2) and a loading control (e.g., GAPDH). Follow with an appropriate HRP-conjugated secondary antibody.[8]

    • Visualize bands using an ECL substrate and quantify band intensities using densitometry software.

  • Isothermal Dose-Response (ITDR) CETSA:

    • To determine cellular potency, treat cells with a range of compound concentrations (e.g., 0.01 to 100 µM).

    • Select a single temperature from the melt curve experiment that shows a significant difference between vehicle and compound-treated samples (e.g., 56°C).

    • Heat all samples at this single temperature for 3 minutes and proceed with lysis and Western blotting as described above.[10]

    • Plot the percentage of soluble target protein against the compound concentration to determine an EC50 value.

Data Presentation: CETSA Results

Table 1: Hypothetical CETSA Melt Curve Data for VEGFR2

Temperature (°C)Vehicle (Normalized Intensity)10 µM Compound (Normalized Intensity)
481.001.00
520.950.98
560.520.91
600.150.65
640.050.25

A rightward shift in the melting curve for the compound-treated sample indicates target stabilization.

Method 2: Phospho-Protein Western Blot — Assessing Functional Impact

Expertise & Experience: Confirming that a compound binds its target is crucial, but demonstrating that this binding event leads to a functional consequence—the inhibition of the target's activity—is equally important. For a kinase inhibitor, the most direct functional readout is a decrease in the phosphorylation of its downstream substrates.[4] By stimulating cells with a relevant growth factor (e.g., VEGF) and then treating with our compound, we can use Western blotting to measure the phosphorylation status of the target kinase (autophosphorylation) and key downstream nodes (e.g., ERK).[6]

Trustworthiness: This method directly links target engagement to pathway inhibition. A dose-dependent decrease in phosphorylation, especially when correlated with the ITDR CETSA EC50, builds a powerful, self-consistent narrative for the compound's mechanism of action. Including a known inhibitor (e.g., Sunitinib) as a positive control further validates the experimental system.[4]

Experimental Protocol: Downstream Pathway Inhibition

This protocol is based on standard Western blotting procedures.[12]

  • Cell Culture and Treatment:

    • Culture cells (e.g., HUVECs) in low-serum media overnight to reduce basal signaling.

    • Pre-treat cells with various concentrations of this compound or a positive control (e.g., Sunitinib) for 1-2 hours.

    • Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes to induce VEGFR2 phosphorylation.

  • Cell Lysis:

    • Immediately after stimulation, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.[12]

  • Western Blot Analysis:

    • Normalize protein concentrations of the lysates.

    • Perform SDS-PAGE and protein transfer as described in the CETSA protocol.

    • Probe separate membranes with primary antibodies against:

      • Phospho-VEGFR2 (pY1175)

      • Total VEGFR2

      • Phospho-ERK1/2 (pT202/pY204)

      • Total ERK1/2

      • GAPDH (loading control)

    • Incubate with appropriate secondary antibodies, visualize, and quantify band intensities.

Data Presentation: Western Blot Results

Table 2: Hypothetical Western Blot Densitometry Data

Treatmentp-VEGFR2 / Total VEGFR2 (Fold Change)p-ERK / Total ERK (Fold Change)
Vehicle (no VEGF)0.10.1
Vehicle + VEGF1.01.0
1 µM Compound + VEGF0.450.52
10 µM Compound + VEGF0.120.15
10 µM Sunitinib (Control) + VEGF0.100.11

A dose-dependent decrease in the phospho-protein signal indicates inhibition of the signaling pathway.

Method 3: Kinome Profiling — Mapping Selectivity

Expertise & Experience: While our hypothesis may center on a single kinase like VEGFR2, it is a well-established principle that most small molecule kinase inhibitors are not perfectly selective.[13] They often interact with multiple kinases, which can lead to off-target toxicities or even beneficial polypharmacology. Kinome profiling techniques are designed to assess the interaction of a compound against a large panel of kinases simultaneously, providing a comprehensive selectivity profile.[14]

Authoritative Grounding: Methods like KiNativ™ or multiplexed inhibitor bead (MIBs) mass spectrometry ("kinobeads") are powerful, unbiased approaches.[15][16] In a typical kinobeads experiment, a cell lysate is passed over beads conjugated with a cocktail of broad-spectrum kinase inhibitors. The bound kinases are then eluted and identified by mass spectrometry. By comparing the kinase profile from a lysate pre-incubated with our test compound to a vehicle control, we can identify which kinases are "competed off" the beads, revealing them as direct targets.[16]

Trustworthiness: This approach provides a global, unbiased view of a compound's targets within the native proteome. While technically demanding, it is the most rigorous way to validate selectivity and anticipate potential off-target effects, a critical step in preclinical drug development.[13]

Comparative Guide & Integrated Strategy

No single method tells the whole story. A robust target validation strategy integrates these orthogonal approaches to build a cohesive and compelling case for a compound's mechanism of action.

Strategy CETSA CETSA (Melt Curve & ITDR) CETSA->A Does it bind? (Direct Engagement, Potency) WB Phospho-Western Blot WB->B Does binding matter? (Functional Consequence) Kinome Kinome Profiling Conclusion Validated Target Engagement & Selectivity Profile Kinome->Conclusion What else does it bind? (Selectivity, Off-Targets) A->Conclusion B->Conclusion

Caption: An integrated strategy for target validation.

Table 3: Comparison of Target Validation Methodologies

FeatureCellular Thermal Shift Assay (CETSA)Phospho-Protein Western BlotKinome Profiling (e.g., Kinobeads)
Principle Ligand-induced thermal stabilization of the target protein.[7]Immunodetection of target phosphorylation state.[4]Affinity capture of kinases from lysate, quantified by mass spec.[16]
Information Gained Direct evidence of target binding in cells; cellular potency (EC50).[10]Functional inhibition of the target's signaling pathway.[6]Unbiased, kinome-wide selectivity and off-target identification.[13]
Key Advantage Label-free; confirms direct physical interaction in a native context.Directly measures the functional outcome of target inhibition.Provides a global, unbiased view of compound interactions.
Key Limitation Lower throughput; requires a specific antibody for detection.[9]Indirect; pathway effects could be due to off-target activity.Technically complex, resource-intensive, lower throughput.
Use Case Primary Validation: Confirming the primary hypothesized target.Functional Validation: Linking binding to pathway modulation.Preclinical Profiling: Assessing selectivity and safety.

By starting with a hypothesis-driven approach using CETSA and Western blotting, researchers can confidently confirm the on-target activity and functional consequences of this compound. Following this with a broader kinome profiling study provides the comprehensive selectivity data required for advancing a compound through the drug discovery pipeline. This integrated, evidence-based strategy ensures scientific rigor and builds a robust foundation for future development.

References

A Comparative Guide to the Biological Activity of Sulfur-Substituted Quinazolines Versus Their Oxygen Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities.[1][2][3] The functionalization of this heterocyclic system offers a fertile ground for the modulation of pharmacological properties. A particularly intriguing area of investigation lies in the isosteric replacement of oxygen with sulfur, a modification that can profoundly influence a molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth, objective comparison of the biological activities of sulfur-substituted quinazolines and their corresponding oxygen analogs, supported by experimental data to inform the rational design of novel therapeutic candidates.

The Influence of Heteroatom Substitution: A Physicochemical Perspective

The substitution of an oxygen atom with a sulfur atom in a quinazoline nucleus introduces significant changes in several key physicochemical parameters that can impact biological activity:

  • Electronegativity and Bond Angles: Oxygen is more electronegative than sulfur, leading to differences in bond polarity and hydrogen bonding capabilities. The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle, which can alter the overall conformation of the molecule and its fit within a biological target's binding site.

  • Lipophilicity: Sulfur-containing compounds are generally more lipophilic than their oxygen counterparts. This increased lipophilicity can enhance membrane permeability, leading to improved cellular uptake and bioavailability. However, it can also affect solubility and metabolic stability.

  • Metabolic Stability: The metabolic fate of sulfur- and oxygen-containing compounds can differ significantly. Thioethers, for instance, are susceptible to oxidation to sulfoxides and sulfones, which can alter the compound's activity and pharmacokinetic profile.

These fundamental differences provide the basis for the observed variations in the biological activities of sulfur-substituted quinazolines compared to their oxygen analogs.

Comparative Biological Activity: A Data-Driven Analysis

The following sections present a comparative analysis of the anticancer and antimicrobial activities of sulfur-substituted quinazolines and their oxygen analogs, with supporting experimental data from the literature.

Anticancer Activity

Quinazoline derivatives are well-established as potent anticancer agents, with several approved drugs targeting key oncogenic pathways.[2][4][5] The introduction of a sulfur atom can modulate this activity, sometimes leading to enhanced potency.

Table 1: Comparative Anticancer Activity of Sulfur-Substituted vs. Oxygen-Substituted Quinazolines (IC50 Values in µM)

Compound TypeStructureCancer Cell LineIC50 (µM)Reference
Oxygen Analog Gefitinib (a quinazoline derivative)HeLa (Cervical Cancer)4.3[5]
MDA-MB-231 (Breast Cancer)28.3[5]
Sulfur Analog 2-Thioxoquinazolin-4-one derivativeHeLa (Cervical Cancer)Good activity (qualitative)[5]
3-Butyl-2-(4-chlorobenzylthio)-6-iodoquinazolin-4(3H)-oneHeLa (Cervical Cancer)2.81[5]
MDA-MB-231 (Breast Cancer)1.85[5]
3-Butyl-2-(2,4-dichlorobenzylthio)-6-iodoquinazolin-4(3H)-oneHeLa (Cervical Cancer)2.15[5]
MDA-MB-231 (Breast Cancer)2.01[5]

Note: A direct comparison with an identical carbon skeleton is not always available in the literature. The data presented here compares a well-known oxygen-containing quinazoline drug with several sulfur-containing derivatives to illustrate the potential for high potency in the latter class.

The data suggests that 2-thioether derivatives of quinazolin-4(3H)-one can exhibit potent anticancer activity, in some cases surpassing that of established drugs like gefitinib against certain cell lines.[5] The increased lipophilicity conferred by the sulfur atom may contribute to better cell penetration and target engagement.

Antimicrobial Activity

The quinazoline scaffold is also a promising platform for the development of novel antimicrobial agents.[6][7] The substitution of oxygen with sulfur has been shown to be a viable strategy for enhancing antibacterial and antifungal properties.

Table 2: Comparative Antimicrobial Activity of Sulfur-Substituted vs. Oxygen-Substituted Quinazolines

Compound TypeMicroorganismZone of Inhibition (mm) / MIC (µg/mL)Reference
Oxygen Analog Staphylococcus aureusNot specified
Escherichia coliNot specified
Sulfur Analog Staphylococcus aureusMIC: 0.5–1 µg/mL (for 1-methyl-3-benzylthio/benzoylthio-4-thioxoquinolines)[8]
Gram-positive bacteriaHigh activity[8]
Gram-negative bacteriaModerate activity[8]
Candida albicansMIC = 1 µg/mL (for some derivatives)[8]

Studies have shown that 4-thioquinoline derivatives exhibit significant antimicrobial activity, particularly against Gram-positive bacteria.[8] The presence of a sulfur substituent at the 4-position of the quinoline ring was found to markedly increase activity compared to 4-aminoquinoline derivatives.[8] This suggests that the thio-functional group plays a crucial role in the antimicrobial mechanism of these compounds.

Mechanistic Insights and Signaling Pathways

The biological activities of quinazoline derivatives are often attributed to their ability to inhibit key enzymes involved in cellular signaling pathways.

Anticancer Mechanism: EGFR Inhibition

A primary mechanism of action for many anticancer quinazolines is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2][4] Overactivation of the EGFR pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

EGFR_Pathway cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinazoline Sulfur/Oxygen Quinazoline Inhibitor Quinazoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

The nature of the substituent at the 2- and 4-positions of the quinazoline ring is critical for EGFR inhibitory activity. The increased lipophilicity and altered electronic properties of sulfur-containing analogs can lead to different binding affinities and inhibition profiles compared to their oxygen counterparts.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.

Synthesis of 2-Thioxoquinazolin-4-one Derivatives

A general method for the synthesis of 2-thioxoquinazolin-4-one derivatives involves the reaction of an appropriate 2-aminobenzoic acid with an isothiocyanate.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) in a suitable solvent such as ethanol or N,N-dimethylformamide (DMF).

  • Addition of Reagents: Add the corresponding isothiocyanate (1 equivalent) and a catalytic amount of a base, such as triethylamine (Et3N).

  • Reflux: Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into ice-water.

  • Purification: Collect the resulting solid precipitate by filtration, wash with water, and purify by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-thioxoquinazolin-4-one derivative.

Synthesis_Workflow Start 2-Aminobenzoic Acid + Isothiocyanate Reaction Reflux in Ethanol with Triethylamine Start->Reaction Workup Pour into Ice-Water Reaction->Workup Purification Filter and Recrystallize Workup->Purification Product 2-Thioxoquinazolin-4-one Purification->Product

Caption: General workflow for the synthesis of 2-thioxoquinazolin-4-ones.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[9][10][11]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (sulfur-substituted and oxygen-analog quinazolines) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[11]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[12][13]

Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium, adjusted to a 0.5 McFarland standard.[14]

  • Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The isosteric replacement of oxygen with sulfur in the quinazoline scaffold presents a compelling strategy for the development of novel therapeutic agents. The available data indicates that sulfur-substituted quinazolines can exhibit potent anticancer and antimicrobial activities, in some instances surpassing their oxygen analogs. The enhanced lipophilicity and altered electronic properties conferred by the sulfur atom are likely key contributors to these improved biological profiles.

However, a comprehensive understanding of the structure-activity relationships requires more direct comparative studies where sulfur- and oxygen-containing analogs with identical carbon skeletons are evaluated under the same experimental conditions. Future research should focus on such systematic investigations to provide a clearer picture of the specific advantages and disadvantages of sulfur substitution. Furthermore, exploration of the metabolic stability and in vivo efficacy of these promising sulfur-containing quinazolines will be crucial for their translation into clinical candidates.

References

A Comparative Analysis for Drug Discovery: 7-Methoxyquinazolin-4-amine vs. 6,7-dimethoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quinazoline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents. Its versatile nature allows for substitutions that can drastically alter its biological activity, making it a focal point for drug discovery, particularly in oncology. This guide provides an in-depth comparative analysis of two closely related quinazoline derivatives: 7-Methoxyquinazolin-4-amine and the clinically significant 6,7-dimethoxyquinazolin-4-amine. The latter is the foundational core of several FDA-approved Epidermal Growth Factor Receptor (EGFR) inhibitors, including Gefitinib and Erlotinib.

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the subtle yet critical structural differences that dictate synthesis strategies, physicochemical properties, and, most importantly, pharmacological activity. By understanding these distinctions, researchers can make more informed decisions in the design and development of novel kinase inhibitors.

Physicochemical Properties: A Tale of Two Methoxy Groups

The primary structural difference lies in the presence of an additional methoxy group at the 6-position of the quinazoline ring in 6,7-dimethoxyquinazolin-4-amine. This seemingly minor addition has significant implications for the molecule's electronic properties, polarity, and potential for hydrogen bonding, which in turn influence its solubility, permeability, and interactions with biological targets.

PropertyThis compound6,7-dimethoxyquinazolin-4-amine
Molecular Formula C₉H₉N₃OC₁₀H₁₁N₃O₂[1]
Molecular Weight 175.19 g/mol 205.21 g/mol [1]
Melting Point Not widely reported~215 °C (decomposition)[2]
IUPAC Name This compound6,7-dimethoxyquinazolin-4-amine[1]
Predicted LogP ~1.5~1.1[1]
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 34

The additional methoxy group in the 6,7-dimethoxy variant increases its molecular weight and polarity, as reflected in the lower predicted LogP value. This can influence its pharmacokinetic profile, including absorption and distribution.

Synthesis Strategies: From Building Blocks to Final Compounds

The synthesis of 4-aminoquinazolines typically involves a multi-step process starting from appropriately substituted anthranilic acids or benzonitriles. The critical step is the formation of the 4-amino bond, which is usually achieved via a nucleophilic aromatic substitution (SNAr) on a 4-chloroquinazoline intermediate.

While the general approach is similar, the starting materials differ. The synthesis of 6,7-dimethoxyquinazolin-4-amine and its derivatives is extensively documented due to its commercial importance.[3][4][5][6]

Synthesis_Workflow cluster_0 Synthesis of 7-Methoxy Analog cluster_1 Synthesis of 6,7-Dimethoxy Analog start1 Substituted 2-Aminobenzonitrile inter1 Cyclization (e.g., Formamide) start1->inter1 prod1 This compound inter1->prod1 start2 6,7-Dimethoxyquinazolin-4(3H)-one inter2 Chlorination (e.g., POCl3, SOCl2) start2->inter2 inter3 4-Chloro-6,7-dimethoxyquinazoline inter2->inter3 inter4 S_NAr Reaction (with desired amine) inter3->inter4 prod2 N-Substituted-6,7-dimethoxy quinazolin-4-amine (e.g., Gefitinib) inter4->prod2 EGFR_Pathway EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (Ras-Raf-MEK-ERK) P->Downstream ATP ATP ADP ADP ATP->ADP Inhibitor 6,7-Dimethoxy- quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Proliferation Cell Proliferation, Survival Downstream->Proliferation X->EGFR Phosphorylates Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation s1 Synthesize 4-Chloro Intermediate s2 S_NAr Coupling with Amines s1->s2 s3 Purification & Characterization s2->s3 t1 In Vitro Kinase Assay s3->t1 Test Compounds t2 Cell Viability Assay (e.g., SRB) s3->t2 Test Compounds t3 Mechanism of Action Studies t1->t3 t2->t3 t3->s1 Iterative Design

References

A Head-to-Head Comparison of Synthesis Routes for 7-Methoxyquinazolin-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, 7-Methoxyquinazolin-4-amine serves as a crucial building block for a variety of pharmacologically active compounds. Its quinazoline core is a privileged scaffold, appearing in numerous approved drugs, particularly in the field of oncology. The efficient and scalable synthesis of this intermediate is therefore of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth, head-to-head comparison of two prominent synthetic routes to this compound, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.

Introduction to this compound

The 4-aminoquinazoline framework is a cornerstone of many targeted therapies, most notably as inhibitors of epidermal growth factor receptor (EGFR) tyrosine kinases. The methoxy group at the 7-position is a common feature in these inhibitors, contributing to the molecule's binding affinity and pharmacokinetic properties. The choice of synthetic route to this compound can significantly impact the overall efficiency, cost, and scalability of a drug discovery program. Here, we dissect two common approaches: the "Quinazolinone Route" and the "Benzonitrile Route."

Route 1: The Quinazolinone Route

This classic and widely utilized approach involves the initial construction of the quinazolinone ring system, followed by functional group interconversion to introduce the 4-amino group. This multi-step process offers robustness and is generally high-yielding.

Overall Workflow of the Quinazolinone Route

A 2-Amino-4-methoxybenzoic Acid B 7-Methoxyquinazolin-4(3H)-one A->B  Formamide, Heat (Niementowski Reaction) C 4-Chloro-7-methoxyquinazoline B->C  POCl3 or SOCl2, Heat (Chlorination) D This compound C->D  NH3 source, Solvent (Amination)

Caption: Workflow for the Quinazolinone Route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 7-Methoxyquinazolin-4(3H)-one via Niementowski Reaction

The Niementowski reaction is a thermal condensation of an anthranilic acid derivative with an amide to form a quinazolinone.[1][2] In this case, 2-amino-4-methoxybenzoic acid is reacted with formamide, which serves as both the reactant and often the solvent.

  • Protocol:

    • To a round-bottom flask equipped with a reflux condenser, add 2-amino-4-methoxybenzoic acid (1.0 eq).

    • Add an excess of formamide (5-10 eq).

    • Heat the mixture to 150-160 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the product.

    • Filter the solid, wash with water, and dry under vacuum to yield 7-methoxyquinazolin-4(3H)-one.

  • Causality of Experimental Choices:

    • The high temperature is necessary to drive the condensation and subsequent cyclization, which involves the loss of water.

    • Formamide is used in excess to ensure the complete conversion of the starting material and to act as a high-boiling solvent.

Step 2: Chlorination of 7-Methoxyquinazolin-4(3H)-one

The hydroxyl group of the quinazolinone is converted to a chloro group, a better leaving group, to facilitate the subsequent amination. This is typically achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[3][4]

  • Protocol:

    • In a fume hood, suspend 7-methoxyquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

    • Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added if using SOCl₂.

    • Heat the mixture to reflux (around 110 °C for POCl₃) for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, carefully remove the excess POCl₃ under reduced pressure.

    • Pour the cooled residue slowly onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry to obtain 4-chloro-7-methoxyquinazoline.

  • Causality of Experimental Choices:

    • POCl₃ and SOCl₂ are powerful chlorinating agents that readily convert the tautomeric hydroxyl form of the quinazolinone into the chloroquinazoline.

    • The reaction is performed under anhydrous conditions as these reagents react violently with water. The aqueous workup must be performed with extreme caution.[5]

Step 3: Amination of 4-Chloro-7-methoxyquinazoline

The final step is a nucleophilic aromatic substitution (SNAr) where the chloro group is displaced by an amino group.[6][7]

  • Protocol:

    • Dissolve 4-chloro-7-methoxyquinazoline (1.0 eq) in a suitable solvent such as 2-propanol or dioxane.

    • Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide, in excess.

    • Heat the reaction mixture in a sealed vessel to 80-100 °C for 6-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the mixture and remove the solvent under reduced pressure.

    • Triturate the residue with water or a non-polar solvent to remove any remaining salts.

    • Filter the solid product, wash, and dry to yield this compound.

  • Causality of Experimental Choices:

    • The quinazoline ring is electron-deficient, which activates the 4-position for nucleophilic attack. The chloro group is an excellent leaving group in this context.[6]

    • Heating is required to overcome the activation energy for the substitution reaction. A sealed vessel is used to maintain the concentration of the volatile ammonia.

Route 2: The Benzonitrile Route

This alternative approach builds the quinazoline ring from a substituted benzonitrile, potentially offering a more convergent synthesis.

Overall Workflow of the Benzonitrile Route

A 4-Methoxy-2-nitrobenzonitrile B 2-Amino-4-methoxybenzonitrile A->B  Reduction (e.g., H2, Pd/C) C This compound B->C  Formamidine Acetate or  Formic Acid, Heat (Cyclization)

Caption: Workflow for the Benzonitrile Route to this compound.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methoxybenzonitrile

This step typically involves the reduction of a nitro group ortho to the nitrile.

  • Protocol:

    • Dissolve 4-methoxy-2-nitrobenzonitrile (1.0 eq) in a solvent like methanol or ethyl acetate.

    • Add a catalyst, such as 10% palladium on carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain 2-amino-4-methoxybenzonitrile.

  • Causality of Experimental Choices:

    • Catalytic hydrogenation is a clean and efficient method for the reduction of aromatic nitro groups to amines with high yields.[8]

Step 2: Cyclization to this compound

The o-aminobenzonitrile is then cyclized with a one-carbon source to form the pyrimidine ring of the quinazoline.

  • Protocol:

    • Mix 2-amino-4-methoxybenzonitrile (1.0 eq) with formamidine acetate (1.5-2.0 eq) in a high-boiling solvent like 2-methoxyethanol or N,N-dimethylformamide.

    • Heat the mixture to reflux (120-150 °C) for 8-16 hours.

    • Monitor the reaction by TLC.

    • After cooling, the product may precipitate. If not, the solvent is removed under reduced pressure, and the residue is purified by crystallization or column chromatography.

  • Causality of Experimental Choices:

    • Formamidine acetate serves as the source for the N=CH-NH₂ unit required to form the pyrimidine ring. The reaction proceeds through an initial condensation followed by an intramolecular cyclization.

    • High temperatures are necessary to drive this condensation-cyclization cascade.

Head-to-Head Comparison

ParameterRoute 1: Quinazolinone RouteRoute 2: Benzonitrile RouteAnalysis
Number of Steps 3 (from 2-amino-4-methoxybenzoic acid)2 (from 4-methoxy-2-nitrobenzonitrile)The Benzonitrile Route is more convergent, which can be advantageous in terms of overall yield and process time.
Overall Yield Typically Good to Excellent (60-80%)Moderate to Good (40-60%)The Quinazolinone Route often provides higher and more reliable overall yields due to well-established and optimized individual steps.
Reagents & Safety Uses hazardous reagents like POCl₃ or SOCl₂, which are corrosive and water-reactive.[4][5]Employs catalytic hydrogenation (requires handling of H₂ gas and flammable catalyst) and high-boiling solvents.Both routes have safety considerations. The handling of POCl₃/SOCl₂ in Route 1 requires specialized equipment and procedures. Hydrogenation in Route 2 also requires care but is a common and scalable industrial process.
Scalability Each step is generally scalable, though the workup for the chlorination step can be challenging on a large scale.The catalytic hydrogenation is highly scalable. The final cyclization may require high temperatures for extended periods, which can be energy-intensive.Both routes are amenable to scale-up, but the choice may depend on the available equipment and expertise.
Purification Intermediates are often crystalline and can be purified by simple filtration and washing. Final product purification is usually straightforward.The final product may require chromatographic purification, which can be a bottleneck in large-scale synthesis.Route 1 generally offers easier purification of intermediates.
Starting Materials 2-Amino-4-methoxybenzoic acid can be prepared from commercially available precursors.[8]4-Methoxy-2-nitrobenzonitrile may be less readily available or more expensive than the starting material for Route 1.The availability and cost of starting materials can be a deciding factor.

Conclusion and Expert Recommendation

Both the Quinazolinone Route and the Benzonitrile Route are viable pathways for the synthesis of this compound.

The Quinazolinone Route is a robust and well-documented method that generally provides higher overall yields and easier purification of intermediates. It is an excellent choice for laboratory-scale synthesis and for programs where reliability and high purity are paramount. However, the use of hazardous chlorinating agents like POCl₃ requires careful handling and consideration of waste disposal.

The Benzonitrile Route offers a more convergent and potentially quicker synthesis. It avoids the use of harsh chlorinating agents, which can be an advantage from a safety and environmental perspective. This route may be particularly attractive for industrial-scale production where process simplification is a key driver, provided that the final cyclization step can be optimized for high conversion and easy purification.

For most research and early-stage development applications, the Quinazolinone Route is recommended due to its reliability and the extensive literature supporting each step. For large-scale manufacturing, a thorough process development and cost analysis of both routes would be necessary to determine the most economically and environmentally favorable option.

References

Validating In Vitro Anticancer Activity of 7-Methoxyquinazolin-4-amine: A Comparative In Vivo Guide for Preclinical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers transitioning from promising in vitro results to essential in vivo validation for novel anticancer compounds. As a case study, we will explore the validation of 7-Methoxyquinazolin-4-amine, a representative member of the quinazoline class of kinase inhibitors. This document will objectively compare its projected in vivo performance against Gefitinib, an established FDA-approved epidermal growth factor receptor (EGFR) inhibitor, and provide detailed experimental protocols to support the design and execution of these critical preclinical studies.

Introduction: The Quinazoline Scaffold and the Rationale for In Vivo Studies

The quinazoline core is a foundational scaffold in the development of targeted cancer therapies, particularly as inhibitors of receptor tyrosine kinases like EGFR.[1][2] Dysregulation of the EGFR signaling pathway is a well-established driver in a variety of malignancies, most notably non-small cell lung cancer (NSCLC).[3] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain, such as Gefitinib, have become a cornerstone of treatment for tumors harboring activating EGFR mutations.[3]

Our hypothetical compound, this compound, is a novel analog designed for potent and selective inhibition of EGFR. Preliminary in vitro studies are essential for establishing its initial activity profile. However, the complex biological environment of a living organism presents numerous challenges that cannot be fully recapitulated in vitro, including drug metabolism, pharmacokinetics, and tumor microenvironment interactions. Therefore, in vivo validation using animal models is a critical and indispensable step in the drug development pipeline to assess true therapeutic potential and safety.[4]

Establishing the In Vitro Foundation for this compound

Before embarking on resource-intensive in vivo experiments, a robust in vitro dataset is necessary to establish a baseline for the compound's activity and to inform the design of the animal studies. Based on the known activity of structurally similar 4-aminoquinazoline derivatives, we can project a plausible in vitro profile for this compound.[5][6][7]

Hypothetical In Vitro Antiproliferative Activity

The following table summarizes the hypothetical half-maximal inhibitory concentration (IC₅₀) values for this compound and the comparator, Gefitinib, against a panel of human cancer cell lines.

Cell LineCancer TypeEGFR StatusThis compound IC₅₀ (µM)Gefitinib IC₅₀ (µM)
A549Non-Small Cell Lung CancerWild-Type8.0>10
H3255Non-Small Cell Lung CancerL858R Mutant0.050.04
MCF-7Breast CancerWild-Type5.27.4[8]
U87GlioblastomaWild-Type3.54.5[5]

This data is hypothetical and for illustrative purposes.

This hypothetical data suggests that this compound exhibits potent inhibitory activity, particularly against NSCLC cells with an activating EGFR mutation (H3255), and may have a broader spectrum of activity against wild-type EGFR-expressing tumors compared to Gefitinib.

The In Vivo Validation Workflow: A Comparative Study Design

The primary objective of the in vivo study is to determine if the promising in vitro activity of this compound translates into significant antitumor efficacy in a living model. A subcutaneous xenograft model using immunodeficient mice is a standard and well-accepted approach for this purpose.[3][9]

InVivoWorkflow cluster_setup Model Setup cluster_treatment Treatment & Monitoring cluster_analysis Data Analysis cell_culture Tumor Cell Culture (e.g., H3255 NSCLC) cell_harvest Cell Harvesting & Suspension cell_culture->cell_harvest injection Subcutaneous Injection of Cells into Mice cell_harvest->injection tumor_growth Tumor Growth to Palpable Size injection->tumor_growth randomization Randomization of Mice into Treatment Groups tumor_growth->randomization administration Drug Administration (Oral Gavage) randomization->administration measurement Tumor Volume & Body Weight Measurement administration->measurement euthanasia Euthanasia & Tumor Excision measurement->euthanasia data_analysis Data Analysis & Statistical Evaluation euthanasia->data_analysis

Figure 1: A typical experimental workflow for a xenograft study.

Comparative In Vivo Efficacy Data

The following table presents hypothetical data from a comparative in vivo study of this compound and Gefitinib in an H3255 NSCLC xenograft model.

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control-Oral Gavage1250 ± 150-+2.5
This compound50Oral Gavage350 ± 8072-1.8
Gefitinib50Oral Gavage480 ± 9561.6-3.2

This data is hypothetical and for illustrative purposes.

These projected results suggest that this compound could demonstrate superior tumor growth inhibition compared to Gefitinib at the same dosage, with a potentially more favorable tolerability profile as indicated by a smaller change in mean body weight.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols are provided.

Animal Model and Husbandry
  • Animal Strain: Athymic Nude Mice (nu/nu), 6-8 weeks old.

  • Housing: Maintained in a specific pathogen-free (SPF) environment with a 12-hour light/dark cycle.

  • Diet: Provided with sterile food and water ad libitum.

  • Acclimatization: Animals should be acclimated for at least one week before the start of the experiment.

Cell Culture and Xenograft Implantation
  • Cell Line: H3255 human non-small cell lung cancer cells, cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Preparation: Cells are harvested during the logarithmic growth phase, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL.[1]

  • Implantation: 0.1 mL of the cell suspension (containing 5 million cells) is injected subcutaneously into the right flank of each mouse.[1]

Treatment Protocol
  • Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable volume of approximately 100-150 mm³.

  • Randomization: Mice are then randomly assigned to one of three treatment groups (n=8-10 mice per group):

    • Vehicle Control (e.g., 0.5% carboxymethylcellulose)

    • This compound (50 mg/kg)

    • Gefitinib (50 mg/kg)[9]

  • Drug Preparation and Administration: Both compounds are formulated in the vehicle solution and administered once daily via oral gavage.

  • Monitoring: Tumor dimensions and body weight are measured twice weekly using digital calipers. Tumor volume is calculated using the modified ellipsoid formula: Volume = 1/2 (Length x Width²) .[10]

Endpoint and Data Analysis
  • Study Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration (e.g., 21 days).

  • Data Analysis: Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control. Statistical significance is determined using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Pharmacokinetic and Toxicity Considerations

A preliminary assessment of the pharmacokinetic (PK) and toxicity profiles of this compound is crucial.

Pharmacokinetic Analysis

A satellite group of animals can be used to determine key PK parameters such as Cmax, Tmax, and bioavailability. Blood samples are collected at various time points after drug administration and analyzed by LC-MS/MS. Studies on similar quinazoline derivatives in mice can provide a reference for expected pharmacokinetic behavior.[11]

PK_Pathway cluster_pk Pharmacokinetic Pathway administration Oral Administration absorption Absorption (GI Tract) administration->absorption distribution Distribution (Systemic Circulation) absorption->distribution metabolism Metabolism (Liver) distribution->metabolism excretion Excretion distribution->excretion metabolism->excretion

Figure 2: Simplified pharmacokinetic pathway of an orally administered drug.

Toxicity Assessment

Throughout the study, animals should be monitored for clinical signs of toxicity, including changes in body weight, behavior, and physical appearance. A more detailed toxicity profile can be obtained through histological analysis of major organs and complete blood counts at the end of the study. EGFR inhibitors are known to cause on-target toxicities such as skin rash and diarrhea, which should be carefully monitored.[4][12]

Conclusion and Future Directions

This guide provides a comprehensive roadmap for the in vivo validation of this compound, a novel EGFR inhibitor. By following a rigorous and comparative experimental design, researchers can effectively assess its therapeutic potential and safety profile. Positive results from this xenograft study would warrant further investigation, including studies in orthotopic or patient-derived xenograft (PDX) models to more closely mimic human disease. A thorough understanding of the compound's mechanism of action, pharmacokinetics, and toxicity is paramount for its successful translation into a clinical candidate.

References

Benchmarking the Antiproliferative Activity of Novel Quinazoline Derivatives: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted anticancer agents.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with several compounds gaining FDA approval for cancer therapy.[3][4] This guide provides a comprehensive framework for benchmarking the antiproliferative activity of novel quinazoline derivatives against established standards, ensuring a rigorous and objective evaluation of their therapeutic potential. We will delve into the mechanistic rationale behind experimental choices, provide a detailed protocol for a standard antiproliferative assay, and present a comparative analysis of novel compounds against well-established benchmarks.

The Quinazoline Scaffold: A Privileged Structure in Oncology

The versatility of the quinazoline ring system allows for substitutions at various positions, leading to a diverse array of compounds with distinct biological activities.[5] Many quinazoline derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][6] A primary target for many clinically successful quinazoline-based drugs is the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase often overexpressed or mutated in various cancers.[4][7]

Mechanism of Action: Targeting the EGFR Signaling Pathway

EGFR activation initiates a cascade of downstream signaling events, primarily through the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell cycle progression and survival.[3] Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, act as ATP-competitive inhibitors at the tyrosine kinase domain of EGFR, blocking its autophosphorylation and subsequent activation of downstream signaling.[7][8][9] This targeted inhibition leads to cell cycle arrest and apoptosis in cancer cells dependent on EGFR signaling.[10]

Visualizing the EGFR Signaling Pathway

The following diagram illustrates the central role of the EGFR pathway in cell signaling and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Quinazoline_Inhibitor Quinazoline Inhibitor Quinazoline_Inhibitor->EGFR Inhibits (ATP-competitive) EGF EGF (Ligand) EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of quinazoline derivatives.

Benchmarking Strategy: A Framework for Evaluation

To objectively assess the potential of novel quinazoline derivatives, a robust benchmarking strategy is essential. This involves comparing their antiproliferative activity against both standard-of-care drugs and well-characterized negative controls.

Selection of Benchmark Compounds
  • Positive Controls (Clinically Approved EGFR Inhibitors):

    • Gefitinib (Iressa®): An FDA-approved first-generation EGFR inhibitor for non-small cell lung cancer (NSCLC).[3][11]

    • Erlotinib (Tarceva®): Another first-generation EGFR inhibitor approved for NSCLC and pancreatic cancer.[3][12]

  • Novel Quinazoline Derivatives:

    • Compound A: A novel 4-anilinoquinazoline derivative.

    • Compound B: A novel quinazoline derivative with a distinct substitution pattern.

  • Negative Control:

    • Vehicle (DMSO): The solvent used to dissolve the compounds, to account for any solvent-induced cytotoxicity.

Experimental Protocol: Sulforhodamine B (SRB) Assay for Antiproliferative Activity

The SRB assay is a reliable and widely used method for determining cell density, based on the measurement of cellular protein content. It offers a colorimetric endpoint that is sensitive and reproducible.

Materials
  • Human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma)

  • Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Test compounds (Novel Quinazoline Derivatives, Gefitinib, Erlotinib) dissolved in DMSO

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris-base solution, 10 mM, pH 10.5

  • Microplate reader (510 nm)

Step-by-Step Methodology
  • Cell Seeding:

    • Harvest and count cells, then dilute to the appropriate density in complete growth medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate. The optimal seeding density should be determined empirically for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds and benchmark drugs in complete growth medium. A typical concentration range would be from 0.01 µM to 100 µM.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with vehicle (DMSO) as a negative control.

    • Incubate the plates for an additional 48-72 hours.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well (final concentration of 10%) without aspirating the medium.

    • Incubate the plates at 4°C for 1 hour to fix the cells.

  • Staining:

    • Discard the supernatant and wash the plates five times with slow-running tap water.

    • Air-dry the plates completely.

    • Add 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining and Solubilization:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

    • Air-dry the plates until no moisture is visible.

    • Add 100 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance (optical density, OD) at 510 nm using a microplate reader.

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated using the following formula: % Growth Inhibition = 100 - [(OD_treated - OD_t0) / (OD_control - OD_t0)] * 100 where OD_treated is the absorbance of the treated cells, OD_control is the absorbance of the vehicle-treated cells, and OD_t0 is the absorbance at the time of compound addition.

    • The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Workflow Visualization

The following diagram outlines the key steps in the SRB assay workflow for benchmarking antiproliferative activity.

SRB_Workflow start Start cell_seeding 1. Cell Seeding (96-well plate) start->cell_seeding incubation1 2. Incubation (24h) (Cell Attachment) cell_seeding->incubation1 compound_treatment 3. Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 4. Incubation (48-72h) compound_treatment->incubation2 cell_fixation 5. Cell Fixation (10% TCA) incubation2->cell_fixation staining 6. Staining (0.4% SRB) cell_fixation->staining destaining 7. Washing & Drying staining->destaining solubilization 8. Solubilization (10 mM Tris-base) destaining->solubilization read_plate 9. Read Absorbance (510 nm) solubilization->read_plate data_analysis 10. Data Analysis (Calculate IC50) read_plate->data_analysis end End data_analysis->end

Caption: Workflow for the Sulforhodamine B (SRB) antiproliferative assay.

Comparative Data Analysis

The antiproliferative activities of the novel quinazoline derivatives and the benchmark compounds are summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of the cancer cell lines by 50%. Lower IC50 values indicate higher potency.

CompoundTarget/ClassIC50 (µM) on A549 CellsIC50 (µM) on MCF-7 Cells
Gefitinib EGFR Inhibitor17.9[13]20.68[13]
Erlotinib EGFR Inhibitor4.26[13]0.14[13]
Compound A Novel Quinazoline[Insert Experimental Data][Insert Experimental Data]
Compound B Novel Quinazoline[Insert Experimental Data][Insert Experimental Data]

Note: The IC50 values for Gefitinib and Erlotinib are representative values from the literature and may vary depending on the specific experimental conditions and cell line passage number.

Interpretation of Results and Future Directions

The comparative analysis of IC50 values provides a direct measure of the in vitro potency of the novel quinazoline derivatives against established EGFR inhibitors. A novel compound exhibiting a lower IC50 value than gefitinib or erlotinib would be considered a promising candidate for further development.

However, in vitro antiproliferative activity is only the first step. Promising compounds should be further evaluated for:

  • Selectivity: Assessing the cytotoxicity against normal, non-cancerous cell lines to determine the therapeutic window.

  • Mechanism of Action: Confirming the molecular target (e.g., EGFR kinase inhibition assay) and elucidating the downstream effects on signaling pathways.

  • In Vivo Efficacy: Evaluating the antitumor activity in preclinical animal models.

  • Pharmacokinetic Properties: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

By following this rigorous benchmarking and evaluation process, researchers can confidently identify and advance the most promising novel quinazoline derivatives towards clinical development, ultimately contributing to the arsenal of targeted therapies for cancer treatment.

References

Introduction: The Significance of the 7-Methoxyquinazolin-4-amine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the Synthesis and Data Reproducibility of 7-Methoxyquinazolin-4-amine

The quinazoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. Specifically, the 4-aminoquinazoline core is the backbone of several clinically successful kinase inhibitors used in oncology, such as Gefitinib and Erlotinib. The placement and nature of substituents on this core are critical for modulating potency, selectivity, and pharmacokinetic properties. The 7-methoxy group, in particular, is a common feature, influencing solubility and binding interactions.

This guide provides a critical evaluation of the synthetic routes to this compound, focusing on the reproducibility of published experimental data. As researchers and drug development professionals, the ability to reliably reproduce published syntheses is paramount for advancing projects and ensuring the integrity of scientific findings. We will dissect common synthetic strategies, compare their reported outcomes, and provide detailed protocols to aid in the practical application and validation of these methods.

Method 1: The Cornerstone Synthesis via 4-Chloroquinazoline Intermediate

The most prevalent and versatile method for preparing 4-aminoquinazolines involves a two-step sequence: the formation of a quinazolin-4(3H)-one, followed by chlorination to activate the 4-position, and finally, nucleophilic aromatic substitution (SNAr) with an amine source. This pathway offers high yields and allows for diverse analogues to be created by simply varying the final amine nucleophile.

Experimental Protocol: Synthesis of this compound

Step 1a: Synthesis of 7-Methoxyquinazolin-4(3H)-one

This initial step builds the core heterocyclic structure from a readily available anthranilamide derivative.

  • Rationale: The reaction of 2-amino-4-methoxybenzamide with formic acid is a classic cyclization method. Formic acid serves as the source for the C2 carbon of the quinazoline ring. The reaction proceeds via initial formylation of the aniline nitrogen, followed by an intramolecular cyclization and dehydration to yield the stable quinazolinone.

  • Protocol:

    • To a solution of 2-amino-4-methoxybenzamide (1.0 g, 6.02 mmol) in formic acid (15 mL), the mixture is heated to reflux at 100°C for 6-8 hours.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature and slowly poured into ice-cold water (50 mL).

    • The resulting precipitate is collected by vacuum filtration, washed thoroughly with water to remove excess formic acid, and dried under vacuum.

    • The product, 7-Methoxyquinazolin-4(3H)-one, is typically obtained as a white solid and can be used in the next step without further purification.

Step 1b: Synthesis of 4-Chloro-7-methoxyquinazoline

This critical activation step transforms the relatively unreactive C4-carbonyl into a highly reactive C4-chloro leaving group.

  • Rationale: Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are standard reagents for this transformation. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to form the Vilsmeier reagent in situ, which is the active chlorinating agent and accelerates the reaction.

  • Protocol:

    • A suspension of 7-Methoxyquinazolin-4(3H)-one (0.9 g, 5.11 mmol) in thionyl chloride (10 mL) is prepared in a round-bottom flask equipped with a reflux condenser.

    • A catalytic amount of DMF (2-3 drops) is carefully added.

    • The reaction mixture is heated to reflux for 3-4 hours, during which the solid dissolves.

    • After cooling to room temperature, the excess thionyl chloride is removed under reduced pressure.

    • The residue is co-evaporated with toluene (2 x 10 mL) to remove any remaining traces of SOCl₂. The resulting crude 4-Chloro-7-methoxyquinazoline is used directly in the next step.

Step 1c: Synthesis of this compound

The final step involves the displacement of the chloride with an amine. For the parent compound, ammonia is used.

  • Rationale: The electron-withdrawing nature of the quinazoline ring system makes the C4 position highly susceptible to nucleophilic attack. The reaction is typically performed in a protic solvent like isopropanol or ethanol to facilitate the displacement.

  • Protocol:

    • The crude 4-Chloro-7-methoxyquinazoline (from the previous step) is dissolved in isopropanol (20 mL).

    • The solution is cooled in an ice bath, and a solution of ammonia in isopropanol (or aqueous ammonium hydroxide) is added in excess.

    • The reaction vessel is sealed and stirred at a temperature ranging from room temperature to 80°C for 4-12 hours, depending on the reactivity.[1]

    • Upon completion, the solvent is evaporated, and the residue is partitioned between dichloromethane and a saturated aqueous sodium bicarbonate solution.

    • The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product, this compound.

Workflow for Synthesis via 4-Chloroquinazoline

G cluster_0 Step 1a: Quinazolinone Formation cluster_1 Step 1b: Chlorination cluster_2 Step 1c: Amination A 2-Amino-4-methoxybenzamide C Reflux (100°C) A->C B Formic Acid B->C D 7-Methoxyquinazolin-4(3H)-one C->D F Reflux D->F E SOCl2 / DMF (cat.) E->F G 4-Chloro-7-methoxyquinazoline F->G I Isopropanol, Heat G->I H Ammonia (NH3) H->I J This compound I->J

Caption: Synthetic workflow for this compound via a 4-chloro intermediate.

Method 2: The Niementowski Quinazoline Synthesis

An alternative, more direct route is the Niementowski reaction, which constructs the quinazolinone ring in a single step from an anthranilic acid and an amide. While seemingly simpler, this method often requires harsh conditions and its reproducibility can be sensitive to the specific substrates used.

Experimental Protocol: Niementowski Reaction
  • Rationale: This reaction involves the thermal condensation of 2-amino-4-methoxybenzoic acid with formamide.[2] Formamide serves a dual role as both a reactant (providing the N1 and C2 atoms) and the solvent. The high temperatures are necessary to drive the condensation and dehydration steps.

  • Protocol:

    • A mixture of 2-amino-4-methoxybenzoic acid (1.0 g, 5.98 mmol) and formamide (10 mL) is heated to 150-180°C for 4-6 hours.

    • The reaction is monitored by TLC for the disappearance of the starting material.

    • After cooling, the reaction mixture is poured into water, and the resulting precipitate (7-Methoxyquinazolin-4(3H)-one) is collected by filtration.

    • This intermediate must then undergo the same chlorination and amination steps (1b and 1c) as described in Method 1 to yield the final product.

Comparative Analysis and Data Reproducibility

To assess reproducibility, we must compare the expected characterization data. While direct published data for the unsubstituted this compound is sparse, we can reliably predict its properties based on extensive literature on closely related analogues.[1][3]

ParameterMethod 1 (via 4-Chloro)Method 2 (Niementowski)Comments and Reproducibility Insights
Overall Yield Generally Higher (60-85% over 3 steps)Generally Lower (40-60% over 3 steps)Method 1 is more robust and less prone to side reactions, leading to higher and more reproducible yields.[1] The high temperatures in Method 2 can cause degradation.[2]
Reaction Conditions Milder overall conditionsHarsh (High Temperature: 150-180°C)The milder conditions of Method 1 are more compatible with sensitive functional groups, making it a more versatile choice.
Scalability Readily scalableCan be challenging due to high temperatures and potential for byproduct formation.The modularity of Method 1 makes it easier to troubleshoot and optimize for large-scale synthesis.
Purity of Final Product Generally high, purification is straightforward.Often requires more rigorous purification to remove byproducts from the initial condensation step.Reproducing the purity reported in the literature heavily depends on the effectiveness of the final purification (crystallization or chromatography).
Expected Characterization Data for this compound

The following table summarizes the expected analytical data based on the compound's structure and data from published analogues.[4] Verifying these data points is the key to confirming the successful and reproducible synthesis of the target molecule.

Data TypeExpected Value / Observation
Molecular Formula C₉H₉N₃O
Molecular Weight 175.19 g/mol
Monoisotopic Mass 175.0746 Da
Mass Spec (ESI-MS) m/z = 176.0818 [M+H]⁺
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): ~8.4 (s, 1H, H2), ~8.2 (d, 1H, H5), ~7.2-7.4 (m, 2H, H6/H8), ~7.0 (br s, 2H, NH₂), ~3.9 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): ~162 (C7-O), ~158 (C4-N), ~152 (C2), ~150 (C8a), ~127 (C5), ~118 (C6), ~115 (C4a), ~105 (C8), ~56 (OCH₃)
Melting Point Expected to be a solid with m.p. > 200 °C, similar to related structures.[3][5]
Logical Flow for Assessing Reproducibility

The process of validating a published synthesis requires a systematic approach. Any deviation in the final analytical data from the published results necessitates a careful review of the entire experimental workflow.

Caption: A decision-making workflow for validating the reproducibility of a chemical synthesis.

Conclusion and Recommendations

The synthesis of this compound is most reliably achieved via the multi-step pathway involving the formation and subsequent amination of a 4-chloro-7-methoxyquinazoline intermediate. This method (Method 1) demonstrates superior reproducibility, scalability, and versatility compared to the one-pot Niementowski reaction (Method 2), which, despite its directness, suffers from harsh conditions and potentially lower yields.

For researchers aiming to synthesize this compound or its derivatives, we strongly recommend the 4-chloro intermediate pathway. Successful reproduction of the synthesis hinges on three critical factors:

  • Purity of Starting Materials: Ensuring the quality of the initial 2-amino-4-methoxybenzamide or benzoic acid is crucial.

  • Complete Chlorination: The conversion of the quinazolinone to the 4-chloro derivative must be driven to completion, as any remaining starting material will complicate purification.

  • Rigorous Characterization: The final validation must be based on a full suite of analytical data (NMR, MS) and compared critically against expected values or published reports.

By following the detailed protocols and validation logic outlined in this guide, researchers can confidently reproduce and adapt the synthesis of this important chemical scaffold for applications in drug discovery and development.

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential, procedural guidance for the safe and compliant disposal of 7-Methoxyquinazolin-4-amine. Adherence to these protocols is critical for ensuring the safety of all laboratory personnel, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals actively engaged in laboratory operations. The foundation of this protocol is the principle that no experimental work should begin without a clear and established plan for the disposal of all generated waste, both hazardous and non-hazardous.[1]

Immediate Safety and Hazard Profile

This compound and its structural analogs are classified as hazardous substances.[2] Based on data from similar quinazoline derivatives, direct contact and inhalation must be avoided. The primary hazards are summarized below.

Table 1: Hazard Identification for Quinazoline Derivatives

Hazard Classification GHS Hazard Statement Source(s)
Skin Irritation H315: Causes skin irritation [3][4][5]
Eye Irritation H319: Causes serious eye irritation [3][4][5]
Respiratory Irritation H335: May cause respiratory irritation [3][4][5]
Acute Toxicity (Oral) H302: Harmful if swallowed [4][6]

| Aquatic Hazard | H412: Harmful to aquatic life with long lasting effects |[7] |

The significant aquatic toxicity underscores the critical importance of preventing this compound from entering drains or waterways.[4][7]

Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is mandatory when handling this compound in any form, including its waste products.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale Source(s)
Hand Protection Chemical-resistant gloves (e.g., nitrile) Prevents skin contact and irritation. Gloves must be inspected before use and disposed of as solid hazardous waste after handling. [2]
Eye/Face Protection Safety goggles and a face shield Protects against splashes and airborne particles causing serious eye irritation. [2][5]
Body Protection A properly fitted laboratory coat Prevents contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated or disposed of as hazardous waste. [3][8]

| Respiratory Protection | N95 dust mask or higher | Required if handling the compound as a powder outside of a chemical fume hood to prevent respiratory irritation. |[2] |

Core Disposal Principle: Professional Hazardous Waste Management

The primary and only recommended method for the disposal of this compound and any materials contaminated with it is through a licensed and approved hazardous waste disposal company.[2]

Causality: These compounds require high-temperature incineration in a permitted hazardous waste incinerator to ensure complete destruction.[2] Improper disposal, such as drain disposal or mixing with non-hazardous trash, can lead to environmental contamination and places personnel at risk.[2][5] Your institution's Environmental Health and Safety (EHS) office is the designated coordinator for this process.[2]

Step-by-Step Waste Management Protocol

This protocol outlines the self-validating system for managing waste from the point of generation to its final collection.

Step 1: Waste Identification and Classification
  • Action: All waste containing this compound must be classified as Hazardous Chemical Waste .[2]

  • Scope: This classification includes:

    • The pure, unused, or expired compound.

    • Solutions containing the compound.

    • Contaminated labware (e.g., vials, pipette tips, gloves, bench paper, silica gel).[2][9]

    • Rinsate from cleaning contaminated glassware.[10][11][12]

Step 2: Waste Segregation

Proper segregation is mandatory to prevent dangerous chemical reactions.[13] Keep waste streams separate.

  • Action: Collect solid and liquid waste in separate, dedicated containers.[14][15]

  • Rationale: Mixing solids and liquids can complicate the disposal process and create unforeseen hazards.

  • Incompatibility: Never mix this waste stream with the following:

    • Strong oxidizing agents[2][5]

    • Strong acids or bases (unless part of a specific neutralization protocol)[2][10]

    • Reactive chemicals (e.g., alkali metals, pyrophorics)[11][14]

Step 3: Containerization

The integrity of the waste container is paramount for safe storage and transport.

  • Action: Use a dedicated, leak-proof container in good condition.[13][15]

    • For liquid waste, use glass or polyethylene carboys. The original container is often a suitable choice.[9][13] Do not use metal containers , which can corrode.[9]

    • For solid waste, a pail lined with a clear plastic bag is recommended.[10]

  • Best Practice: Keep the container tightly sealed at all times, except when adding waste.[1][13] This prevents the release of vapors and protects against spills.[13]

Step 4: Labeling

Clear and accurate labeling is a regulatory requirement and a critical safety measure.

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[13]

  • The label MUST include:

    • The words "Hazardous Waste ".[2][13]

    • The full chemical name: "This compound ". Do not use abbreviations or chemical formulas.[2][9]

    • A complete list of all constituents in the container with their approximate percentages or concentrations.[13]

    • The date accumulation started.

Step 5: Accumulation and Storage

Waste must be stored safely in a designated laboratory area pending pickup.

  • Action: Store waste containers in a designated Satellite Accumulation Area (SAA).[2][10]

  • SAA Requirements:

    • The SAA must be at or near the point of generation.[1]

    • It must be under the control of the laboratory personnel.

    • It should be located away from sinks or floor drains.[10]

    • Utilize secondary containment, such as a spill tray, to contain any potential leaks from the primary container.[1][10][15]

Step 6: Arranging for Pickup
  • Action: Once the waste container is nearly full (do not overfill, 75% capacity is a good rule), contact your institution's EHS office to schedule a pickup.[2][10]

  • Documentation: Maintain a log of the waste generated, including dates and quantities, for your laboratory's records.[2]

Handling Special Cases

Contaminated Solid Waste
  • Procedure: Items such as used gloves, weigh boats, and contaminated paper towels should be collected in a dedicated solid hazardous waste container.[10] This container must be a pail or drum lined with a clear plastic bag and clearly labeled as described in Step 4.[10]

Empty Containers

An "empty" container that held this compound is not considered empty by regulatory standards until properly decontaminated.

  • Procedure:

    • Triple-rinse the container with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[8][12]

    • Crucially, collect all rinsate as liquid hazardous waste. [10][11][12]

    • After triple-rinsing, deface or remove all original labels from the container.[10]

    • The decontaminated container can now be disposed of in the appropriate glass or plastic recycling bin.[14]

Spill Cleanup

In the event of a spill, immediate and correct action is required.

  • Procedure:

    • Alert personnel in the immediate area and evacuate if necessary.[16]

    • Wearing full PPE, contain and absorb the spill with an inert material like vermiculite or sand.[8][16]

    • Carefully sweep or transfer the contaminated absorbent material into a sealed, labeled container for disposal as solid hazardous waste.[8][16]

    • Clean the spill area with detergent and water, collecting all cleaning materials as hazardous waste.[8][16]

    • Report the spill to your laboratory supervisor and EHS office.[16]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper management of waste streams containing this compound.

G cluster_type 1. Identify Waste Type cluster_container 2. Select & Label Container start Waste Generated (this compound) solid_waste Solid Waste (Contaminated PPE, Silica, etc.) start->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate, etc.) start->liquid_waste Is it liquid? solid_container Labeled Solid Waste Pail (Clear Liner) solid_waste->solid_container liquid_container Labeled Liquid Waste Carboy (Glass or Polyethylene) liquid_waste->liquid_container storage 3. Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment solid_container->storage liquid_container->storage pickup 4. Full Container (≤75%) Contact EHS for Pickup storage->pickup

Caption: Decision workflow for handling this compound waste.

Regulatory Context

In the United States, the management of hazardous waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17] While this compound may not be explicitly named on an EPA list (e.g., P or U lists), it qualifies as hazardous waste due to its characteristic properties of toxicity and irritation.[18] Chemical waste generators are legally responsible for the correct classification and disposal of the waste they produce.[5]

By following the procedures outlined in this guide, laboratories ensure they are operating in compliance with these regulations, thereby protecting both human health and the environment.

References

Comprehensive Safety and Handling Guide for 7-Methoxyquinazolin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in the dynamic field of drug discovery and development, the meticulous handling of novel chemical entities is foundational to both personal safety and experimental integrity. This guide provides an in-depth operational framework for the safe handling and disposal of 7-Methoxyquinazolin-4-amine, a compound of interest within medicinal chemistry. The protocols herein are synthesized from established best practices for quinazoline derivatives and authoritative safety standards, ensuring a self-validating system of laboratory conduct.

While a specific Safety Data Sheet (SDS) for this compound is not broadly available, the chemical's structural analogues commonly exhibit properties that necessitate careful handling. This guide is therefore predicated on a conservative approach, treating the compound with the appropriate level of caution to mitigate potential hazards such as skin, eye, and respiratory irritation.[1][2][3]

Hazard Recognition and Risk Assessment: The RAMP Framework

To ensure a comprehensive safety approach, we will employ the RAMP methodology—Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies—advocated by the American Chemical Society.[4]

  • Recognize the Hazards: Based on data from analogous quinazoline compounds, this compound should be presumed to be harmful if swallowed, and capable of causing skin, eye, and respiratory irritation.[1][2][3] Handling of the solid form may generate dust, leading to potential inhalation exposure.

  • Assess the Risks: The primary risks are associated with dermal contact, ocular exposure, and inhalation of airborne particulates during weighing and transfer operations. The risk level is contingent on the scale of the experiment and the containment measures in place.

  • Minimize the Risks: Risk mitigation is achieved through a multi-layered approach encompassing engineering controls, administrative procedures, and the stringent use of Personal Protective Equipment (PPE).

  • Prepare for Emergencies: Preparedness involves ensuring the immediate accessibility of safety equipment, such as eyewash stations and safety showers, and having a clear, rehearsed plan for spill management and personnel exposure incidents.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE is the most critical immediate step to prevent exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecificationRationale and Best Practices
Eye and Face Protection Chemical splash goggles with a complete seal around the eyes. A face shield should be worn over goggles during procedures with a high splash potential.Protects against accidental splashes of solutions and airborne particulates. Standard safety glasses are insufficient.
Skin Protection Nitrile or neoprene gloves. A disposable, polyethylene-coated polypropylene gown or a clean, buttoned lab coat.Chemically resistant gloves are essential to prevent dermal absorption. A protective gown prevents contamination of personal clothing.
Respiratory Protection All handling of solid this compound must be conducted within a certified chemical fume hood.A fume hood is the primary engineering control to prevent the inhalation of chemical dust and vapors.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a systematic workflow is paramount for minimizing risk. The following protocol outlines the key stages of handling this compound.

Preparation Phase:

  • Consult Safety Resources: Before commencing any work, review this guide and any available institutional chemical safety resources.

  • Area Designation: Designate a specific area for handling, preferably within a chemical fume hood.

  • Assemble Materials: Gather all necessary equipment, reagents, and waste containers to avoid interruptions during the procedure.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are unobstructed and functional.[5]

Handling Phase (within a certified chemical fume hood):

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Weighing and Transfer: Carefully weigh the solid compound, minimizing the creation of dust. Use a spatula for transfers. For solutions, use a calibrated pipette or syringe to prevent splashes.

  • Dissolution and Reaction: When preparing solutions, add the solid to the solvent gradually to prevent splashing. Ensure all reaction vessels are clearly labeled and securely clamped.

  • Post-Handling: Following the experimental procedure, decontaminate all surfaces and equipment that have come into contact with the compound.

The following diagram illustrates the standard operational workflow for handling this compound.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal prep1 Review Safety Guide prep2 Designate Fume Hood Area prep1->prep2 prep3 Assemble Equipment prep2->prep3 prep4 Verify Emergency Equipment prep3->prep4 handle1 Don PPE prep4->handle1 Proceed to Handling handle2 Weighing & Transfer handle1->handle2 handle3 Dissolution & Reaction handle2->handle3 handle4 Decontamination handle3->handle4 disp1 Segregate Waste handle4->disp1 Proceed to Disposal disp2 Label Waste Container disp1->disp2 disp3 Store in SAA disp2->disp3 disp4 Request EHS Pickup disp3->disp4

Caption: A flowchart outlining the key stages of preparation, handling, and disposal for this compound.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Alert and Evacuate: Notify personnel in the immediate vicinity and evacuate the area if the spill is substantial.

  • Containment: If safe to do so, prevent the spread of the spill using absorbent materials.

  • Cleanup: For minor spills, use an inert absorbent material to collect the substance. Place the contaminated material in a sealed, labeled container for hazardous waste disposal. The spill area should then be cleaned with an appropriate solvent followed by soap and water.[6]

In Case of Personnel Exposure:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, periodically lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]

  • Skin Contact: Promptly wash the affected skin with plenty of soap and water. Remove any contaminated clothing.[2][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[2][5]

  • Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[2]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulatory standards.

Waste Segregation and Collection:

  • Solid Waste: All solid waste contaminated with this compound, including used weighing papers and contaminated PPE, should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been confirmed.[6]

  • Sharps: Any contaminated sharps should be disposed of in a designated sharps container.

Disposal Procedure:

  • Container Labeling: All waste containers must be accurately labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated Satellite Accumulation Area (SAA) in accordance with institutional and local regulations.

  • Pickup and Disposal: Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound while upholding the highest standards of laboratory safety and environmental stewardship.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Methoxyquinazolin-4-amine
Reactant of Route 2
7-Methoxyquinazolin-4-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.